molecular formula C4H7NO3S B175270 [(2-Amino-2-oxoethyl)thio]acetic acid CAS No. 13330-87-5

[(2-Amino-2-oxoethyl)thio]acetic acid

Cat. No.: B175270
CAS No.: 13330-87-5
M. Wt: 149.17 g/mol
InChI Key: VUPWPHSXGCYTPV-UHFFFAOYSA-N
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Description

[(2-Amino-2-oxoethyl)thio]acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H7NO3S and its molecular weight is 149.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 612086. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-amino-2-oxoethyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPWPHSXGCYTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326728
Record name [(2-amino-2-oxoethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13330-87-5
Record name [(2-amino-2-oxoethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of [(2-Amino-2-oxoethyl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(2-Amino-2-oxoethyl)thio]acetic acid, also known as S-(carbamoylmethyl)thioglycolic acid, is a sulfur-containing organic compound. Its structure, featuring a thioether linkage, a terminal amide, and a carboxylic acid, makes it an interesting candidate for various applications in chemical synthesis and drug development. The presence of multiple functional groups offers potential for derivatization and conjugation. This guide provides a comprehensive overview of a proposed synthetic route and the expected physicochemical and spectroscopic characteristics of this molecule, serving as a foundational resource for researchers. While specific literature on this exact molecule is scarce, this document consolidates information from related compounds and predictive models to offer a robust starting point for its synthesis and analysis.

Synthesis Pathway

The most chemically plausible and direct route for the synthesis of this compound is through the nucleophilic substitution of a halogenated acetamide with a thiol-containing acetic acid. Specifically, the S-alkylation of thioglycolic acid with 2-chloroacetamide in the presence of a base represents an efficient and straightforward approach. The reaction proceeds via the deprotonation of the thiol group of thioglycolic acid, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide and displacing the chloride ion.

Synthesis_Pathway cluster_conditions thioglycolic_acid Thioglycolic Acid (HSCH₂COOH) r1 thioglycolic_acid->r1 chloroacetamide 2-Chloroacetamide (ClCH₂CONH₂) chloroacetamide->r1 base 2 NaOH (Base) p1 solvent H₂O (Solvent) product This compound side_product NaCl + 2 H₂O r1->p1 + p1->product p1->side_product +

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following is a detailed, predictive experimental protocol for the synthesis of this compound. This protocol is based on standard organic synthesis methodologies for similar thioether compounds.

Materials and Equipment:

  • 2-Chloroacetamide (99%)

  • Thioglycolic acid (98%)

  • Sodium hydroxide (NaOH) pellets

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • pH meter or pH paper

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization apparatus

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thioglycolic acid (e.g., 0.1 mol, 9.21 g) in 100 mL of distilled water.

  • Basification: Cool the solution in an ice bath and slowly add sodium hydroxide (0.22 mol, 8.8 g) portion-wise, ensuring the temperature remains below 20 °C. Stir until all NaOH has dissolved. The base deprotonates both the thiol and carboxylic acid groups.

  • Addition of Alkylating Agent: Separately, dissolve 2-chloroacetamide (0.1 mol, 9.35 g) in 50 mL of distilled water. Transfer this solution to a dropping funnel.

  • Reaction: Add the 2-chloroacetamide solution dropwise to the stirred, cooled solution of the thioglycolate salt over a period of 30-45 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify the mixture by adding concentrated hydrochloric acid dropwise until the pH reaches approximately 2-3. A white precipitate of the product should form.

    • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold distilled water (2 x 25 mL) to remove inorganic salts.

  • Purification:

    • Transfer the crude solid to a beaker.

    • Perform recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to obtain the purified product.

    • Dry the purified crystals under vacuum.

  • Characterization: Determine the melting point of the purified product and characterize its structure using NMR, IR, and mass spectrometry.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of physical and spectroscopic methods. The following tables summarize the known and predicted data for the compound.

Table 1: Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₄H₇NO₃SSigma-Aldrich[1]
Molecular Weight 149.17 g/mol Sigma-Aldrich[1]
Appearance White to off-white solidPredicted
Melting Point To be determined experimentally-
Solubility Soluble in water, polar organic solventsPredicted
Table 2: Predicted Spectroscopic Data
TechniquePredicted Peaks / Signals
¹H NMR (in D₂O)δ 3.45 (s, 2H, -S-CH₂-COOH)δ 3.55 (s, 2H, -CH₂-S-)
¹³C NMR (in D₂O)δ ~38 ppm (-CH₂-S-)δ ~40 ppm (-S-CH₂-COOH)δ ~174 ppm (-C=O, Amide)δ ~178 ppm (-C=O, Carboxylic Acid)
IR Spectroscopy (KBr pellet, cm⁻¹)3400-3200 (N-H stretch, amide, two bands)3300-2500 (O-H stretch, carboxylic acid, very broad)~1710 (C=O stretch, carboxylic acid)~1660 (C=O stretch, amide I)~1630 (N-H bend, amide II)
Mass Spectrometry (EI)m/z 149 [M]⁺m/z 132 [M-NH₃]⁺m/z 104 [M-COOH]⁺m/z 105 [M-CONH₂]⁺

Experimental and Characterization Workflow

The overall process, from synthesis to final characterization, follows a logical progression of standard laboratory procedures.

Workflow A 1. Reaction Setup (Thioglycolic Acid + NaOH in H₂O) B 2. Addition of Reactant (Dropwise addition of 2-Chloroacetamide solution) A->B C 3. Reaction (Stir at room temperature for 12-18h) B->C D 4. Work-up (Acidification with HCl to pH 2-3) C->D E 5. Isolation (Vacuum filtration of crude product) D->E F 6. Purification (Recrystallization from H₂O/Ethanol) E->F G 7. Characterization F->G H NMR Spectroscopy (¹H, ¹³C) G->H I IR Spectroscopy G->I J Mass Spectrometry G->J K Melting Point Analysis G->K

Caption: General workflow for synthesis and characterization.

Safety Information

  • This compound: Classified as an irritant. It may cause eye irritation.[1]

  • 2-Chloroacetamide: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Thioglycolic acid: Corrosive and has a strong, unpleasant odor. Work in a fume hood and wear appropriate PPE.

  • Sodium hydroxide and Hydrochloric acid: Both are highly corrosive. Handle with extreme care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work. Standard laboratory safety practices should be strictly followed.

References

Physicochemical Properties of [(2-Amino-2-oxoethyl)thio]acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(2-Amino-2-oxoethyl)thio]acetic acid, a molecule containing both a thioether linkage and an amide functional group, presents an interesting scaffold for potential applications in drug development and biochemical research. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route, and a hypothetical signaling pathway context. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines available information with well-established principles of medicinal chemistry and organic synthesis to provide a foundational understanding for researchers.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound---
CAS Number 13330-87-5[1]
Molecular Formula C₄H₇NO₃S[1]
Molecular Weight 149.17 g/mol [1]
Appearance Solid (predicted)
Melting Point Not available---
Boiling Point Not available---
pKa Not available---
Solubility Not available---
LogP Not available---

Synthesis and Characterization: Experimental Protocols

A specific, experimentally validated protocol for the synthesis of this compound is not readily found in the surveyed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. The following section outlines a potential two-step synthesis starting from commercially available reagents.

Proposed Synthesis Workflow

The proposed synthesis involves the S-alkylation of thioglycolic acid with 2-chloroacetamide. This approach is a straightforward and common method for forming thioether bonds.

G reagent1 Thioglycolic Acid intermediate Reaction Mixture (Base, Solvent) reagent1->intermediate Step 1: S-Alkylation reagent2 2-Chloroacetamide reagent2->intermediate product This compound intermediate->product purification Purification (e.g., Crystallization, Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • Thioglycolic acid

  • 2-Chloroacetamide

  • Sodium hydroxide (or another suitable base)

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve thioglycolic acid in the chosen anhydrous solvent.

  • Deprotonation: Cool the solution in an ice bath and slowly add one equivalent of a suitable base (e.g., sodium hydroxide) to deprotonate the thiol group, forming the thiolate anion.

  • S-Alkylation: To the cooled solution, add a solution of 2-chloroacetamide in the same solvent dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted 2-chloroacetamide.

  • Acidification and Isolation: The aqueous layer is then acidified with dilute hydrochloric acid to protonate the carboxylic acid, leading to the precipitation of the product. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Characterization Methods

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the absence of impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the C-S bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways (Hypothetical)

There is no specific information available in the searched literature regarding the biological activity or the signaling pathways modulated by this compound. However, as an amino acid derivative, it is plausible that it could interact with cellular pathways that sense and respond to amino acid availability.

One such central pathway is the mTOR (mammalian target of rapamycin) signaling cascade, which is a master regulator of cell growth, proliferation, and metabolism in response to nutrient cues, including amino acids.

Hypothetical Interaction with Amino Acid Sensing Pathways

The following diagram illustrates a simplified, general model of an amino acid sensing pathway leading to mTORC1 activation. It is important to emphasize that the involvement of this compound in this or any other signaling pathway is purely speculative and would require experimental validation.

G cluster_extracellular Extracellular cluster_cellular Cellular AminoAcid This compound (Hypothetical Ligand) Receptor Amino Acid Transporter/Receptor AminoAcid->Receptor Uptake Sensor Intracellular Amino Acid Sensor (e.g., Sestrin2, CASTOR1) Receptor->Sensor Activation GATOR GATOR Complex Sensor->GATOR Inhibition Rag Rag GTPases GATOR->Rag Regulation mTORC1 mTORC1 Rag->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation Growth Cell Growth & Proliferation Downstream->Growth Promotion

Caption: Hypothetical signaling pathway for amino acid sensing via mTORC1.

In this speculative model, this compound could potentially be transported into the cell and interact with intracellular amino acid sensors. This interaction could then influence the activity of downstream signaling complexes like GATOR and Rag GTPases, ultimately modulating mTORC1 activity and its control over cell growth and proliferation.

Conclusion and Future Directions

This compound is a compound for which detailed experimental data is currently lacking in the public domain. This guide has provided a summary of its basic properties, a plausible synthetic route, and a hypothetical biological context to serve as a starting point for researchers. Future experimental work is necessary to determine the actual physicochemical properties, validate the proposed synthesis, and investigate the potential biological activities of this molecule. Such studies will be crucial to unlock its potential in drug discovery and other scientific disciplines.

References

An In-depth Technical Guide to the Mechanism of Action of [(2-Amino-2-oxoethyl)thio]acetic acid in Protein Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the formation of S-carboxymethylcysteine via the alkylation of cysteine residues by iodoacetamide, a fundamental technique in proteomics and protein chemistry. The process, which ultimately yields [(2-Amino-2-oxoethyl)thio]acetic acid upon acid hydrolysis of the initial product, is critical for sample preparation in mass spectrometry and other analytical methods.

Introduction to Protein Alkylation

Protein alkylation is a chemical modification that involves the covalent attachment of an alkyl group to specific amino acid residues.[1] This process is primarily used to block reactive functional groups, preventing the formation of unwanted bonds and ensuring the stability of the protein's reduced state, which is crucial for accurate analysis.[1] Cysteine residues, with their highly nucleophilic thiol (-SH) groups, are the most common targets for alkylation.[1][2]

Iodoacetamide (IAA) is a widely utilized alkylating agent that selectively reacts with cysteine residues to form a stable thioether bond.[1][3] This modification, known as carbamidomethylation or carboxyamidomethylation, is essentially irreversible and effectively "caps" the cysteine, preventing the formation of disulfide bridges.[1][4] The resulting modified cysteine is S-carboxyamidomethylcysteine. Upon acid hydrolysis, this derivative is converted to S-carboxymethylcysteine, which has the systematic name this compound.[5]

Mechanism of Action: Cysteine Alkylation by Iodoacetamide

The alkylation of cysteine by iodoacetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[6] The key steps are outlined below:

  • Deprotonation of the Cysteine Thiol: The reaction is highly pH-dependent. The reactive species is the thiolate anion (-S⁻), which is a much stronger nucleophile than the protonated thiol (-SH).[6] Therefore, the reaction is typically carried out at a slightly alkaline pH (around 8-9) to favor the deprotonation of the cysteine thiol group. The pKa of a cysteine thiol is approximately 8.5, but this can vary significantly depending on the local protein microenvironment.[6][7]

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of iodoacetamide, which is bonded to the iodine atom.

  • Displacement of the Leaving Group: The iodine atom, being a good leaving group, is displaced, resulting in the formation of a stable, covalent thioether bond between the cysteine residue and the acetamide group.[6]

The overall reaction can be summarized as follows:

Protein-Cys-S⁻ + I-CH₂-CONH₂ → Protein-Cys-S-CH₂-CONH₂ + I⁻

This modification adds a carbamidomethyl group to the cysteine residue, resulting in a mass increase of 57.07 Da.

Diagram of the Alkylation Mechanism

Caption: SN2 mechanism of cysteine alkylation by iodoacetamide.

Quantitative Data in Protein Alkylation

The efficiency and specificity of iodoacetamide alkylation are critical for quantitative proteomics. Isotopically labeled versions of iodoacetamide are often used in techniques like iTRAQ and TMT to enable relative and absolute quantification of proteins.[1]

ParameterValueReagentNotes
Alkylation Efficiency >95%IodoacetamideHigh efficiency is crucial for accurate quantification. Incomplete alkylation can lead to an underestimation of protein abundance.[8]
Mass Shift +57.07 DaIodoacetamideCorresponds to the addition of a carbamidomethyl group (C₂H₃NO).
Off-target Alkylation LowIodoacetamideWhile generally specific to cysteines, some off-target alkylation of methionine, histidine, and lysine can occur, particularly at higher pH and temperatures.[1][8]
Methionine Oxidation 2-5%IodoacetamideA potential side reaction that can be minimized by optimizing reaction conditions.[8]

Experimental Protocols

In-Solution Protein Alkylation

This protocol describes the reduction and alkylation of proteins in a solution prior to enzymatic digestion, a common workflow in mass spectrometry-based proteomics.

Materials:

  • Protein sample (e.g., cell lysate, purified protein)

  • Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Agent: 500 mM Iodoacetamide in water (prepare fresh and protect from light)

  • Quenching Reagent: 1 M DTT

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.5

  • Sequencing-grade trypsin

Procedure:

  • Protein Solubilization and Denaturation: Resuspend the protein pellet in an appropriate volume of Denaturation Buffer. Vortex thoroughly to ensure complete solubilization. Incubate at 37°C for 30 minutes.[8]

  • Reduction of Disulfide Bonds: Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM. Incubate at 56°C for 1 hour.[8]

  • Alkylation of Cysteine Residues: Cool the sample to room temperature. Add freshly prepared iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.[8]

  • Quenching of Excess Alkylating Agent: Add DTT to a final concentration of 10 mM to quench any unreacted iodoacetamide. Incubate in the dark at room temperature for 15 minutes.[8]

  • Sample Preparation for Digestion: Dilute the sample with Digestion Buffer to reduce the urea concentration to below 2 M, as high concentrations of urea can inhibit trypsin activity.

  • Enzymatic Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.[8]

  • Sample Cleanup: Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion. Desalt the peptide mixture using a C18 desalting column. Elute the peptides and dry them in a vacuum centrifuge.[8]

  • Mass Spectrometry Analysis: Resuspend the dried peptides in a solution compatible with your mass spectrometer (e.g., 0.1% formic acid in water). Analyze the samples by LC-MS/MS.[8]

Diagram of the In-Solution Alkylation Workflow

InSolutionWorkflow Start Protein Sample Denature Denaturation (8M Urea, 37°C) Start->Denature Reduce Reduction (10mM DTT, 56°C) Denature->Reduce Alkylate Alkylation (20mM IAA, RT, dark) Reduce->Alkylate Quench Quenching (10mM DTT, RT, dark) Alkylate->Quench Dilute Dilution (Urea < 2M) Quench->Dilute Digest Tryptic Digestion (37°C, overnight) Dilute->Digest Cleanup C18 Desalting Digest->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze

Caption: Experimental workflow for in-solution protein alkylation.

In-Gel Protein Alkylation

This protocol is used for proteins that have been separated by gel electrophoresis.

Materials:

  • Gel piece containing the protein of interest

  • Destaining solution (e.g., 50% acetonitrile in 25 mM ammonium bicarbonate)

  • Reduction solution: 10 mM DTT in 25 mM ammonium bicarbonate

  • Alkylation solution: 55 mM iodoacetamide in 25 mM ammonium bicarbonate

  • Wash solution: 25 mM ammonium bicarbonate

  • Dehydration solution: 100% acetonitrile

  • Digestion buffer with trypsin

Procedure:

  • Excise and Destain: Excise the protein band of interest from the gel. Cut it into small pieces (approximately 1x1 mm). Destain the gel pieces with the destaining solution until the color is removed.

  • Reduction: Remove the destaining solution and add enough 10 mM DTT solution to cover the gel pieces. Incubate for 1 hour at 56°C.[9]

  • Alkylation: Cool the sample to room temperature. Remove the DTT solution and add an equal volume of 55 mM iodoacetamide solution. Incubate for 45 minutes at room temperature in the dark with occasional vortexing.[9]

  • Washing and Dehydration: Remove the iodoacetamide solution. Wash the gel pieces with 25 mM ammonium bicarbonate for 10 minutes. Dehydrate the gel pieces with acetonitrile. Repeat the wash and dehydration steps.[9]

  • Drying: Dry the gel pieces in a vacuum centrifuge.[9]

  • In-Gel Digestion: Rehydrate the dried gel pieces in digestion buffer containing trypsin and incubate overnight at 37°C.

  • Peptide Extraction and Analysis: Extract the peptides from the gel, and the supernatant is then analyzed by mass spectrometry.

Diagram of the In-Gel Alkylation Workflow

InGelWorkflow Start Excised Gel Piece Destain Destaining Start->Destain Reduce Reduction (10mM DTT, 56°C) Destain->Reduce Alkylate Alkylation (55mM IAA, RT, dark) Reduce->Alkylate Wash Washing & Dehydration Alkylate->Wash Dry Drying Wash->Dry Digest In-Gel Digestion Dry->Digest Extract Peptide Extraction Digest->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Experimental workflow for in-gel protein alkylation.

Conclusion

The alkylation of cysteine residues by iodoacetamide is a robust and indispensable technique in protein research. Understanding the underlying SN2 mechanism, the reaction conditions, and potential side reactions is paramount for obtaining high-quality, reproducible data. The protocols provided herein offer a foundation for the successful application of this method in both in-solution and in-gel proteomics workflows. The resulting modification to S-carboxyamidomethylcysteine, which upon hydrolysis yields this compound, ensures that cysteine residues are stabilized, enabling more accurate and reliable downstream analysis, particularly in mass spectrometry.

References

Literature review on S-carboxymethylation of cysteine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the S-Carboxymethylation of Cysteine for Proteomics and Protein Characterization

Executive Summary

S-carboxymethylation is a cornerstone chemical modification technique in protein science, primarily utilized to irreversibly block the thiol groups of cysteine residues. This process, typically following the reduction of disulfide bonds, is critical for preventing protein aggregation and ensuring complete enzymatic digestion, thereby enhancing the accuracy and reliability of mass spectrometry-based proteomics, peptide mapping, and protein sequencing. By converting the reactive cysteine thiol into a stable thioether, S-carboxymethylation simplifies complex protein samples and enables precise protein identification and quantification. This guide provides a comprehensive overview of the underlying chemistry, a comparison of key reagents, detailed experimental protocols, and critical insights into optimizing the workflow to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Cysteine Alkylation

Cysteine is a unique amino acid due to the highly nucleophilic nature of its thiol (-SH) group.[1][2] This reactivity allows cysteine residues to form covalent disulfide bonds (-S-S-) with other cysteines, which are fundamental to the tertiary and quaternary structure of many proteins.[3] However, this same reactivity presents significant challenges during protein analysis. In preparation for techniques like mass spectrometry, proteins are denatured and digested into smaller peptides. During this process, disulfide bonds can lead to incomplete digestion and can reform or scramble (form non-native linkages) at the elevated pH often used for enzymatic digests, complicating subsequent analysis.[4]

S-carboxymethylation is a specific type of alkylation that provides a permanent and stable "cap" on cysteine residues.[1][4][5] This irreversible modification serves several critical functions:

  • Prevents Disulfide Bond Formation: By blocking the thiol group, alkylation prevents the re-oxidation and formation of disulfide bonds, maintaining the protein in a reduced state.[1][6]

  • Enhances Enzymatic Digestion: The prevention of protein cross-linking and aggregation ensures that proteolytic enzymes like trypsin have better access to their cleavage sites, leading to more complete and efficient protein digestion.[4]

  • Simplifies Mass Spectrometry Analysis: The modification introduces a known and fixed mass shift to all cysteine-containing peptides, which simplifies data analysis and aids in the confident identification and quantification of proteins.[1][5] It is a crucial step in peptide mass fingerprinting and is also frequently used prior to Edman degradation protein sequencing, where unmodified cysteine is otherwise destroyed.[4][5]

The Chemistry of S-Carboxymethylation

The S-carboxymethylation of cysteine is a classic bimolecular nucleophilic substitution (SN2) reaction.[7] The process is initiated by the deprotonation of the cysteine's thiol group (-SH) to form a highly reactive thiolate anion (-S⁻). This reaction is favored under slightly alkaline conditions (typically pH 7.5-8.5), as the pKa of the cysteine thiol is around 8-9.[2][8] The nucleophilic thiolate anion then attacks the electrophilic carbon atom of an alkylating agent, such as iodoacetic acid or iodoacetamide, displacing a halide leaving group (iodide).[7][9] This forms a stable, covalent thioether bond.

Caption: S-carboxymethylation via an SN2 mechanism.

Key Reagents: A Comparative Analysis

The choice of alkylating agent is a critical experimental decision. Iodoacetic acid (IAA) and iodoacetamide (IAM) are the most common reagents used for S-carboxymethylation.[7][10] While both react via the same fundamental mechanism, they result in slightly different modifications with distinct physicochemical properties.

FeatureIodoacetic Acid (IAA)Iodoacetamide (IAM)
Reactive Group IodoacetylIodoacetyl
Resulting Modification S-carboxymethylcysteineS-carboxyamidomethylcysteine
Chemical Formula ICH₂COOHICH₂CONH₂
Monoisotopic Mass Shift +58.0055 Da+57.0215 Da
Charge Introduction Adds a negative charge (-COOH)No charge change (neutral amide)
Key Consideration The introduced negative charge can alter peptide ionization and chromatographic behavior.[10]Generally preferred as it avoids altering the peptide's charge state.[10]
Reactivity Highly reactive with deprotonated thiols.[8]Reacts faster than IAA in some enzymatic contexts.[6]

Expert Insight: While both reagents are effective, iodoacetamide is often favored in standard proteomics workflows because it does not introduce a negative charge, thereby minimizing alterations to the peptide's behavior during reverse-phase chromatography and electrospray ionization.[10] However, the choice can be application-specific. For example, in certain quantitative strategies, different reagents can be used for differential labeling.[11]

Experimental Workflow: A Self-Validating System

A robust S-carboxymethylation protocol is a sequential process that begins with the complete reduction of all disulfide bonds. The entire workflow should be treated as a system where the outcome of each step can be validated.

Alkylation_Workflow Protein Native Protein (with -S-S- bonds) Denature Denaturation (e.g., 8M Urea, 6M Guanidine HCl) Protein->Denature Reduce Step 1: Reduction (DTT or TCEP) Denature->Reduce Alkylate Step 2: Alkylation (IAA or IAM in the dark) Reduce->Alkylate Quench Step 3: Quench & Cleanup (Excess DTT, Desalting) Alkylate->Quench Digest Proteolytic Digestion (e.g., Trypsin) Quench->Digest Analysis LC-MS/MS Analysis Digest->Analysis

Caption: Standard workflow for protein reduction and alkylation.

Step 1: Reduction of Disulfide Bonds (The Prerequisite)

Causality: Before alkylation, all cysteine residues must be accessible and in their reduced thiol form. Intact disulfide bonds will not react with alkylating agents, leading to incomplete modification. Furthermore, proteins with free cysteines can polymerize or aggregate at high concentrations, compromising the analysis.[12] Therefore, reduction is a mandatory first step for comprehensive alkylation.[12] For proteins with buried disulfide bonds, a denaturant such as 8 M urea or 6 M guanidine HCl is required to unfold the protein and expose these residues.[13]

Detailed Protocol: Reduction

  • Sample Preparation: Dissolve the protein sample (e.g., 100 µg) in a suitable buffer, such as 50 mM ammonium bicarbonate or 100 mM Tris-HCl, pH 8.0-8.5, containing a denaturant (e.g., 8 M urea) if necessary.

  • Add Reducing Agent: Add a fresh solution of dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.[14]

    • Expert Insight: TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range compared to DTT.

  • Incubation: Incubate the sample at 37-56°C for 30-60 minutes.[15][16] For very resistant proteins, higher temperatures (e.g., 60°C) and higher DTT concentrations may be required.[13]

Step 2: Alkylation (The Core Reaction)

Causality: This step chemically modifies the now-free thiol groups to prevent their re-oxidation. The reaction is performed in the dark because iodo-containing reagents are light-sensitive and can degrade, forming free iodine that can cause unwanted side reactions.[13][17] An excess of the alkylating agent relative to the reducing agent is used to ensure the forward reaction (alkylation) outcompetes the reverse reaction (re-oxidation).

Detailed Protocol: S-Carboxymethylation

  • Cool Sample: After reduction, cool the sample to room temperature.

  • Prepare Alkylating Agent: Prepare a fresh stock solution of either iodoacetamide (IAM) or iodoacetic acid (IAA).

    • Safety Precaution: IAA and IAM are toxic alkylating agents. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[13]

  • Add Alkylating Agent: Add the alkylating agent to the sample to a final concentration of approximately 2-5 times the molar concentration of the reducing agent (e.g., 15-55 mM).[14]

  • Incubation: Incubate the reaction in complete darkness at room temperature for 30-45 minutes.[14][17] The reaction with cysteine is nearly instantaneous, so prolonged incubation is unnecessary and can increase the risk of side reactions.[13]

Step 3: Quenching and Downstream Processing

Causality: After alkylation, any excess, highly reactive alkylating agent must be neutralized or removed to prevent it from modifying other amino acid residues (e.g., lysine, histidine, methionine) or interfering with the subsequent proteolytic digestion step (e.g., by alkylating the active site of trypsin).[18][19]

Protocol: Quenching

  • Quench Reaction: Add a small amount of DTT (to a final concentration of ~20 mM) or another thiol-containing reagent like β-mercaptoethanol to consume any remaining IAA or IAM.[14]

  • Sample Cleanup: The sample is now ready for downstream processing. This typically involves buffer exchange or desalting to remove denaturants, salts, and excess reagents prior to enzymatic digestion.[20][21]

Validation and Troubleshooting: Ensuring Success

A protocol is only as good as its outcome. A self-validating system requires checks to confirm the desired reaction occurred and to troubleshoot when it does not.

Validation via Mass Spectrometry: The most direct way to confirm successful S-carboxymethylation is through mass spectrometry.

  • Mass Shift Analysis: After digestion and LC-MS/MS analysis, search the data for the expected mass modification on cysteine residues. A successful reaction will show a mass increase of +58.0055 Da for IAA or +57.0215 Da for IAM on all cysteine-containing peptides.[22]

  • Absence of Unmodified Cysteines: The absence of peptides with unmodified cysteines indicates complete alkylation.

Common Challenges and Troubleshooting:

ProblemPotential Cause(s)Solution(s)
Incomplete Alkylation - Insufficient reduction (buried disulfides).- Insufficient alkylating reagent.- Degraded alkylating reagent.- Ensure adequate denaturation and sufficient reducing agent.- Increase concentration of IAA/IAM.- Always use freshly prepared IAA/IAM solutions.[13]
Off-Target Alkylation (Overalkylation) - Excessive concentration of alkylating agent.- Prolonged incubation time or high temperature.- Reaction pH is too high.- Optimize reagent concentration (use the lowest effective amount).- Shorten incubation time to 30 minutes.[13]- Maintain pH around 8.0-8.5. Side reactions on lysine, histidine, methionine, and N-termini are more prevalent with excess reagent or time.[9][15][18][19]
Peptide Loss - Peptides sticking to tubes.- Incomplete elution from desalting columns.- Use low-binding tubes.- Ensure proper acidification (pH < 3) before C18 desalting and use appropriate elution solvents.[20][21]
Artificial Modifications - Deamidation of Asn/Gln at high pH/temp.- Carbamylation from urea breakdown (if heated).- N-terminal cyclization of S-carbamoylmethylcysteine.- Minimize incubation times and avoid excessive heat.[13]- Avoid heating samples containing urea.[13]- Be aware of this potential artifact (-17 Da loss) during data analysis, especially for peptides with N-terminal cysteines.[23]

Conclusion

S-carboxymethylation of cysteine is an indispensable procedure in modern proteomics and protein analysis. By providing a stable and irreversible block on reactive thiol groups, it mitigates analytical complexity arising from disulfide bonds, thereby enabling more efficient enzymatic digestion and more accurate protein identification and quantification by mass spectrometry. Understanding the underlying SN2 chemistry, the properties of different alkylating agents, and the rationale behind each step of the reduction and alkylation workflow is paramount for success. By implementing the detailed, self-validating protocols and troubleshooting strategies outlined in this guide, researchers can achieve consistent, high-quality results, advancing their studies in basic research and drug development.

References

The Cornerstone of Proteomics: A Technical Guide to the Discovery and Application of [(2-Amino-2-oxoethyl)thio]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of proteomics, the precise and consistent identification and quantification of proteins is paramount. Among the many chemical modifications employed to prepare proteins for analysis, the alkylation of cysteine residues stands as a fundamental and indispensable step. This technical guide delves into the discovery, history, and application of [(2-Amino-2-oxoethyl)thio]acetic acid, the adduct formed by the reaction of iodoacetamide (IAM) with cysteine. This modification, known as carbamidomethylation or carboxyamidomethylation, has become a cornerstone of proteomics workflows, ensuring the stability of protein samples and the reliability of mass spectrometry data. We will explore the historical context of its development, provide a comparative analysis of alkylating agents, detail experimental protocols, and illustrate the underlying chemical and procedural pathways.

A Historical Perspective: From Protein Sequencing to Proteomics

The journey to the standardized use of this compound in proteomics is rooted in the foundational challenges of protein chemistry. In the mid-20th century, pioneers like Frederick Sanger, in his groundbreaking work to sequence insulin, grappled with the reactivity of cysteine residues and their propensity to form disulfide bonds. These bonds create complex protein structures that interfere with sequencing and analysis.

A significant breakthrough came from the work of Christian Anfinsen in the 1950s on the enzyme ribonuclease A. His experiments demonstrated that the native conformation of a protein is determined by its amino acid sequence. A key aspect of these studies involved the reduction of disulfide bonds to unfold the protein, followed by their controlled re-oxidation. This work laid the groundwork for understanding the importance of managing cysteine reactivity.

Building on this, in 1963, A. M. Crestfield, Stanford Moore, and William H. Stein published a pivotal paper on the alkylation of histidine residues in ribonuclease. In their methodologies, they employed reduction of disulfide bonds followed by alkylation with iodoacetate to prevent their reformation. This seminal work established the principle of "capping" reduced cysteines as a robust method to stabilize proteins for further analysis.

As protein chemistry evolved into the high-throughput field of proteomics, iodoacetamide (IAM) gained prominence over iodoacetic acid. The amide group of IAM is less reactive at physiological pH compared to the carboxyl group of iodoacetic acid, leading to fewer off-target modifications and making it a more specific and reliable reagent for large-scale protein analysis.

The Chemistry of Cysteine Alkylation

The primary role of iodoacetamide in proteomics is to irreversibly alkylate the sulfhydryl groups of cysteine residues after the reduction of disulfide bonds. This prevents the reformation of disulfide bridges and ensures that proteins remain in a denatured and linearized state, which is optimal for enzymatic digestion and subsequent analysis by mass spectrometry.

The reaction is a nucleophilic substitution where the thiolate anion of the cysteine residue attacks the electrophilic carbon of iodoacetamide, displacing the iodide ion. This results in the formation of a stable thioether bond, creating the S-carboxyamidomethyl cysteine derivative, which is chemically named this compound.

Comparative Analysis of Cysteine Alkylating Agents

While iodoacetamide is the most commonly used alkylating agent in proteomics, several alternatives exist. The choice of reagent can impact the efficiency of alkylation and the extent of off-target modifications.

ReagentChemical FormulaAdvantagesDisadvantages
Iodoacetamide (IAM) C₂H₄INOHigh reactivity and efficiency for cysteine alkylation.Can cause off-target alkylation of other residues (e.g., methionine, histidine, lysine) and N-termini. May lead to a low level of methionine oxidation (2-5% of methionine-containing peptides).[1][2]
Chloroacetamide (CAA) C₂H₄ClNOLower reactivity than IAM, resulting in fewer off-target modifications.[1][2]Can cause significant methionine oxidation (up to 40% of methionine-containing peptides).[1][2] May have lower overall peptide identification rates in some studies.
Acrylamide C₃H₅NOEffective for cysteine alkylation.Can polymerize and may not be as efficient as IAM in all conditions.
N-ethylmaleimide (NEM) C₆H₇NO₂Highly specific for sulfhydryl groups.Larger modification mass can sometimes complicate data analysis.
4-vinylpyridine (4-VP) C₇H₇NIntroduces a basic group, which can be beneficial for ionization in mass spectrometry.Can be less efficient than IAM.
Methyl methanethiosulfonate (MMTS) C₂H₆O₂S₂Results in a smaller mass modification.Can have more side reactions compared to other reagents.

Experimental Protocols

The following protocols provide a standardized workflow for the reduction and alkylation of proteins in preparation for mass spectrometry-based proteomics.

In-Solution Reduction and Alkylation

This protocol is suitable for purified protein solutions or complex protein lysates.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Dithiothreitol (DTT) solution (500 mM in water, freshly prepared)

  • Iodoacetamide (IAM) solution (1 M in water, freshly prepared and protected from light)

  • Urea (optional, for enhanced denaturation)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin tips

Procedure:

  • Denaturation and Reduction:

    • To your protein sample, add DTT to a final concentration of 10 mM.

    • If using urea for denaturation, ensure the final concentration is 6-8 M.

    • Incubate the sample at 56°C for 1 hour.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add IAM solution to a final concentration of 55 mM.

    • Incubate the sample for 45 minutes at room temperature in the dark.

  • Quenching (Optional but Recommended):

    • To quench the excess IAM, add DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1 M before adding trypsin.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Acidification and Desalting:

    • Acidify the sample with TFA to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using C18 spin tips according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge. The sample is now ready for mass spectrometry analysis.

In-Gel Reduction and Alkylation

This protocol is used for proteins that have been separated by SDS-PAGE.

Materials:

  • Excised gel band containing the protein of interest

  • Destaining solution (50% acetonitrile, 50 mM Ammonium Bicarbonate)

  • 10 mM DTT in 50 mM Ammonium Bicarbonate

  • 55 mM IAM in 50 mM Ammonium Bicarbonate

  • Acetonitrile

  • Drying apparatus (e.g., vacuum centrifuge)

Procedure:

  • Excision and Destaining:

    • Excise the protein band of interest from the Coomassie-stained gel.

    • Cut the gel band into small pieces (approximately 1x1 mm).

    • Destain the gel pieces by washing with the destaining solution until the gel is clear.

  • Reduction:

    • Add enough 10 mM DTT solution to cover the gel pieces.

    • Incubate at 56°C for 1 hour.[3]

    • Cool to room temperature and remove the DTT solution.[3]

  • Alkylation:

    • Add an equal volume of 55 mM IAM solution to cover the gel pieces.[3]

    • Incubate for 45 minutes at room temperature in the dark.[3]

  • Washing and Dehydration:

    • Remove the IAM solution and wash the gel pieces with 50 mM Ammonium Bicarbonate for 10 minutes.

    • Dehydrate the gel pieces with acetonitrile.

    • Dry the gel pieces completely in a vacuum centrifuge.[3]

  • In-Gel Digestion:

    • Rehydrate the gel pieces in a solution containing trypsin (typically 10-20 ng/µL in 50 mM Ammonium Bicarbonate) on ice for 30-60 minutes.

    • Add enough 50 mM Ammonium Bicarbonate to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces using a series of incubations with extraction buffers (e.g., 50% acetonitrile with 5% formic acid).

    • Pool the extracts and dry them in a vacuum centrifuge. The sample is now ready for mass spectrometry analysis.

Visualizing the Workflow and Chemistry

To provide a clearer understanding of the processes described, the following diagrams illustrate the proteomics workflow and the chemical reaction of cysteine alkylation.

ProteomicsWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample DenaturationReduction Denaturation & Reduction (e.g., DTT, Urea) ProteinSample->DenaturationReduction Unfolding & Disulfide Cleavage Alkylation Cysteine Alkylation (Iodoacetamide) DenaturationReduction->Alkylation Cysteine Capping Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Protein Linearization Desalting Peptide Desalting (C18) Digestion->Desalting Peptide Cleanup LCMS LC-MS/MS Analysis Desalting->LCMS Peptide Separation & Fragmentation DataAnalysis Data Analysis (Protein Identification & Quantification) LCMS->DataAnalysis Spectral Data

Caption: A typical bottom-up proteomics workflow.

CysteineAlkylation cluster_reactants Reactants cluster_product Product Cysteine Reduced Cysteine (in Protein) CarbamidomethylCysteine S-Carboxyamidomethyl Cysteine (this compound) Cysteine->CarbamidomethylCysteine + Iodoacetamide Iodoacetamide Iodoacetamide->CarbamidomethylCysteine Nucleophilic Substitution

Caption: The chemical reaction of cysteine alkylation.

Conclusion

The alkylation of cysteine residues with iodoacetamide to form this compound is a seemingly simple yet profoundly impactful step in proteomics research. Its historical roots in the fundamental studies of protein structure underscore its importance. By preventing the reformation of disulfide bonds, this modification ensures the stability and accessibility of proteins for enzymatic digestion and subsequent mass spectrometric analysis. While alternative reagents exist, iodoacetamide remains the gold standard due to its high efficiency and well-characterized reactivity. The detailed protocols and comparative data provided in this guide aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively and reliably prepare protein samples for proteomics, ultimately contributing to more accurate and reproducible scientific discoveries.

References

In-Depth Technical Guide: [(2-Amino-2-oxoethyl)thio]acetic acid (CAS 13330-87-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(2-Amino-2-oxoethyl)thio]acetic acid, with the CAS number 13330-87-5, is a bifunctional organic molecule containing a terminal primary amide, a thioether linkage, and a carboxylic acid group. Its structure suggests potential applications as a linker molecule in bioconjugation, a building block in the synthesis of more complex molecules, or as a pharmacologically active agent itself, particularly due to the presence of the thioether and carboxymethyl moieties which are found in various biologically active compounds. This guide provides a summary of the available physicochemical and safety data for this compound. Due to the limited publicly available experimental data, this document also discusses the general characteristics of related chemical structures to provide a predictive context for its potential properties and biological activities.

Physicochemical Properties

Detailed experimental data for this compound is not widely available in the public domain. The following tables summarize the known and predicted properties.

Table 1: General and Structural Information

PropertyValueSource
CAS Number 13330-87-5
Molecular Formula C₄H₇NO₃S
Molecular Weight 149.17 g/mol
IUPAC Name This compoundN/A
Synonyms 2-Carboxymethylmercapto-acetamid, 3-thia-glutaric acid monoamideN/A
Canonical SMILES C(C(=O)N)SCC(=O)O
InChI Key VUPWPHSXGCYTPV-UHFFFAOYSA-N
Physical Form Solid

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueNotes
Melting Point Data not availableExpected to be a solid with a relatively high melting point due to the amide and carboxylic acid groups capable of hydrogen bonding.
Boiling Point Data not availableLikely to decompose upon heating before boiling at atmospheric pressure.
pKa (acidic) ~3-4Estimated for the carboxylic acid group, similar to other acetic acid derivatives.
pKa (basic) Data not availableThe amide nitrogen is generally not considered basic.
Solubility Data not availablePredicted to be soluble in water and polar organic solvents like methanol and DMSO due to the polar functional groups.

Spectroscopic Data

Synthesis and Reactivity

General Synthetic Approach

A plausible synthetic route to this compound involves the nucleophilic substitution of a haloacetamide with a mercaptoacetate. A detailed, experimentally verified protocol is not publicly available. The following represents a generalized, hypothetical workflow for its synthesis.

Experimental Workflow: Hypothetical Synthesis

G start Start Materials: - 2-Chloroacetamide - Mercaptoacetic acid reaction Nucleophilic Substitution start->reaction base Base (e.g., NaOH, NaHCO₃) base->reaction solvent Solvent (e.g., Water, Ethanol) solvent->reaction workup Acidic Work-up (e.g., HCl) reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Product: This compound purification->product

Caption: Hypothetical workflow for the synthesis of this compound.

Reactivity Profile
  • Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, amide bond formation, and reduction.

  • Amide: The primary amide is relatively stable but can be hydrolyzed under strong acidic or basic conditions.

  • Thioether: The sulfide linkage is susceptible to oxidation to the corresponding sulfoxide and sulfone using appropriate oxidizing agents.

Biological and Pharmacological Considerations

There is no specific information in the available literature regarding the biological activity or mechanism of action of this compound. However, the structural motifs present in the molecule are found in compounds with known biological relevance.

  • Thioether-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.

  • Carboxymethylated molecules are often explored for their potential to interact with biological targets and for their use in drug delivery systems.

Given the lack of specific data, a logical first step in investigating the biological potential of this compound would be to perform a broad panel of in vitro assays.

Logical Workflow: Initial Biological Screening

G compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC, Kirby-Bauer) compound->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) compound->enzyme receptor Receptor Binding Assays compound->receptor hit_id Hit Identification cytotoxicity->hit_id antimicrobial->hit_id enzyme->hit_id receptor->hit_id further_studies Further Mechanistic Studies hit_id->further_studies

Caption: A logical workflow for the initial biological screening of the target compound.

Safety and Handling

Table 3: GHS Safety Information

CategoryInformationSource
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
Precautionary Statements P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
Storage Class 11 (Combustible Solids)

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion and Future Directions

This compound is a chemical for which detailed experimental characterization is largely absent from public scientific literature. Its structure suggests potential for further investigation in medicinal chemistry and materials science. Future research should focus on:

  • Complete Physicochemical Characterization: Determination of melting point, solubility, and pKa.

  • Spectroscopic Analysis: Acquisition and interpretation of NMR, IR, and mass spectra to confirm its structure and purity.

  • Development of a Verified Synthetic Protocol: Optimization and full characterization of a reliable synthetic route.

  • Systematic Biological Evaluation: Undertaking a broad range of in vitro and potentially in vivo assays to explore its pharmacological potential.

This guide serves as a foundational document based on available data and predictive analysis. Researchers are encouraged to perform their own comprehensive analyses to fully characterize this compound for their specific applications.

Biochemical Reactivity of [(2-Amino-2-oxoethyl)thio]acetic Acid with Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical reactivity of [(2-Amino-2-oxoethyl)thio]acetic acid, a bifunctional molecule with potential applications in bioconjugation and drug development. The document details the synthesis of this compound, its reactivity profile with key amino acid residues, and protocols for its use in modifying peptides and proteins. Particular emphasis is placed on the selective modification of cysteine residues and the potential for reactions with other nucleophilic amino acids under specific conditions. Methodologies for the analysis of the resulting conjugates, primarily through mass spectrometry, are also discussed.

Introduction

This compound is a molecule of interest in the field of bioconjugation due to its structural features: a reactive carboxylic acid group and a thioether linkage adjacent to an acetamide moiety. This structure suggests its potential as a reagent for the covalent modification of biomolecules, particularly proteins. The primary mode of reactivity is anticipated to be the alkylation of nucleophilic amino acid side chains, with the thiol group of cysteine being the most probable target. Understanding the specificity and kinetics of these reactions is crucial for the development of novel protein conjugates, diagnostics, and therapeutics. This guide aims to provide a detailed technical resource for researchers exploring the use of this compound in their work.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction between a haloacetamide and thioglycolic acid. The most common and cost-effective approach involves the S-alkylation of thioglycolic acid with 2-chloroacetamide.

Proposed Synthetic Protocol

This protocol is based on established methods for the S-alkylation of thiols with haloacetamides.

Materials:

  • 2-Chloroacetamide

  • Thioglycolic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Deprotonation of Thioglycolic Acid: In a round-bottom flask, dissolve thioglycolic acid in deionized water. Cool the solution in an ice bath. Slowly add one equivalent of an aqueous solution of sodium hydroxide with stirring to deprotonate the thiol group, forming the sodium thioglycolate salt. The pH of the solution should be monitored and maintained in the basic range (pH 8-9) to ensure the presence of the highly nucleophilic thiolate anion.

  • Nucleophilic Substitution: To the cooled solution of sodium thioglycolate, add a solution of 2-chloroacetamide in deionized water dropwise with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching and Acidification: Once the reaction is complete, quench any unreacted 2-chloroacetamide by adding a small amount of a thiol-containing scavenger (e.g., mercaptoethanol). Subsequently, acidify the reaction mixture to a pH of approximately 2-3 using a dilute solution of hydrochloric acid. This will protonate the carboxylic acid group of the product, causing it to precipitate if its solubility in water is low, or prepare it for extraction.

  • Extraction and Purification: Extract the product from the aqueous solution using an appropriate organic solvent, such as ethyl acetate. The organic layers are then combined, washed with brine, and dried over an anhydrous drying agent like sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to obtain a product of high purity.

Diagram of Synthesis:

Synthesis cluster_conditions Reaction Conditions thioglycolic_acid Thioglycolic Acid intermediate Sodium Thioglycolate thioglycolic_acid->intermediate Deprotonation chloroacetamide 2-Chloroacetamide chloroacetamide->intermediate naoh NaOH (aq) hcl HCl (aq) product This compound purification Purified Product product->purification Acidification & Extraction intermediate->product S-Alkylation

Caption: Synthesis of this compound.

Biochemical Reactivity with Amino Acids

The primary mode of biochemical reactivity of this compound involves the modification of nucleophilic amino acid side chains. The thioether bond within the molecule is generally stable under physiological conditions.

Reaction with Cysteine

The thiol group of cysteine is the most potent nucleophile among the proteinogenic amino acids, making it the primary target for alkylation by haloacetamide derivatives. The reaction proceeds via an SN2 mechanism where the deprotonated thiolate anion of cysteine attacks the carbon atom bearing the leaving group (in the precursor 2-chloroacetamide).

Mechanism: The reaction is highly dependent on pH. The pKa of the cysteine thiol group is typically around 8.3. Therefore, to facilitate the reaction, the pH should be maintained slightly above this value (pH 8.5-9.5) to ensure a significant concentration of the reactive thiolate anion.

Table 1: Quantitative Data for Cysteine Alkylation

ParameterValue/ConditionReference/Comment
Optimal pH Range 8.5 - 9.5Maximizes the concentration of the nucleophilic thiolate anion while minimizing side reactions.
Typical Reaction Time 1 - 4 hoursDependent on temperature, concentration, and the specific protein context.
Typical Temperature Room Temperature (20-25 °C) or 37 °CHigher temperatures can increase the reaction rate but may also lead to protein denaturation.
Molar Excess of Reagent 10- to 100-foldA significant molar excess is often used to drive the reaction to completion, especially in complex mixtures.
Expected Product S-carboxymethylacetamide-cysteineA stable thioether linkage is formed.

Diagram of Cysteine Modification:

Cysteine_Modification cluster_reaction Alkylation Reaction reagent This compound product S-modified Cysteine Residue reagent->product cysteine Cysteine Residue (in Peptide/Protein) thiolate Cysteine Thiolate (Cys-S⁻) cysteine->thiolate Deprotonation (pH > pKa) thiolate->product Nucleophilic Attack proton H⁺ product->proton

Caption: Reaction of the reagent with a cysteine residue.

Reactivity with Other Nucleophilic Amino Acids

While cysteine is the primary target, other amino acid residues with nucleophilic side chains can potentially react with this compound, particularly under specific pH conditions or with prolonged reaction times and high reagent concentrations.

  • Lysine: The ε-amino group of lysine has a pKa of around 10.5. At physiological pH, it is predominantly protonated and thus non-nucleophilic. However, at higher pH values (pH > 10), it can be deprotonated and react with alkylating agents. This reaction is generally much slower than the reaction with cysteine.

  • Histidine: The imidazole side chain of histidine can also act as a nucleophile, particularly at pH values around its pKa of ~6.0.

  • N-terminal Amino Group: The α-amino group at the N-terminus of a peptide or protein has a pKa that is typically lower than that of the lysine side chain (around 8.0). This makes it a potential site for modification, especially at slightly basic pH.

Table 2: Potential Reactivity with Other Amino Acids

Amino AcidNucleophilic GrouppKaReactivity ConditionsLikelihood of Reaction
Lysine ε-Amino group~10.5High pH (>10), high reagent concentrationLow to Moderate
Histidine Imidazole ring~6.0Neutral to slightly acidic pH, prolonged incubationLow
N-terminus α-Amino group~8.0Slightly basic pH (8-9)Low to Moderate
Methionine ThioetherN/AGenerally unreactive towards this type of alkylationVery Low

Experimental Protocols for Protein Modification

The following is a general protocol for the modification of a protein with this compound, targeting cysteine residues.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound stock solution (e.g., in DMSO or water)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.5)

  • Quenching reagent (e.g., 1 M β-mercaptoethanol or dithiothreitol)

  • Desalting column or dialysis membrane for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer (pH 8.5). If the protein has disulfide bonds that need to be modified, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Modification Reaction: Add the stock solution of this compound to the protein solution to achieve the desired molar excess (e.g., 50-fold).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration that is in large excess to the initial concentration of the modifying reagent. This will consume any unreacted this compound.

  • Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Analysis: Analyze the modified protein to confirm the modification and determine its extent.

Diagram of Experimental Workflow:

Workflow start Start: Protein Solution add_reagent Add this compound start->add_reagent incubate Incubate (pH 8.5, RT, 1-4h) add_reagent->incubate quench Quench Reaction (e.g., with BME) incubate->quench purify Purify (Desalting/Dialysis) quench->purify analyze Analyze (Mass Spectrometry, SDS-PAGE) purify->analyze end End: Modified Protein analyze->end

Caption: General workflow for protein modification.

Analysis of Modified Proteins

Mass spectrometry is the primary analytical technique for confirming the covalent modification of proteins and identifying the specific sites of modification.

Mass Spectrometry Analysis

Procedure:

  • Sample Preparation: The purified modified protein is typically digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The mass shift corresponding to the modification by this compound is included as a variable modification in the search parameters.

Expected Mass Shift: The covalent attachment of this compound to a cysteine residue results in a mass increase of 148.0245 Da (C₄H₆NO₃S).

Table 3: Mass Spectrometry Parameters

ParameterDescription
Enzyme Trypsin is commonly used, cleaving C-terminal to lysine and arginine residues.
Instrumentation High-resolution mass spectrometers such as Orbitrap or Q-TOF instruments are preferred for accurate mass measurements.
Fragmentation Method Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are typically used to fragment the peptides.
Data Analysis Software Software such as MaxQuant, Proteome Discoverer, or Mascot can be used to search the MS/MS data and identify modified peptides.
Expected Fragmentation In CID/HCD, the peptide backbone will fragment to produce b- and y-ions. The modification will be attached to the cysteine residue, and its presence can be confirmed by the mass shift of the corresponding fragment ions. The thioether bond is generally stable during CID/HCD.

Conclusion

This compound is a promising reagent for the selective modification of cysteine residues in peptides and proteins. Its synthesis is straightforward, and the modification reaction can be controlled by adjusting the pH. While highly selective for cysteine, the potential for off-target reactions with other nucleophilic amino acids should be considered and can be minimized by careful control of reaction conditions. Mass spectrometry provides a powerful tool for the detailed characterization of the resulting protein conjugates. This guide provides a foundational understanding and practical protocols to aid researchers in the application of this versatile molecule in their biochemical and drug development endeavors.

The Enigmatic Role of [(2-Amino-2-oxoethyl)thio]acetic Acid in Cysteine Blocking: An Uncharted Territory in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation of scientific literature and chemical databases, detailed information regarding the application of [(2-Amino-2-oxoethyl)thio]acetic acid (AOTA) as a cysteine blocking agent in proteomics and drug development remains elusive. While its chemical structure suggests potential reactivity towards cysteine residues, comprehensive studies detailing its mechanism of action, efficacy, and experimental protocols are not publicly available. This guide, therefore, serves to outline the current landscape of cysteine blocking strategies and highlight the informational gap concerning AOTA.

This compound, also known by its CAS Number 13330-87-5, possesses a molecular formula of C4H7NO3S and a molecular weight of 149.17 g/mol . Its structure incorporates a reactive thioether linkage and a carboxymethyl group, features that theoretically could allow for interaction with the sulfhydryl group of cysteine residues. However, the lack of published research on its use as a cysteine blocking agent prevents a detailed analysis of its performance in this role.

Established Cysteine Blocking Agents: A Framework for Comparison

To provide context for the potential application of novel reagents like AOTA, it is essential to understand the mechanisms and properties of well-established cysteine blocking agents. The most commonly employed reagents in proteomics are iodoacetamide (IAM) and N-ethylmaleimide (NEM). These alkylating agents react with the nucleophilic thiol group of cysteine, forming a stable covalent bond and effectively "capping" the residue. This prevents the formation of disulfide bonds and other unwanted modifications during protein analysis.

The selection of a cysteine blocking agent is critical and depends on several factors, including reaction efficiency, specificity, and the stability of the resulting adduct. Undesirable side reactions with other amino acid residues can complicate data analysis, and the stability of the modified cysteine is crucial for accurate downstream quantification and identification by mass spectrometry. For instance, the adduct formed between cysteine and iodoacetamide, S-carbamoylmethylcysteine, has been shown to undergo cyclization at the N-terminus of peptides, resulting in a mass loss of 17 Da, which can interfere with data interpretation[1].

The Quest for Data on this compound

Extensive searches for experimental protocols, quantitative data on reaction kinetics and efficiency, and its effects on signaling pathways have not yielded any specific information for this compound. This suggests that AOTA is either a novel, yet-to-be-published reagent, a compound with a different primary application, or a reagent that has been investigated but found unsuitable for widespread use in this context.

Without empirical data, any discussion of AOTA's role as a cysteine blocking agent would be purely speculative. To construct a meaningful technical guide, the following information would be essential:

  • Reaction Mechanism: A clear depiction of the chemical reaction between AOTA and the cysteine thiol group.

  • Quantitative Data: Tables summarizing reaction efficiency under various conditions (pH, temperature, incubation time), specificity towards cysteine over other amino acids, and the stability of the resulting S-substituted cysteine adduct.

  • Experimental Protocols: Detailed step-by-step procedures for the use of AOTA in standard proteomics workflows, including recommended concentrations, buffer conditions, and methods for removal of excess reagent.

  • Mass Spectrometry Data: Information on the expected mass shift upon modification of a cysteine residue with AOTA and the fragmentation pattern of AOTA-modified peptides.

  • Impact on Biological Systems: Studies investigating whether AOTA or its protein adducts have any effect on cellular signaling pathways.

Future Outlook

The field of proteomics is continually evolving, with an ongoing search for new and improved reagents and methodologies. While this compound currently remains an unknown entity in the context of cysteine blocking, future research may shed light on its potential applications. Should studies on AOTA become available, a comprehensive technical guide detailing its properties and protocols could be developed. Until then, researchers and drug development professionals should continue to rely on well-documented and validated cysteine blocking agents for their experimental needs.

Visualizing the Unknown: A Hypothetical Workflow

In the absence of specific data for AOTA, a generic workflow for evaluating a novel cysteine blocking agent can be conceptualized. This process would involve a series of experiments to characterize its reactivity, specificity, and suitability for proteomic analysis.

G cluster_0 Reagent Characterization cluster_1 Proteomic Workflow Integration cluster_2 Data Analysis and Validation synthesis Synthesis and Purification of AOTA reactivity_study Reaction with Model Cysteine Compound synthesis->reactivity_study kinetics Determination of Reaction Kinetics reactivity_study->kinetics stability Assessment of Adduct Stability kinetics->stability protein_extraction Protein Extraction stability->protein_extraction reduction Reduction of Disulfide Bonds protein_extraction->reduction alkylation Alkylation with AOTA reduction->alkylation digestion Proteolytic Digestion alkylation->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Database Search and PTM Identification lc_ms->data_analysis efficiency_quant Quantification of Alkylation Efficiency data_analysis->efficiency_quant specificity_analysis Analysis of Off-Target Modifications data_analysis->specificity_analysis comparison Comparison with Standard Reagents (e.g., IAM) efficiency_quant->comparison specificity_analysis->comparison

Figure 1. A conceptual workflow for the evaluation of a novel cysteine blocking agent like AOTA.

References

Unraveling the Mass Shift: A Technical Guide to Protein Modification by [(2-Amino-2-oxoethyl)thio]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical Mass Shift of Proteins Modified by [(2-Amino-2-oxoethyl)thio]acetic Acid.

This whitepaper provides an in-depth analysis of the chemical modification of proteins by this compound, a modification primarily resulting from the alkylation of cysteine residues with iodoacetamide. This guide offers a detailed examination of the underlying chemistry, a precise calculation of the induced mass shift, standardized experimental protocols, and visual representations of the key processes to aid in research and development.

Introduction: The Significance of Cysteine Alkylation

In the realm of proteomics and drug development, the precise characterization of proteins is paramount. Post-translational modifications (PTMs) play a crucial role in protein function, and their analysis is a key aspect of understanding biological systems. One of the most common and critical laboratory procedures is the reduction and alkylation of cysteine residues. This process is essential for preventing the re-formation of disulfide bonds, which can interfere with enzymatic digestion and subsequent analysis by mass spectrometry.[1]

Iodoacetamide is a widely used reagent for the irreversible alkylation of the thiol group of cysteine residues.[2][3][4] This reaction, known as carbamidomethylation, forms a stable thioether bond, effectively capping the reactive sulfhydryl group.[3] The product of this reaction on a free cysteine residue is S-carboxyamidomethyl-cysteine, which has the same chemical structure as this compound attached to the amino acid backbone. Understanding the precise mass shift caused by this modification is critical for accurate protein identification and characterization via mass spectrometry.

The Chemical Basis of Modification

The modification of cysteine with iodoacetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of iodoacetamide. This leads to the formation of a covalent bond and the displacement of an iodide ion.[2]

Cys Protein-Cys-SH Modified_Cys S-Carboxyamidomethyl-Cysteine (Protein-Cys-S-CH₂-CONH₂) Cys->Modified_Cys + I-CH₂-CONH₂ IAM Iodoacetamide (I-CH₂-CONH₂) Iodide Iodide Ion (I⁻) Proton Proton (H⁺)

Figure 1: Reaction of Iodoacetamide with a Cysteine Residue.

This reaction is most efficient at a slightly alkaline pH (typically pH 8-9), which favors the deprotonation of the cysteine's thiol group to the more nucleophilic thiolate anion.[5]

Quantitative Analysis of the Mass Shift

For accurate mass spectrometry analysis, it is crucial to differentiate between the average mass and the monoisotopic mass. The average mass is calculated using the weighted average of all natural isotopes of each element, while the monoisotopic mass is the sum of the masses of the most abundant naturally occurring stable isotopes.[3][4][6] In high-resolution mass spectrometry, the monoisotopic mass is the experimentally observed value.

The chemical group added to the cysteine residue during carbamidomethylation is a carboxyamidomethyl group, with the chemical formula -CH₂CONH₂. The net change in the elemental composition of the cysteine side chain is the addition of C₂H₃NO.

ParameterDescriptionValue
Modifying Agent IodoacetamideI-CH₂CONH₂
Target Residue CysteineCys
Added Chemical Group Carboxyamidomethyl-CH₂CONH₂
Molecular Formula of Added Group C₂H₃NO
Average Mass Shift Calculated using atomic weights57.05 Da
Monoisotopic Mass Shift Calculated using most abundant isotopes57.02146 Da

Table 1: Summary of Quantitative Data for Cysteine Carbamidomethylation.

Calculation of the Monoisotopic Mass Shift:

The monoisotopic mass of the added carboxyamidomethyl group (C₂H₃NO) is calculated as follows, using the masses of the most abundant isotopes:

  • Carbon (¹²C): 2 x 12.000000 Da = 24.000000 Da[7]

  • Hydrogen (¹H): 3 x 1.007825 Da = 3.023475 Da[8]

  • Nitrogen (¹⁴N): 1 x 14.003074 Da = 14.003074 Da[7][9]

  • Oxygen (¹⁶O): 1 x 15.994915 Da = 15.994915 Da[10]

Total Monoisotopic Mass Shift = 24.000000 + 3.023475 + 14.003074 + 15.994915 = 57.021464 Da

Experimental Protocols

A standardized protocol for the reduction and alkylation of cysteine residues in protein samples is essential for reproducible and accurate results. The following is a typical in-solution protocol for samples destined for mass spectrometry analysis.

Materials:

  • Urea

  • Tris buffer, pH 8.5

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAM)

  • Ammonium bicarbonate

  • Enzyme for digestion (e.g., Trypsin)

  • Formic acid or Trifluoroacetic acid (TFA)

Protocol:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a buffer containing a strong denaturant, such as 8 M urea in 100 mM Tris, pH 8.5.[11]

  • Reduction of Disulfide Bonds:

    • Add a reducing agent to the protein solution.

      • For DTT: Add to a final concentration of 5-10 mM and incubate at 56-60°C for 30-60 minutes.[11]

      • For TCEP: Add to a final concentration of 5 mM and incubate at room temperature for 20-30 minutes.[11]

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Prepare a fresh solution of iodoacetamide. It is light-sensitive and should be prepared immediately before use and kept in the dark.[2]

    • Add iodoacetamide to the protein solution to a final concentration of 10-20 mM.[11]

    • Incubate at room temperature for 15-30 minutes in the dark.[11]

  • Quenching the Reaction:

    • Quench the unreacted iodoacetamide by adding DTT to a final concentration of 5-10 mM and incubating for 15 minutes.

  • Sample Preparation for Digestion:

    • Dilute the sample with a buffer such as 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M, as high concentrations of urea can inhibit enzymatic activity.

  • Enzymatic Digestion:

    • Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50 to 1:100).

    • Incubate at 37°C for 4 hours to overnight.

  • Acidification and Desalting:

    • Stop the digestion by acidifying the sample with formic acid or TFA to a pH of 2-3.

    • Desalt the peptide mixture using a C18 solid-phase extraction column prior to mass spectrometry analysis.

cluster_workflow Experimental Workflow Start Protein Sample Denature Solubilization & Denaturation (8M Urea, pH 8.5) Start->Denature Reduce Reduction (DTT or TCEP) Denature->Reduce Alkylate Alkylation (Iodoacetamide, in dark) Reduce->Alkylate Quench Quench Reaction (Excess DTT) Alkylate->Quench Dilute Dilution (Reduce Urea Conc.) Quench->Dilute Digest Enzymatic Digestion (e.g., Trypsin) Dilute->Digest Acidify Acidification (Formic Acid/TFA) Digest->Acidify Desalt Desalting (C18 SPE) Acidify->Desalt End Mass Spectrometry Analysis Desalt->End

Figure 2: General Experimental Workflow for Protein Modification.

Potential Side Reactions and Considerations

While iodoacetamide is highly specific for cysteine residues, side reactions can occur, particularly at higher concentrations, longer incubation times, or non-optimal pH. Potential off-target modifications can occur at the N-terminus of the protein and on the side chains of methionine, lysine, histidine, aspartate, and glutamate.[12] Incomplete alkylation can also be an issue, leading to a heterogeneous population of modified and unmodified cysteines.[12] Therefore, careful optimization of the experimental conditions is crucial for achieving complete and specific modification.

Conclusion

The modification of cysteine residues with iodoacetamide is a fundamental technique in proteomics. A thorough understanding of the underlying chemistry and the precise mass shift it induces is essential for accurate data interpretation. The theoretical monoisotopic mass shift of +57.02146 Da for the carbamidomethylation of cysteine is a critical value for database search algorithms in protein identification. By following standardized and optimized experimental protocols, researchers can ensure the complete and specific modification of their protein samples, leading to more reliable and reproducible results in their downstream analyses. This guide provides the foundational knowledge and practical steps to confidently perform and interpret this important protein modification.

References

Methodological & Application

Application Notes and Protocols for In-Solution Protein Alkylation using [(2-Amino-2-oxoethyl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of proteomics and protein chemistry, the alkylation of cysteine residues is a critical step to prevent the formation of disulfide bonds, which can interfere with enzymatic digestion and mass spectrometry analysis. This process, known as reduction and alkylation, ensures that proteins are in a linearized state, rendering them amenable to downstream applications such as peptide mapping and sequencing. While iodoacetamide and iodoacetic acid are the most commonly employed alkylating agents, [(2-Amino-2-oxoethyl)thio]acetic acid presents a structurally related alternative for the irreversible modification of cysteine residues.

These application notes provide a detailed protocol for the in-solution alkylation of proteins using this compound. The methodology is adapted from established protocols for iodoacetamide and is intended to serve as a comprehensive guide for researchers. It is important to note that optimization of the described conditions may be necessary for specific protein samples and experimental goals.

Principle of the Method

The protocol involves two primary steps:

  • Reduction: Disulfide bonds within the protein are cleaved using a reducing agent, typically dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This exposes the free sulfhydryl (-SH) groups of cysteine residues.

  • Alkylation: The exposed sulfhydryl groups are then capped by the alkylating agent, this compound, forming a stable thioether bond. This irreversible modification prevents the re-formation of disulfide bridges.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for an in-solution protein alkylation experiment. These values are based on standard protocols using iodoacetamide and should be considered as a starting point for optimization with this compound.

ParameterRecommended RangeNotes
Protein Concentration 1-5 mg/mLHigher concentrations may require adjustment of reagent ratios.
Reducing Agent (DTT) 5-10 mM final concentrationPrepare fresh.
Alkylation Reagent 15-20 mM final concentrationShould be in molar excess to the reducing agent.
Reduction Temperature 56-60 °CAvoid temperatures above 60°C to prevent carbamylation with urea.[1]
Reduction Time 20-60 minutes
Alkylation Temperature Room Temperature (20-25 °C)
Alkylation Time 30-60 minutesProtect from light as the reagent may be light-sensitive.[2]
pH 7.5-8.5Maintained using a buffer such as ammonium bicarbonate or Tris-HCl.[1][2]

Experimental Protocol

This protocol is designed for the in-solution alkylation of a protein sample prior to enzymatic digestion.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • This compound (MW: 149.17 g/mol )

  • Dithiothreitol (DTT)

  • Urea (optional, for denaturation)

  • Ammonium Bicarbonate (NH4HCO3)

  • Tris-HCl

  • HPLC-grade water

  • Microcentrifuge tubes

Reagent Preparation:

  • 1 M DTT Stock Solution: Dissolve 154.25 mg of DTT in 1 mL of HPLC-grade water. Prepare fresh.

  • 500 mM this compound Stock Solution: Dissolve 74.59 mg of this compound in 1 mL of HPLC-grade water. Prepare fresh and protect from light.

  • 100 mM Ammonium Bicarbonate Buffer (pH 8.0): Dissolve 790.6 mg of ammonium bicarbonate in 100 mL of HPLC-grade water. Adjust pH to 8.0 if necessary.

Procedure:

  • Sample Preparation:

    • Dissolve the protein sample in 100 µL of 100 mM ammonium bicarbonate buffer.

    • If denaturation is required, add urea to a final concentration of 6-8 M.

  • Reduction:

    • Add 1 M DTT stock solution to the protein sample to achieve a final concentration of 10 mM.

    • Incubate the mixture at 56 °C for 40 minutes to reduce the disulfide bonds.[3]

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add 500 mM this compound stock solution to the reduced protein sample to achieve a final concentration of 20 mM.[3]

    • Incubate the reaction mixture for 30 minutes at room temperature in the dark.[3]

  • Quenching (Optional):

    • To quench any unreacted alkylating agent, add 1 M DTT to a final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.[1]

  • Downstream Processing:

    • The alkylated protein sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), or other downstream applications. For digestion, it is often necessary to dilute the sample to reduce the concentration of urea (if used) to less than 2 M.[1]

Experimental Workflow Diagram

Alkylation_Workflow Protein Protein Sample Denature Denaturation (optional) (e.g., 6-8 M Urea) Protein->Denature Reduce Reduction (10 mM DTT, 56°C, 40 min) Denature->Reduce Cool Cool to RT Reduce->Cool Alkylate Alkylation (20 mM Reagent, RT, 30 min, dark) Cool->Alkylate Quench Quenching (optional) (5 mM DTT, RT, 15 min, dark) Alkylate->Quench Downstream Downstream Processing (e.g., Digestion) Quench->Downstream

Caption: In-solution protein alkylation workflow.

Signaling Pathway and Logical Relationship Diagram

In the context of this protocol, a signaling pathway is not directly applicable. However, a logical diagram illustrating the chemical transformation of a cysteine residue is pertinent.

Cysteine_Alkylation cluster_0 Protein Cys_S_S_Cys Cysteine Disulfide Bond (-S-S-) DTT Reduction (DTT) Cys_S_S_Cys->DTT Cys_SH Reduced Cysteine (-SH) DTT->Cys_SH Reagent Alkylation Reagent This compound Cys_SH->Reagent Alkylated_Cys Alkylated Cysteine (-S-CH2-CO-NH2) Reagent->Alkylated_Cys

Caption: Chemical modification of cysteine residues.

Conclusion

This document provides a comprehensive protocol for the in-solution alkylation of proteins using this compound, adapted from well-established methods for similar reagents. Adherence to this protocol will facilitate the effective and reproducible modification of cysteine residues, a crucial step for numerous proteomic analyses. Researchers are encouraged to optimize the reaction conditions for their specific proteins of interest to achieve the highest efficiency of alkylation.

References

Application Notes and Protocols for Peptide Mapping by HPLC Utilizing Cysteine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a cornerstone analytical technique in the biopharmaceutical industry, essential for the primary structure characterization and quality control of protein therapeutics, such as monoclonal antibodies (mAbs). This method involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and analyzed, typically by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A critical step in this workflow is the reduction of disulfide bonds and subsequent alkylation of free cysteine residues.

This application note details the use of iodoacetamide (IAM) for the S-carboxyamidomethylation of cysteine residues, a process that yields S-([2-Amino-2-oxoethyl]thio)acetic acid modified cysteines. This irreversible modification prevents the reformation of disulfide bonds, which could otherwise complicate chromatographic separation and mass spectral analysis.[1][2] By ensuring that cysteines are uniformly modified, this protocol enhances the reproducibility and resolution of peptide maps, facilitating reliable protein identification, post-translational modification (PTM) analysis, and stability testing.[3][4]

Principle of Cysteine Alkylation with Iodoacetamide

The process of peptide mapping begins with the denaturation of the protein to expose all amino acid residues. Disulfide bonds are then cleaved using a reducing agent like dithiothreitol (DTT). Subsequently, the free sulfhydryl groups of the cysteine residues are alkylated with iodoacetamide. This is a nucleophilic substitution (SN2) reaction where the nucleophilic thiol group of cysteine attacks the electrophilic carbon of iodoacetamide, forming a stable thioether bond.[5] This modification, known as S-carboxyamidomethylation, adds a mass of 57.02146 Da to each cysteine residue.

Chemical Reaction of Cysteine Alkylation Cysteine Cysteine Residue (in protein) Modified_Cysteine S-Carboxyamidomethyl-cysteine {[(2-Amino-2-oxoethyl)thio]acetic acid residue} Cysteine->Modified_Cysteine + Iodoacetamide Iodoacetamide Iodoacetamide (Alkylating Agent) Iodide Iodide Ion

Caption: Cysteine S-carboxyamidomethylation reaction with iodoacetamide.

Experimental Protocols

This section provides a detailed methodology for peptide mapping of a monoclonal antibody, incorporating the use of iodoacetamide for cysteine alkylation.

Materials and Reagents
  • Protein Sample: Monoclonal Antibody (mAb) at 1-10 mg/mL

  • Denaturation Buffer: 8 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 7.5-8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylating Agent: 500 mM Iodoacetamide (IAM) stock solution (prepare fresh and protect from light)

  • Digestion Buffer: 100 mM Tris-HCl or 100 mM Ammonium Bicarbonate, pH 7.5-8.5

  • Proteolytic Enzyme: Sequencing grade Trypsin (e.g., SOLu-Trypsin) at 1 mg/mL

  • Quenching Solution: 1 M DTT

  • HPLC Mobile Phase A: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in water

  • HPLC Mobile Phase B: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

  • HPLC Column: C18 reversed-phase column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Mapping, Waters ACQUITY UPLC BEH C18)

Sample Preparation Workflow

Peptide Mapping Experimental Workflow start Start: Protein Sample (e.g., mAb) denature 1. Denaturation (e.g., 8 M Guanidine-HCl) start->denature reduce 2. Reduction (e.g., 10 mM DTT, 37°C, 1 hr) denature->reduce alkylate 3. Alkylation (e.g., 25 mM IAM, RT, 30 min in dark) reduce->alkylate buffer_exchange 4. Buffer Exchange / Desalting (To remove reagents) alkylate->buffer_exchange digest 5. Enzymatic Digestion (e.g., Trypsin, 37°C, 2-18 hrs) buffer_exchange->digest quench 6. Quench Digestion (e.g., add Formic Acid) digest->quench hplc 7. HPLC-MS/MS Analysis quench->hplc end End: Peptide Map Data hplc->end

Caption: A step-by-step workflow for protein sample preparation for peptide mapping.

Detailed Protocol
  • Denaturation and Reduction:

    • To 50 µg of the protein sample, add the denaturation buffer to a final volume of 50 µL.

    • Add the 1 M DTT stock solution to a final concentration of 10-20 mM.

    • Incubate the mixture at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the freshly prepared 500 mM iodoacetamide stock solution to a final concentration of 25-50 mM (approximately a 2-fold molar excess over DTT).

    • Incubate for 30 minutes at room temperature in the dark.

  • Buffer Exchange and Digestion:

    • Remove the denaturation and alkylation reagents by buffer exchange into the digestion buffer using a desalting column or spin filter (e.g., 30 kDa MWCO).[6]

    • Adjust the protein concentration to approximately 1 mg/mL with digestion buffer.

    • Add trypsin at an enzyme-to-protein ratio of 1:10 to 1:50 (w/w).[6]

    • Incubate at 37°C for 2 to 18 hours.

  • Quenching and Sample Preparation for HPLC:

    • Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

    • The sample is now ready for injection into the HPLC system.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters for the key steps in the peptide mapping workflow, compiled from various established protocols.

Table 1: Reagent Concentrations and Incubation Conditions

StepReagentTypical ConcentrationIncubation Temperature (°C)Incubation Time
Denaturation Guanidine-HCl or Urea6-8 M25-3715-60 min
Reduction Dithiothreitol (DTT)5-20 mM37-6030-60 min
Alkylation Iodoacetamide (IAM)20-50 mMRoom Temperature (in dark)20-60 min
Digestion Trypsin1:10 - 1:50 (enzyme:protein)372-18 hours

Table 2: Typical HPLC Parameters for Peptide Mapping

ParameterValue
Column Reversed-phase C18, 2.1 or 4.6 mm ID, 100-250 mm length, <3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 40% B over 30-90 minutes
Flow Rate 0.2 - 0.6 mL/min
Column Temperature 40-60 °C
Detection UV at 214/280 nm and/or Mass Spectrometry (MS)

Logical Relationships in Quality Control

Peptide mapping is a powerful tool for ensuring the quality and consistency of biotherapeutics throughout their lifecycle. It serves to confirm the primary structure and identify any modifications that may impact safety and efficacy.

Role of Peptide Mapping in Biotherapeutic Quality Control cluster_analysis Analytical Characterization cluster_attributes Critical Quality Attributes (CQAs) cluster_applications Drug Development & Manufacturing peptide_map Peptide Mapping (LC-MS) primary_structure Primary Amino Acid Sequence peptide_map->primary_structure Verifies ptms Post-Translational Modifications (Oxidation, Deamidation, Glycosylation) peptide_map->ptms Identifies & Quantifies variants Sequence Variants / Mutations peptide_map->variants Detects identity Product Identity Confirmation primary_structure->identity comparability Lot-to-Lot Comparability ptms->comparability stability Stability Assessment ptms->stability variants->comparability

Caption: Logical flow of how peptide mapping informs critical quality attributes.

Conclusion

The S-carboxyamidomethylation of cysteine residues using iodoacetamide is a robust and essential step in peptide mapping protocols. By preventing disulfide bond reformation, this method significantly improves the quality and reproducibility of HPLC-based peptide separations. The detailed protocols and parameters provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique for the thorough characterization and quality control of protein biotherapeutics.

References

Application Notes & Protocols: Derivatization of Cysteine with Iodoacetamide for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of proteomics, particularly in mass spectrometry (MS)-based workflows, the proper preparation of protein samples is critical for accurate and reproducible results. Cysteine residues, with their reactive thiol (-SH) groups, can form disulfide bonds that stabilize protein tertiary and quaternary structures. For effective enzymatic digestion and subsequent peptide analysis, these disulfide bonds must be cleaved (reduction) and the resulting free thiols permanently blocked (alkylation) to prevent their re-formation.[1][2][3]

Iodoacetamide (IAA) is a widely used alkylating agent that covalently modifies cysteine residues.[4][5] This process, known as carboxyamidomethylation, attaches an acetamide group to the sulfur atom of cysteine, forming a stable thioether bond.[4] The resulting derivative is S-carboxyamidomethyl-cysteine, which has a mass increase of +57.021 Da. This modification is essential for simplifying complex protein samples, ensuring efficient digestion by proteases like trypsin, and improving the accuracy of peptide identification and quantification in downstream MS analysis.

Principle of Reaction

The derivatization of cysteine with iodoacetamide is an alkylation reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Nucleophilic Attack: The sulfur atom of the cysteine thiol group (-SH) is deprotonated under neutral to alkaline conditions (typically pH 8) to form a highly nucleophilic thiolate anion (-S⁻).[6]

  • Alkylation: This thiolate anion acts as a nucleophile and attacks the electrophilic carbon atom adjacent to the iodine atom in iodoacetamide.

  • Bond Formation: A stable covalent thioether bond is formed between the cysteine sulfur and the carboxyamidomethyl group, with iodide acting as the leaving group.[4]

This irreversible modification effectively "caps" the cysteine residue, preventing it from re-forming disulfide bonds or participating in other side reactions.[4][5]

Applications in Proteomics and Drug Development

  • Standard Proteomics Workflows: Carboxyamidomethylation is a routine step in "bottom-up" proteomics to ensure that proteins are fully denatured and accessible to proteolytic enzymes, leading to more complete digestion and higher peptide yields.[7]

  • Quantitative Proteomics: In quantitative strategies like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or TMT (Tandem Mass Tag) labeling, consistent and complete alkylation is crucial for accurate quantification across different samples.[8][9]

  • Peptide Mapping and Protein Identification: By preventing disulfide bridges, which can complicate chromatographic separation and mass spectra, alkylation leads to cleaner peptide profiles and more confident protein identifications.[10]

  • Structural Biology: Capping cysteine residues helps maintain proteins in a specific reduced state, which is vital for structural studies or functional assays where disulfide bond formation could lead to aggregation or inactivation.

  • Drug Development: Identifying accessible cysteine residues is important in drug development, as these residues can be targets for covalent inhibitors. Alkylation protocols can be adapted to map reactive cysteines in target proteins.

Experimental Workflow & Visualization

The overall process involves protein denaturation, reduction of disulfide bonds, alkylation of free thiols, and finally, protein digestion for MS analysis.

Proteomics_Workflow Experimental Workflow for Protein Alkylation cluster_0 Sample Preparation cluster_1 Digestion & Analysis ProteinSample 1. Protein Sample (Cell Lysate, Tissue, etc.) Denaturation 2. Denaturation (e.g., 8M Urea) ProteinSample->Denaturation Reduction 3. Reduction (e.g., DTT, TCEP) Denaturation->Reduction Alkylation 4. Alkylation (Iodoacetamide) Reduction->Alkylation Quench 5. Quenching (Optional) (e.g., DTT, Cysteine) Alkylation->Quench Dilution 6. Buffer Exchange & Dilution Quench->Dilution Digestion 7. Enzymatic Digestion (e.g., Trypsin) Dilution->Digestion Cleanup 8. Peptide Cleanup (e.g., C18 Desalting) Digestion->Cleanup MS 9. LC-MS/MS Analysis Cleanup->MS

Caption: Standard bottom-up proteomics workflow from protein sample to mass spectrometry analysis.

Detailed Protocols

Two common protocols are provided: in-solution digestion for complex protein mixtures and in-gel digestion for proteins separated by SDS-PAGE.

Protocol 1: In-Solution Reduction and Alkylation

This protocol is suitable for total cell lysates or purified protein mixtures.

Materials:

  • Lysis/Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.3

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating Agent: 500 mM Iodoacetamide (IAA) in water (prepare fresh, protect from light)[11]

  • Quenching Reagent (optional): 500 mM DTT

  • Digestion Buffer: 25 mM Tris-HCl, pH 8.2 or 25 mM Ammonium Bicarbonate

  • Protease: Sequencing-grade modified Trypsin

  • HPLC-grade water

Procedure:

  • Solubilization & Denaturation: Dissolve the protein sample (e.g., 100 µg) in 100 µL of Lysis/Denaturation Buffer.

  • Reduction: Add the 500 mM DTT stock solution to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C to reduce all disulfide bonds.[11]

  • Cooling: Allow the sample to cool to room temperature. Briefly centrifuge to collect any condensation.

  • Alkylation: Add the 500 mM IAA stock solution to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in complete darkness.[7][11] IAA is light-sensitive.

  • Quenching (Optional but Recommended): To consume excess IAA that could modify the protease, add DTT to an additional final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.[11][12]

  • Dilution for Digestion: Dilute the sample at least 5-fold with Digestion Buffer to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.[11]

  • Digestion: Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

  • Stopping the Reaction: Acidify the sample with formic acid or trifluoroacetic acid to a final concentration of 0.5-1% to stop the digestion. The sample is now ready for peptide cleanup (e.g., C18 desalting) and LC-MS/MS analysis.

Protocol 2: In-Gel Reduction and Alkylation

This protocol is used for protein bands excised from a Coomassie or silver-stained SDS-PAGE gel.[2][13]

Materials:

  • Destaining Solution: 50% Acetonitrile (ACN) in 25 mM Ammonium Bicarbonate

  • 100% Acetonitrile (ACN)

  • Reducing Solution: 10 mM DTT in 25 mM Ammonium Bicarbonate

  • Alkylation Solution: 55 mM IAA in 25 mM Ammonium Bicarbonate (prepare fresh, protect from light)[13]

  • Wash Solution: 25 mM Ammonium Bicarbonate

Procedure:

  • Excision and Destaining: Excise the protein band of interest with a clean scalpel. Cut the gel piece into small (~1 mm³) cubes. Wash/destain the gel pieces with the Destaining Solution until the gel is clear.

  • Dehydration: Dehydrate the gel pieces by adding 100% ACN and incubating for 10-15 minutes until they shrink and turn white. Remove the ACN.

  • Drying: Dry the gel pieces completely in a vacuum centrifuge.[13]

  • Reduction: Rehydrate the gel pieces in enough 10 mM DTT solution to cover them. Incubate for 1 hour at 56°C.[13]

  • Cooling and Reagent Removal: Cool the tubes to room temperature and remove the excess DTT solution.

  • Alkylation: Add an equal volume of 55 mM IAA solution to just cover the gel pieces. Incubate for 45 minutes at room temperature in complete darkness.[13]

  • Washing: Remove the IAA solution and wash the gel pieces with 25 mM Ammonium Bicarbonate for 10 minutes. Then, dehydrate with 100% ACN, and dry completely in a vacuum centrifuge.[13]

  • The gel pieces are now ready for in-gel digestion with trypsin.

Quantitative Data and Considerations

The efficiency and specificity of the alkylation reaction are critical for reliable proteomic data.

Table 1: Reaction Parameters and Mass Modifications

ParameterValue / DescriptionReference
Reagent Iodoacetamide (IAA)[5]
Target Residue Cysteine (Cys)
Reaction pH Optimal at pH ~8; reactive with deprotonated thiolates[6]
Mass Shift +57.021464 Da[3]
Resulting Adduct S-Carboxyamidomethyl-cysteine[14][15]
Optimal Temp. Room Temperature to 56°C[7][11]
Incubation Time 30-45 minutes[7][13]

Table 2: Comparison of Common Alkylating Agents

ReagentMass Shift (Da)AdvantagesPotential Issues / Side Reactions
Iodoacetamide (IAA) +57.021Highly efficient, forms stable irreversible bond.[4][6]Can alkylate other residues (Lys, His, Met, N-terminus) if used in excess; light-sensitive.[1][3][7]
Chloroacetamide (CAA) +57.021Less reactive than IAA, potentially fewer side reactions.Slower reaction kinetics may require longer incubation.
N-ethylmaleimide (NEM) +125.048Reacts efficiently at neutral or slightly acidic pH.[6]Bond is potentially reversible (maleimide can migrate to other thiols).[6]
Acrylamide +71.037Can be used for differential labeling experiments.[10]Can polymerize; potential for side reactions.[10]

Key Considerations:

  • Reagent Purity: Always use high-purity reagents and prepare DTT and IAA solutions fresh to ensure maximum reactivity.

  • Side Reactions: Over-alkylation can occur if excessive IAA is used, leading to modification of other nucleophilic amino acids like lysine, histidine, and the protein N-terminus.[1][7] Quenching the reaction is a good practice to minimize this.[12]

  • Oxidation: The modified S-carboxyamidomethyl-cysteine can itself be oxidized to sulfoxide (+16 Da) or sulfone (+32 Da) forms, which can add complexity to data analysis.[16] It is important to account for these potential modifications during database searches.

References

Application Notes and Protocols for Cysteine Alkylation in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, the accurate and reproducible analysis of protein expression levels is paramount. A critical step in the sample preparation workflow for mass spectrometry-based proteomics is the reduction and alkylation of cysteine residues. Disulfide bonds within and between proteins can interfere with enzymatic digestion and subsequent analysis. Reduction cleaves these bonds, and alkylation irreversibly modifies the resulting free sulfhydryl groups to prevent their re-oxidation and the formation of non-native disulfide bridges.

The reagent iodoacetamide (IAM) reacts with cysteine residues to form an S-carbamidomethylcysteine, which can be described as a [(2-Amino-2-oxoethyl)thio]acetic acid derivative when considering the broader chemical structure. This modification is a cornerstone of many quantitative proteomics strategies, including isobaric tagging methods like iTRAQ and TMT, as well as label-free approaches. The completeness and specificity of the alkylation reaction are crucial for obtaining high-quality, quantifiable data.

These application notes provide a comprehensive overview of the use of iodoacetamide and other alkylating agents in quantitative proteomics. We present comparative data on the efficiency and side reactions of common alkylating agents, detailed experimental protocols, and visual workflows to guide researchers in optimizing their proteomics experiments.

Data Presentation: Comparison of Alkylating Agents

The choice of alkylating agent can significantly impact the outcome of a quantitative proteomics experiment. The following tables summarize key quantitative data from studies comparing iodoacetamide (IAM) with other common alkylating agents like iodoacetic acid (IAA), chloroacetamide (CAA), and acrylamide (AA).

Table 1: Comparison of Alkylation Efficiency and Peptide Identification Rates

Alkylating AgentCysteine Alkylation Efficiency (%)Number of Identified Peptides (In-Solution Digest)Number of Identified Peptides (In-Gel Digest)
Iodoacetamide (IAM)97.0 - 99.8~8800~2600
Iodoacetic Acid (IAA)99.8~2100~275
Chloroacetamide (CAA)97.0~8500~2500
Acrylamide (AA)98.9~8900~2600

Data compiled from studies evaluating different reduction and alkylation conditions. The numbers of identified peptides are approximate and can vary based on the specific experimental conditions and sample complexity.[1]

Table 2: Off-Target Alkylation Reactions of Common Alkylating Agents

Alkylating AgentPrimary TargetCommon Off-Target ResiduesKey Considerations
Iodoacetamide (IAM)CysteineMethionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminusMost widely used, but can lead to a significant number of off-target modifications, especially at higher concentrations and pH.[1][2]
Iodoacetic Acid (IAA)CysteineMethionineStrong reduction in the identification of methionine-containing peptides.[1]
Chloroacetamide (CAA)CysteineMethionine (oxidation)Lower off-target alkylation compared to IAM, but can cause significant methionine oxidation.[3]
Acrylamide (AA)CysteineN-terminusGenerally shows fewer side reactions compared to iodine-containing reagents.[1]

Experimental Protocols

Here, we provide detailed protocols for in-solution and in-gel alkylation of proteins using iodoacetamide for subsequent quantitative proteomics analysis.

Protocol 1: In-Solution Reduction and Alkylation of Proteins

This protocol is suitable for protein mixtures in solution prior to enzymatic digestion.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 500 mM Dithiothreitol (DTT) or 500 mM Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: 500 mM Iodoacetamide (IAM) solution (freshly prepared and protected from light)

  • Quenching reagent: 500 mM DTT

  • Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Sequencing-grade trypsin

Procedure:

  • Reduction: To your protein solution, add the reducing agent to a final concentration of 5 mM (e.g., add 10 µL of 500 mM DTT to 990 µL of protein sample). Incubate for 30 minutes at 56°C with gentle shaking.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the freshly prepared 500 mM IAM solution to a final concentration of 14 mM (e.g., add 28 µL of 500 mM IAM to the 1 mL sample). Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Quench the alkylation reaction by adding the reducing agent to a final concentration of 5 mM to consume any unreacted iodoacetamide. Incubate for 15 minutes at room temperature in the dark.

  • Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: In-Gel Reduction and Alkylation of Proteins

This protocol is used for proteins that have been separated by SDS-PAGE.

Materials:

  • Excised protein band(s) from a Coomassie-stained SDS-PAGE gel

  • Destaining solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate

  • Dehydration solution: 100% ACN

  • Reducing solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation solution: 55 mM IAM in 100 mM ammonium bicarbonate (freshly prepared and protected from light)

  • Wash solution: 100 mM ammonium bicarbonate

  • Digestion solution: Sequencing-grade trypsin in 50 mM ammonium bicarbonate

  • Extraction solution: 50% ACN, 5% formic acid

Procedure:

  • Destaining: Wash the excised gel pieces with the destaining solution until the Coomassie blue is removed.

  • Dehydration: Dehydrate the gel pieces with 100% ACN and dry them in a vacuum centrifuge.

  • Reduction: Rehydrate the dried gel pieces with the reducing solution and incubate for 1 hour at 56°C.

  • Alkylation: Remove the reduction solution and add the alkylation solution. Incubate for 45 minutes at room temperature in the dark.

  • Washing: Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with 100% ACN. Dry the gel pieces completely.

  • Digestion: Rehydrate the gel pieces with the trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces by sequential incubations with the extraction solution. Pool the extracts and dry them in a vacuum centrifuge.

  • Sample Cleanup: Resuspend the dried peptides in a solution compatible with LC-MS/MS and desalt using a C18 StageTip before analysis.

Visualizations

Experimental Workflow for Quantitative Proteomics

The following diagram illustrates a typical bottom-up quantitative proteomics workflow, highlighting the reduction and alkylation steps.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinExtraction Protein Extraction (Lysis) Reduction Reduction (e.g., DTT/TCEP) ProteinExtraction->Reduction Denatured Proteins Alkylation Alkylation (e.g., Iodoacetamide) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion Labeling Isobaric Labeling (e.g., TMT, iTRAQ) Digestion->Labeling Cleanup Peptide Cleanup (e.g., C18 Desalting) Labeling->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis

Caption: Standard bottom-up quantitative proteomics workflow.

Chemical Reaction of Cysteine Alkylation with Iodoacetamide

This diagram illustrates the nucleophilic substitution reaction between a cysteine residue and iodoacetamide.

G cluster_reactants Reactants cluster_product Product Cysteine Cysteine Residue (Protein-SH) Product S-Carbamidomethylcysteine (Protein-S-CH2-CO-NH2) Cysteine->Product + IAM Iodoacetamide (I-CH2-CO-NH2) IAM->Product

Caption: Alkylation of a cysteine residue by iodoacetamide.

Signaling Pathway Analysis in Redox Proteomics

The SICyLIA (Stable Isotope Cysteine Labeling with Iodoacetamide) workflow is a powerful technique for studying changes in the redox state of cysteine residues, which is crucial for understanding cellular signaling pathways.

G cluster_sample Sample Treatment cluster_labeling Differential Labeling cluster_processing Sample Processing cluster_data Data Analysis Control Control Cells LightIAM Lysis with Light IAM Control->LightIAM Treated Treated Cells (e.g., Oxidative Stress) HeavyIAM Lysis with Heavy IAM Treated->HeavyIAM Combine Combine Samples LightIAM->Combine HeavyIAM->Combine Digest Protein Digestion Combine->Digest LCMS LC-MS/MS Digest->LCMS Quant Quantify Heavy/Light Peptide Ratios LCMS->Quant Pathway Pathway Analysis Quant->Pathway Identify Redox-regulated Cysteines

Caption: SICyLIA workflow for redox proteomics.[4][5]

References

Step-by-step guide for reducing and alkylating proteins with [(2-Amino-2-oxoethyl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Step-by-Step Guide for the Carboxyamidomethylation of Cysteine Residues in Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

In proteomics and protein chemistry, the reduction and alkylation of cysteine residues are critical steps for robust and reproducible protein analysis, particularly in mass spectrometry-based workflows. The reduction of disulfide bonds, which are crucial for the tertiary and quaternary structure of many proteins, is necessary to linearize the protein and ensure complete enzymatic digestion. Following reduction, the resulting free sulfhydryl groups of cysteine residues are highly reactive and can re-form disulfide bonds, often in a non-native configuration. To prevent this and other unwanted side reactions, the sulfhydryl groups are "capped" through an alkylation reaction.[1]

This protocol details a standard and widely used method for the reduction of disulfide bonds using dithiothreitol (DTT) and the subsequent alkylation of cysteine residues to form S-carboxyamidomethylcysteine. This modification is achieved using iodoacetamide (IAM), a common and effective alkylating agent.[2]

A Note on the Alkylating Reagent: While the compound [(2-Amino-2-oxoethyl)thio]acetic acid is commercially available, it is not typically used as an alkylating agent in protein chemistry protocols.[3] The standard and validated reagent to achieve carboxyamidomethylation of cysteine residues is iodoacetamide. The protocol provided below utilizes iodoacetamide to ensure reliable and reproducible results in your experiments.

Experimental Protocol: In-Solution Reduction and Alkylation

This protocol is designed for proteins in solution and is a common preparatory step for subsequent analysis by mass spectrometry.

Materials and Reagents:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Urea (optional, for improved denaturation)

  • Tris buffer

  • Ammonium Bicarbonate

  • Acetonitrile

  • Formic Acid

  • HPLC-grade water

  • Thermomixer or water bath

  • Vortexer

  • Centrifuge

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a denaturing buffer, such as 8 M urea in 100 mM Tris-HCl, pH 8.5. The use of a denaturant helps to unfold the protein and expose the disulfide bonds for efficient reduction.

  • Reduction of Disulfide Bonds:

    • Add DTT to the protein solution to a final concentration of 10 mM.

    • Incubate the mixture at 56°C for 30-60 minutes to reduce the disulfide bonds to free sulfhydryl groups.[4]

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 55 mM.[4] It is crucial to prepare the iodoacetamide solution fresh and protect it from light to prevent degradation.[3]

    • Incubate the reaction in the dark at room temperature for 30-45 minutes.[4][5] This step covalently modifies the cysteine residues, preventing the re-formation of disulfide bonds.

  • Quenching the Reaction:

    • To consume any unreacted iodoacetamide, add DTT to a final concentration of 20 mM and incubate for an additional 15 minutes at room temperature in the dark.

  • Sample Cleanup:

    • The sample is now ready for downstream applications such as enzymatic digestion (e.g., with trypsin) followed by mass spectrometry analysis. Depending on the downstream application, a buffer exchange or cleanup step using techniques like dialysis, size-exclusion chromatography, or solid-phase extraction may be necessary to remove urea, DTT, and excess iodoacetamide.

Quantitative Data Summary

The following table provides a summary of the typical quantitative parameters for the in-solution reduction and alkylation protocol. These values may require optimization depending on the specific protein and experimental goals.

ParameterValueNotes
Reduction
Reducing AgentDithiothreitol (DTT)A common and effective reducing agent.
DTT Concentration5-20 mMHigher concentrations may be needed for proteins with numerous disulfide bonds.
Incubation Temperature56-60°CElevated temperature aids in denaturation and reduction.[3]
Incubation Time30-60 minutesEnsure complete reduction of all disulfide bonds.[4]
Alkylation
Alkylating AgentIodoacetamide (IAM)Specifically reacts with cysteine residues to form S-carboxyamidomethylcysteine.[2]
IAM Concentration15-55 mMA molar excess over DTT is required.
Incubation TemperatureRoom Temperature (20-25°C)Avoids heat-induced side reactions.
Incubation Time30-45 minutesSufficient time for complete alkylation.[4][5]
Incubation ConditionIn the darkIodoacetamide is light-sensitive.[5]
Quenching
Quenching AgentDithiothreitol (DTT)Reacts with and neutralizes excess iodoacetamide.
DTT Concentration~2x molar excess over IAMEnsures all reactive iodoacetamide is consumed.
Incubation Time15 minutes

Visualizations

Experimental Workflow

experimental_workflow protein_sample Protein Sample in Solution reduction Reduction with DTT (56°C, 30-60 min) protein_sample->reduction alkylation Alkylation with Iodoacetamide (RT, 30-45 min, Dark) reduction->alkylation quenching Quenching with DTT (RT, 15 min, Dark) alkylation->quenching downstream Downstream Analysis (e.g., Mass Spectrometry) quenching->downstream

Caption: Workflow for protein reduction and alkylation.

Signaling Pathway: Chemical Reaction of Cysteine Alkylation

chemical_reaction cysteine Protein-Cysteine-SH alkylated_cysteine Protein-Cysteine-S-CH2-C(=O)NH2 (S-Carboxyamidomethylcysteine) cysteine->alkylated_cysteine + Iodoacetamide iodoacetamide I-CH2-C(=O)NH2 (Iodoacetamide) hi HI (Hydroiodic Acid)

Caption: Alkylation of a cysteine residue with iodoacetamide.

References

Application Notes and Protocols for In-Gel Digestion and Alkylation with [(2-Amino-2-oxoethyl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, in-gel digestion of proteins followed by mass spectrometry is a cornerstone technique for protein identification and characterization. A critical step in this workflow is the reduction and alkylation of cysteine residues. This process prevents the reformation of disulfide bonds, ensuring proper protein unfolding and complete digestion, which ultimately leads to more reliable and comprehensive mass spectrometry data. While iodoacetamide (IAA) is a widely used alkylating agent, the exploration of alternative reagents is crucial for specialized applications and to overcome some of the limitations of standard methods, such as off-target modifications.

This document provides detailed application notes and a comprehensive protocol for in-gel digestion, with a specific focus on the use of [(2-Amino-2-oxoethyl)thio]acetic acid as an alkylating agent.

Principle of Cysteine Alkylation

Following the reduction of disulfide bonds to free thiols (-SH) by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), an alkylating agent is introduced to covalently modify the thiol group. This modification, often referred to as S-alkylation, forms a stable thioether bond, preventing the re-oxidation and reformation of disulfide bridges. The choice of alkylating agent is critical as it influences the efficiency of the reaction, the potential for side reactions, and the mass shift of the modified cysteine residue, which is important for database searching in mass spectrometry.

Alkylation with this compound

This compound is a biochemical reagent with the potential for use as a cysteine alkylating agent in proteomics workflows. The reaction involves the nucleophilic attack of the cysteine thiol on the alkylating agent, resulting in a stable, modified cysteine residue.

Proposed Reaction and Mass Shift:

The proposed reaction of a cysteine residue with this compound results in the formation of S-carboxymethylcysteine. This modification imparts a specific mass shift to the peptide fragments containing the modified cysteine, which must be accounted for during mass spectrometry data analysis.

  • Molecular Formula of this compound: C₄H₇NO₃S

  • Molecular Weight: 149.17 Da

The reaction with a cysteine thiol is hypothesized to proceed via nucleophilic attack, leading to the addition of a carboxymethyl group (-CH₂-COOH) to the sulfur atom of the cysteine. This results in the formation of S-carboxymethylcysteine.

  • Mass Shift: +58.0055 Da

It is crucial to note that this is a theoretical mass shift and should be experimentally verified for accurate data interpretation.

Comparison of Alkylating Agents

The selection of an appropriate alkylating agent is a critical decision in any proteomics experiment. The following table provides a comparison of this compound with other commonly used alkylating agents. It is important to note that the data for this compound is theoretical, as extensive empirical data from proteomics studies is not yet widely available.

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)AcrylamideThis compound (Theoretical)
Modification CarbamidomethylationCarbamidomethylationPropionamidationCarboxymethylation
Mass Shift (monoisotopic) +57.0215 Da+57.0215 Da+71.0371 Da+58.0055 Da
Primary Target CysteineCysteineCysteineCysteine
Known Off-Target Reactions Methionine, Histidine, Lysine, N-terminusLower off-target alkylation than IAA, but can cause significant methionine oxidation.Can form adducts with Lysine, Histidine, and the N-terminus.Expected to have some reactivity with other nucleophilic residues, but data is limited.
Key Considerations Most commonly used; extensive literature on side reactions.Slower reaction kinetics than IAA.Reaction is a Michael addition, which can be highly specific under controlled pH.Potential for introducing a charged group, which may alter peptide ionization and chromatographic behavior.

Experimental Workflow

The following diagram illustrates the major steps involved in the in-gel digestion and alkylation process.

In_Gel_Digestion_Workflow cluster_gel_processing Gel Processing cluster_protein_modification Protein Modification cluster_digestion_extraction Digestion & Extraction cluster_analysis Analysis Excise Band Excise Band Destain Destain Excise Band->Destain Dehydrate Dehydrate Destain->Dehydrate Reduction Reduction Dehydrate->Reduction Alkylation Alkylation Reduction->Alkylation Wash Wash Alkylation->Wash In-Gel Digestion In-Gel Digestion Wash->In-Gel Digestion Peptide Extraction Peptide Extraction In-Gel Digestion->Peptide Extraction Mass Spectrometry Mass Spectrometry Peptide Extraction->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Application Notes and Protocols: Click Chemistry with [(2-Amino-2-oxoethyl)thio]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications and experimental protocols for utilizing derivatives of [(2-Amino-2-oxoethyl)thio]acetic acid in click chemistry. This bifunctional linker scaffold, featuring a thioether, an amide, and a carboxylic acid, offers a versatile platform for bioconjugation, drug delivery, and the development of diagnostic tools. By functionalizing this core structure with bioorthogonal handles such as azides and alkynes, researchers can precisely and efficiently conjugate it to a wide array of molecules.

Introduction to this compound as a Click Chemistry Linker

This compound is a promising bifunctional linker for several reasons. Its thioether linkage provides stability, while the amide and carboxylic acid groups offer points for modification. By incorporating click chemistry functionalities, this linker can be used to connect biomolecules to reporter molecules, drugs, or surfaces with high specificity and efficiency under mild, biocompatible conditions. The two primary click chemistry reactions leveraged are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Application 1: Synthesis of an Azide-Functionalized Linker for Bioconjugation

This section details the synthesis of an azide-functionalized derivative of this compound, which can then be "clicked" onto an alkyne-modified biomolecule.

Synthetic Scheme

A plausible synthetic route involves the amidation of the carboxylic acid moiety of this compound with an amino-PEG-azide linker. Polyethylene glycol (PEG) spacers are often incorporated to enhance the solubility and reduce steric hindrance of the final conjugate.

Experimental Protocol: Synthesis of Azido-PEG-linker

Materials:

  • This compound

  • Amino-dPEG®-Azide (e.g., Amino-dPEG®4-azide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.

  • Amidation: In a separate flask, dissolve Amino-dPEG®-Azide (1.1 eq) in anhydrous DMF. Add this solution to the activated NHS ester mixture. Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM) to obtain the pure azide-functionalized linker.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 2: Protein Labeling using the Azide-Functionalized Linker

This protocol describes the conjugation of the synthesized azide-linker to a protein containing a terminal alkyne, introduced via metabolic labeling or chemical modification.

Experimental Protocol: CuAAC-mediated Protein Labeling

Materials:

  • Azide-functionalized this compound derivative (from Application 1)

  • Alkyne-modified protein (e.g., containing p-ethynyl-L-phenylalanine)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare Stock Solutions:

    • Azide-linker: 10 mM in DMSO

    • CuSO₄: 50 mM in water

    • Sodium ascorbate: 500 mM in water (prepare fresh)

    • THPTA: 50 mM in water

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL in PBS.

    • Add the azide-linker to a final concentration of 100-500 µM.

    • Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Analysis: Analyze the protein conjugate by SDS-PAGE. The labeled protein will show a shift in molecular weight. Further characterization can be performed using mass spectrometry.

Application 3: Synthesis of an Alkyne-Functionalized Linker

This section outlines the synthesis of an alkyne-functionalized derivative for reaction with azide-modified molecules.

Synthetic Scheme

The carboxylic acid of this compound can be coupled with propargylamine to introduce a terminal alkyne.

Experimental Protocol: Synthesis of Alkyne-functionalized Linker

Materials:

  • This compound

  • Propargylamine

  • EDC

  • NHS

  • Anhydrous DMF

  • DCM

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Activation: Activate the carboxylic acid of this compound with EDC and NHS in DMF as described in Application 1.

  • Coupling: Add propargylamine (1.1 eq) to the activated ester solution and stir overnight at room temperature.

  • Work-up and Purification: Follow the work-up and purification procedures as detailed in Application 1 to isolate the alkyne-functionalized linker.

  • Characterization: Confirm the product structure and purity via NMR and mass spectrometry.

Application 4: Cell Surface Labeling using SPAAC

This protocol describes the use of the alkyne-functionalized linker in a copper-free click chemistry reaction to label cell surface glycoproteins that have been metabolically engineered to display azide groups.

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Alkyne-functionalized this compound derivative (from Application 3) conjugated to a fluorophore (e.g., via the amide)

  • Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)

  • A strained alkyne such as Dibenzocyclooctyne (DBCO) conjugated to the linker.

  • PBS, pH 7.4

  • Bovine Serum Albumin (BSA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells and treat with Ac₄ManNAz to introduce azides onto cell surface glycans. Harvest and wash the cells with ice-cold PBS containing 1% BSA.

  • Labeling: Resuspend the cells in PBS with 1% BSA. Add the DBCO-linker-fluorophore conjugate to a final concentration of 10-50 µM.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted probe.

  • Analysis: Analyze the labeled cells by flow cytometry or visualize by fluorescence microscopy.

Quantitative Data Summary

ApplicationReactant 1Reactant 2Reaction TypeTypical YieldReference
Synthesis This compoundAmino-dPEG®-AzideAmidation>80%General Synthetic Methods
Protein Labeling Alkyne-ProteinAzide-LinkerCuAAC>90% (on protein)Bioconjugation Protocols
Synthesis This compoundPropargylamineAmidation>85%General Synthetic Methods
Cell Labeling Azide-labeled CellsDBCO-LinkerSPAACN/A (Qualitative)Cell Biology Protocols

Visualizations

Synthesis_of_Azide_Linker reagent1 This compound activator EDC, NHS reagent1->activator Activation reagent2 Amino-dPEG®-Azide product Azide-Functionalized Linker reagent2->product Amidation activator->product Protein_Labeling_Workflow start Alkyne-Modified Protein step1 Add Azide-Linker start->step1 step2 Add Cu(I) Catalyst (CuSO4/NaAsc/THPTA) step1->step2 step3 Incubate (1-4h, RT) step2->step3 step4 Purify (Desalting Column) step3->step4 end Labeled Protein Conjugate step4->end Cell_Labeling_SPAAC cell_prep Metabolic Labeling of Cells with Azide Sugars labeling Incubate with DBCO-Linker-Fluorophore cell_prep->labeling washing Wash to Remove Excess Probe labeling->washing analysis Analyze by Flow Cytometry or Microscopy washing->analysis

Application Notes and Protocols for [(2-Amino-2-oxoethyl)thio]acetic Acid in Top-Down Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Top-down proteomics provides a comprehensive view of protein proteoforms, including post-translational modifications (PTMs), sequence variations, and their combinations, by analyzing intact proteins. A critical step in many proteomics workflows, including top-down approaches, is the reduction and alkylation of cysteine residues. This process prevents the reformation of disulfide bonds, ensuring proteins remain in a linearized state for accurate mass spectrometric analysis.

While iodoacetamide and iodoacetic acid are the most commonly employed alkylating agents, the exploration of alternative reagents is an ongoing area of research to refine proteomic analyses. This document outlines the potential application and protocols for the use of [(2-Amino-2-oxoethyl)thio]acetic acid as a cysteine-modifying agent in top-down proteomics.

It is important to note that while the chemical structure of this compound suggests its potential as a cysteine alkylating agent, its use for this specific application in top-down proteomics is not widely documented in current scientific literature. The following application notes and protocols are therefore based on established principles of cysteine alkylation and are provided as a guide for researchers interested in exploring its utility.

Principle of Cysteine Alkylation

In top-down proteomics, proteins are denatured and their disulfide bonds are reduced to free sulfhydryl groups (-SH). An alkylating agent is then introduced to covalently modify these sulfhydryl groups, a process often referred to as "capping." This irreversible modification prevents re-oxidation and the formation of disulfide-linked protein aggregates, which would complicate mass spectrometry analysis. The addition of the alkylating agent results in a predictable mass shift for each modified cysteine residue, which can be accounted for during data analysis.

Application Notes

Potential Advantages of this compound

While experimental validation is required, the structure of this compound suggests potential characteristics that could be of interest in top-down proteomics:

  • Specificity: The reactivity of the thioether and carboxylic acid moieties could potentially offer a different reactivity profile compared to haloacetamides, which might lead to fewer off-target modifications.

  • Hydrophilicity: The presence of a carboxylic acid and an amide group may increase the hydrophilicity of the modified protein, which could be beneficial for solubility and subsequent analysis.

Considerations for Use
  • Reactivity and Optimal Conditions: The reaction kinetics and optimal pH for the alkylation of cysteine residues by this compound would need to be empirically determined.

  • Mass Shift: The covalent addition of this compound (C4H7NO3S, molecular weight: 149.17 g/mol ) to a cysteine residue would result in a specific mass shift that must be precisely accounted for in the mass spectrometry data analysis software.

  • Side Reactions: As with any alkylating agent, the potential for side reactions with other amino acid residues (e.g., lysine, histidine, methionine) should be investigated.

Experimental Protocols

The following protocols are generalized for the reduction and alkylation of intact proteins in solution, a common sample preparation method for top-down proteomics. These should be adapted and optimized for the specific protein sample and experimental goals.

Protocol 1: In-Solution Reduction and Alkylation of Intact Proteins

This protocol is suitable for purified proteins or simple protein mixtures.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Denaturant: 8 M Guanidine hydrochloride (GuHCl) or 8 M Urea

  • Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation reagent: this compound solution (e.g., 500 mM in a compatible buffer)

  • Quenching reagent: 1 M DTT

  • Buffer for sample cleanup (e.g., 0.1% formic acid in water)

  • Sample cleanup device (e.g., C4 ZipTip or dialysis cassette)

Procedure:

  • Protein Solubilization and Denaturation:

    • To the protein sample, add the denaturant (GuHCl or Urea) to a final concentration of 6 M.

    • Incubate at 37°C for 30 minutes to ensure complete denaturation.

  • Reduction of Disulfide Bonds:

    • Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM.

    • Incubate at 56°C for 60 minutes.

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add the this compound solution to a final concentration of 50 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Quenching the Reaction:

    • Add DTT to a final concentration of 20 mM to quench the excess alkylating agent.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • Remove denaturants and excess reagents by buffer exchange using a C4 ZipTip, dialysis, or size-exclusion chromatography. The final buffer should be compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).

  • Mass Spectrometry Analysis:

    • Analyze the intact, alkylated protein by LC-MS/MS using a top-down proteomics workflow.

Data Presentation: Hypothetical Quantitative Data

The following table illustrates how quantitative data from a top-down proteomics experiment comparing different alkylating agents could be presented. Note: This data is hypothetical and for illustrative purposes only.

Protein IDAlkylating AgentNumber of CysObserved Mass (Da)Expected Mass (Da)Mass Accuracy (ppm)% Alkylation Efficiency
P12345Iodoacetamide425458.225458.07.998%
P12345This compound425682.825682.73.995%
Q67890Iodoacetamide215210.515210.46.699%
Q67890This compound215322.715322.66.592%

Visualizations

The following diagrams illustrate the experimental workflow and a key chemical reaction.

TopDownProteomicsWorkflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis ProteinSample Intact Protein Sample Denaturation Denaturation (e.g., 6M GuHCl) ProteinSample->Denaturation Reduction Reduction (e.g., 10mM DTT) Denaturation->Reduction Alkylation Alkylation with This compound Reduction->Alkylation Cleanup Sample Cleanup (e.g., ZipTip) Alkylation->Cleanup LC Liquid Chromatography (Intact Protein Separation) Cleanup->LC MS Mass Spectrometer (MS1: Intact Mass) LC->MS Fragmentation Fragmentation (e.g., ETD, HCD) MS->Fragmentation MS2 MS/MS Analysis (Fragment Ion Detection) Fragmentation->MS2 Deconvolution Deconvolution MS2->Deconvolution DatabaseSearch Database Search (Proteoform Identification) Deconvolution->DatabaseSearch Characterization Proteoform Characterization & Quantification DatabaseSearch->Characterization

Caption: Top-down proteomics experimental workflow.

Caption: Alkylation of a cysteine residue.

Troubleshooting & Optimization

Optimizing [(2-Amino-2-oxoethyl)thio]acetic acid concentration for complete alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the alkylation of cysteine residues. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve complete and specific alkylation of proteins for mass spectrometry and other applications. The primary focus is on the use of iodoacetamide (IAA), which reacts with cysteine to form S-carboxamidomethyl-cysteine, also known as [(2-amino-2-oxoethyl)thio]acetic acid adduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of alkylating cysteine residues in proteomics?

A1: The primary purpose of protein alkylation is to covalently block the thiol groups (-SH) of cysteine residues. This prevents the reformation of disulfide bonds after they have been reduced, ensuring that proteins remain in a linearized state. This is crucial for accurate protein digestion and subsequent analysis by mass spectrometry, as it prevents inconsistencies in peptide identification and quantification.[1]

Q2: What are the critical factors that influence the efficiency of the alkylation reaction?

A2: Several factors can significantly impact the success of protein alkylation:

  • pH: The reaction is pH-dependent, with higher pH values (typically around 7.5-8.5) promoting the deprotonation of cysteine's thiol group, making it more nucleophilic and reactive.[1]

  • Concentration of Alkylating Agent: The concentration of the alkylating agent, such as iodoacetamide, is a critical parameter. Higher concentrations can lead to more complete modification but also increase the risk of off-target side reactions.[1][2]

  • Temperature: Alkylation reactions are typically performed at room temperature or slightly elevated temperatures (e.g., 37°C) to enhance the reaction rate.[1][3]

  • Reaction Time: The duration of the incubation must be sufficient for the reaction to go to completion. However, excessively long incubation times can also lead to an increase in side reactions.[1]

  • Complete Reduction: Prior to alkylation, disulfide bonds must be fully reduced to free thiols. Incomplete reduction is a common cause of incomplete alkylation.[3]

Q3: What are common side reactions associated with iodoacetamide, and how can they be minimized?

A3: Iodoacetamide can react with other amino acid residues besides cysteine, a phenomenon known as overalkylation.[4] The most common off-target residues include lysine, histidine, aspartic acid, glutamic acid, and the N-terminus of peptides.[2][5] To minimize these side reactions, it is crucial to optimize the concentration of iodoacetamide and the reaction time.[2] Using a less reactive alkylating agent, such as chloroacetamide (CAA), can also reduce over-alkylation, although it may require harsher conditions to achieve complete cysteine modification.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of cysteine residues.

Issue 1: Incomplete Alkylation
  • Symptom: Mass spectrometry data shows a low percentage of cysteine residues are modified (less than 95-99%). This can be observed by setting carbamidomethyl as a dynamic modification during data analysis.[6]

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Incomplete Reduction of Disulfide Bonds Ensure the concentration of the reducing agent (e.g., DTT or TCEP) is sufficient. A common starting point is 5-10 mM DTT. Incubate at an appropriate temperature (e.g., 56°C for DTT) for an adequate amount of time (e.g., 30-60 minutes).[3][7][8]
Suboptimal Alkylation Conditions Verify the pH of the reaction buffer is in the optimal range (7.5-8.5).[1] Optimize the concentration of iodoacetamide; a common range is 10-20 mM.[2][3] Ensure the incubation is carried out in the dark to prevent degradation of the light-sensitive iodoacetamide.[8]
Degraded Reagents Prepare fresh solutions of the reducing and alkylating agents, especially iodoacetamide, which is light-sensitive and should be prepared fresh for each use.[8]
Insufficient Reaction Time or Temperature Increase the incubation time (e.g., from 30 to 45-60 minutes) or temperature (e.g., from room temperature to 37°C), but monitor for an increase in side reactions.[1][3]
Issue 2: Overalkylation and Side Reactions
  • Symptom: Mass spectrometry data reveals modifications on amino acids other than cysteine, such as lysine, histidine, or the N-terminus.[2][4]

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Excessive Iodoacetamide Concentration Decrease the concentration of iodoacetamide. A common approach is to use a 2- to 4-fold molar excess of iodoacetamide over the reducing agent (e.g., 10-20 mM IAA for 5 mM DTT).[2][7]
Prolonged Reaction Time Reduce the incubation time for the alkylation step. A typical duration is 30 minutes at room temperature.[8]
High Reaction Temperature Perform the alkylation at room temperature instead of elevated temperatures to slow down the rate of side reactions.[3]
Quenching Step After the alkylation reaction, quench any remaining iodoacetamide by adding a reducing agent like DTT.[8]

Experimental Protocols

In-Solution Protein Alkylation Protocol

This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH ~8)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Urea (optional, for denaturation)

  • Quenching reagent (e.g., DTT)

Procedure:

  • Denaturation and Reduction:

    • If necessary, denature the protein sample by adding urea to a final concentration of 6-8 M.

    • Add DTT to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30-60 minutes.[7][8]

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add iodoacetamide to a final concentration of 14-20 mM.[2][7]

    • Incubate in the dark at room temperature for 30-45 minutes.[8]

  • Quenching:

    • Quench the excess iodoacetamide by adding DTT to a final concentration of 5 mM.

    • Incubate in the dark at room temperature for 15 minutes.[8]

  • Sample Preparation for Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 1 M before adding a protease like trypsin.

Quantitative Data Summary

The following table summarizes typical concentration ranges for reagents used in protein reduction and alkylation. Optimization within these ranges is often necessary for specific protein samples.

Parameter Typical Range Reference
Protein Concentration Up to 1 mg/mL[7]
DTT (Reduction) 5 - 10 mM[2][7][8]
Iodoacetamide (Alkylation) 12 - 20 mM[2][6][7]
Reduction Temperature 37 - 56 °C[6][7][8]
Alkylation Temperature Room Temperature - 37 °C[3][7]
Reduction Time 30 - 60 minutes[6][7][8]
Alkylation Time 30 - 60 minutes[6][7][8]

Visualizations

experimental_workflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_digestion Digestion protein Protein Sample add_dtt Add DTT (5-10 mM) protein->add_dtt incubate_reduction Incubate (56°C, 30-60 min) add_dtt->incubate_reduction add_iaa Add Iodoacetamide (14-20 mM) incubate_reduction->add_iaa Cool to RT incubate_alkylation Incubate in Dark (RT, 30-45 min) add_iaa->incubate_alkylation quench Quench with DTT (5 mM, 15 min) incubate_alkylation->quench dilute Dilute Urea (<1 M) quench->dilute add_trypsin Add Trypsin dilute->add_trypsin digest Digest (37°C, overnight) add_trypsin->digest Mass Spectrometry Analysis Mass Spectrometry Analysis digest->Mass Spectrometry Analysis

Caption: Standard experimental workflow for in-solution protein reduction, alkylation, and digestion.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Alkylation Detected? incomplete_reduction Incomplete Reduction? start->incomplete_reduction Yes Alkylation Complete Alkylation Complete start->Alkylation Complete No suboptimal_conditions Suboptimal Conditions? incomplete_reduction->suboptimal_conditions No optimize_reduction Increase DTT/TCEP concentration Increase incubation time/temp incomplete_reduction->optimize_reduction Yes degraded_reagents Degraded Reagents? suboptimal_conditions->degraded_reagents No optimize_alkylation Check buffer pH (7.5-8.5) Optimize IAA concentration Increase incubation time suboptimal_conditions->optimize_alkylation Yes prepare_fresh Prepare fresh DTT and IAA solutions degraded_reagents->prepare_fresh Yes Re-analyze Sample Re-analyze Sample degraded_reagents->Re-analyze Sample No optimize_reduction->Re-analyze Sample optimize_alkylation->Re-analyze Sample prepare_fresh->Re-analyze Sample

Caption: Troubleshooting logic for addressing incomplete cysteine alkylation.

References

Troubleshooting incomplete cysteine alkylation with [(2-Amino-2-oxoethyl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving cysteine alkylation.

A Note on the Reagent: [(2-Amino-2-oxoethyl)thio]acetic acid

Extensive literature searches indicate that this compound is not a standard or commercially available reagent for the alkylation of cysteine residues in proteins. Its chemical structure resembles a derivative of an already alkylated cysteine. The information provided in this guide is based on the well-established principles of cysteine alkylation using common haloacetamide reagents, such as iodoacetamide (IAA), which is structurally related. Researchers using non-standard or novel reagents should adapt the general principles outlined here and perform thorough optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete cysteine alkylation?

A1: Incomplete cysteine alkylation is a common issue that can arise from several factors. The most frequent causes include suboptimal reaction conditions, degradation of the alkylating reagent, and an incomplete preceding reduction step. For alkylation to be successful, disulfide bonds must first be fully reduced to free thiols.

Q2: How do pH and temperature affect the efficiency of the alkylation reaction?

A2: The efficiency of cysteine alkylation is highly dependent on both pH and temperature.

  • pH: The reaction is most efficient at a pH between 8 and 9.[1] In this pH range, the thiol group (pKa ≈ 8.7) of the cysteine residue is deprotonated to a thiolate anion (-S⁻), which is a much stronger nucleophile.[1]

  • Temperature: Alkylation reactions are typically performed at room temperature (20-25°C) or slightly elevated temperatures (up to 37°C).[2] Higher temperatures can increase the reaction rate but also elevate the risk of side reactions.

Q3: What are the common side reactions observed during cysteine alkylation, and how can they be minimized?

A3: While cysteine is the primary target, other nucleophilic amino acid residues can also be alkylated, especially under non-optimal conditions. Common off-target modifications can occur at the N-terminus of the peptide, and on the side chains of lysine, histidine, and methionine.[3] To minimize these side reactions, it is crucial to carefully control the pH, use the lowest effective concentration of the alkylating agent, and keep the reaction time and temperature to the minimum necessary for complete cysteine alkylation.[3] Quenching the reaction with a thiol-containing reagent like DTT can also prevent further non-specific reactions.

Q4: How does the concentration of the alkylating agent affect the reaction?

A4: The concentration of the alkylating agent is a critical parameter. A higher concentration can lead to more complete modification of cysteine residues but also significantly increases the risk of off-target reactions.[2] It is important to use a sufficient excess of the alkylating agent to drive the reaction to completion, but excessive amounts should be avoided. The optimal concentration often depends on the concentration of the reducing agent used in the previous step and the total protein concentration.

Troubleshooting Guides

This section addresses specific issues that may be encountered during cysteine alkylation experiments.

Issue 1: Mass spectrometry data shows a high percentage of unmodified cysteines.

  • Possible Cause 1: Incomplete Reduction. The disulfide bonds in the protein were not fully reduced to free thiols, leaving no site for the alkylating agent to react.

    • Solution: Ensure your reducing agent (e.g., DTT or TCEP) is fresh and used at a sufficient concentration (typically 5-10 mM). Optimize the reduction time and temperature (e.g., 56°C for 30-60 minutes for DTT).

  • Possible Cause 2: Suboptimal Alkylation pH. The pH of the reaction buffer was too low, preventing the formation of the highly reactive thiolate anion.

    • Solution: Verify that the pH of your reaction buffer is between 8.0 and 8.5. Ensure that the addition of any acidic or basic solutions during sample preparation does not significantly alter the pH.

  • Possible Cause 3: Degraded Alkylating Reagent. Haloacetamide reagents like iodoacetamide are sensitive to light and should be prepared fresh.

    • Solution: Always prepare a fresh solution of your alkylating agent immediately before use. Store the solid reagent in a dark, dry place.

  • Possible Cause 4: Insufficient Reagent Concentration or Reaction Time. The amount of alkylating agent or the incubation time was not sufficient for the reaction to go to completion.

    • Solution: Increase the molar excess of the alkylating agent over the reducing agent. You can also try extending the incubation time, but be mindful of the potential for increased side reactions.

Issue 2: Identification of peptides with unexpected mass shifts, indicating off-target modifications.

  • Possible Cause 1: High pH. A pH above 9.0 can increase the nucleophilicity of other amino acid side chains, such as the ε-amino group of lysine, leading to off-target alkylation.

    • Solution: Maintain the reaction pH strictly between 8.0 and 8.5.

  • Possible Cause 2: Excessive Alkylating Agent. A large excess of the alkylating agent increases the likelihood of reactions with less reactive sites.

    • Solution: Titrate the concentration of your alkylating agent to find the lowest effective concentration that still provides complete cysteine alkylation.

  • Possible Cause 3: High Temperature or Long Incubation Time. Elevated temperatures and extended reaction times can promote side reactions.

    • Solution: Perform the alkylation at room temperature and optimize for the shortest possible reaction time (typically 30-45 minutes).

Data Presentation

Table 1: Recommended Reaction Conditions for Cysteine Alkylation with Iodoacetamide

ParameterRecommended RangeNotes
pH 8.0 - 8.5Crucial for the formation of the reactive thiolate anion.
Temperature Room Temperature (20-25°C)Higher temperatures can increase side reactions.
Iodoacetamide Concentration 10 - 20 mMShould be in molar excess relative to the reducing agent.
Reaction Time 30 - 45 minutesShould be performed in the dark as iodoacetamide is light-sensitive.
Reducing Agent 5 - 10 mM DTT or TCEPMust be present to reduce disulfide bonds prior to alkylation.

Experimental Protocols

Protocol for In-Solution Alkylation of Proteins with Iodoacetamide

This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Urea (for denaturation, optional)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Quenching reagent (e.g., DTT)

  • Trypsin or other protease for digestion

Procedure:

  • Denaturation and Reduction:

    • If necessary, denature the protein sample by adding urea to a final concentration of 6-8 M.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Prepare a fresh solution of iodoacetamide.

    • Add iodoacetamide to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Quenching:

    • Quench the excess iodoacetamide by adding DTT to a final concentration of 5 mM.

    • Incubate in the dark at room temperature for 15 minutes.

  • Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to below 1 M.

    • Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50).

    • Incubate at 37°C overnight.

  • Sample Cleanup:

    • Acidify the sample with formic acid or trifluoroacetic acid.

    • Desalt the peptide mixture using a C18 spin tip or other suitable method before analysis by mass spectrometry.

Visualizations

G cluster_reagents Reactants cluster_products Products Cysteine Cysteine Thiolate AlkylatedCysteine S-Carboxyamidomethyl-cysteine Cysteine->AlkylatedCysteine SN2 Attack IAA Iodoacetamide Iodide Iodide Ion IAA->Iodide Displacement

Caption: Reaction mechanism of cysteine S-alkylation with iodoacetamide.

G Start Incomplete Alkylation Observed CheckReduction Was the reduction step complete? Start->CheckReduction CheckpH Is the reaction pH between 8.0 and 8.5? CheckReduction->CheckpH Yes OptimizeReduction Optimize reduction conditions (time, temp, [DTT]) CheckReduction->OptimizeReduction No CheckReagent Was the alkylating reagent fresh? CheckpH->CheckReagent Yes AdjustpH Adjust buffer pH CheckpH->AdjustpH No CheckConcentration Was the reagent concentration sufficient? CheckReagent->CheckConcentration Yes UseFreshReagent Prepare fresh alkylating reagent CheckReagent->UseFreshReagent No OptimizeAlkylation Optimize alkylation conditions (concentration, time) CheckConcentration->OptimizeAlkylation No Success Alkylation Complete CheckConcentration->Success Yes OptimizeReduction->Start AdjustpH->Start UseFreshReagent->Start OptimizeAlkylation->Start G ProteinSample Protein Sample Denaturation Denaturation (e.g., 8M Urea) ProteinSample->Denaturation Reduction Reduction (e.g., DTT at 56°C) Denaturation->Reduction Alkylation Alkylation (e.g., IAA at RT, dark) Reduction->Alkylation Quenching Quenching (e.g., excess DTT) Alkylation->Quenching Digestion Proteolytic Digestion (e.g., Trypsin at 37°C) Quenching->Digestion Cleanup Sample Cleanup (e.g., C18 Desalting) Digestion->Cleanup MS Mass Spectrometry Analysis Cleanup->MS

References

Side reactions of [(2-Amino-2-oxoethyl)thio]acetic acid with other amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [(2-Amino-2-oxoethyl)thio]acetic acid, the product of alkylating cysteine residues with iodoacetamide (IAM). A primary challenge in experiments involving this modification is the occurrence of side reactions with other amino acid residues. This guide will help you identify, troubleshoot, and minimize these unintended modifications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed in my experiments?

A1: this compound is the chemical name for S-carbamidomethyl-cysteine (CAM-Cys). It is the intended product of the alkylation of the thiol group of a cysteine residue by iodoacetamide (IAM). This is a common step in proteomics workflows to prevent the re-formation of disulfide bonds after reduction.

Q2: I've detected unexpected mass shifts in my peptide analysis after iodoacetamide treatment. What could be the cause?

A2: Unexpected mass shifts are often due to side reactions of iodoacetamide with amino acid residues other than cysteine. This phenomenon, often termed "overalkylation," can occur when an excess of iodoacetamide is used or when the reaction conditions are not optimal.

Q3: Which amino acids are most susceptible to these side reactions with iodoacetamide?

A3: Besides the intended reaction with cysteine, iodoacetamide can also alkylate other nucleophilic amino acid side chains. The most commonly affected residues are lysine, histidine, methionine, aspartic acid, glutamic acid, and the N-terminal amino group of peptides. Under certain conditions, tyrosine, serine, and threonine can also be modified.

Q4: How can I minimize these side reactions during my experiments?

A4: To minimize off-target alkylation, it is crucial to carefully control the reaction conditions. Key strategies include:

  • Limiting the excess of iodoacetamide: Use the lowest effective concentration of iodoacetamide. A 10-fold molar excess over the reducing agent is often recommended as a starting point.

  • Controlling the pH: Maintain a slightly alkaline pH (7.5-8.5). At higher pH values, the deprotonated forms of other nucleophilic side chains become more reactive.

  • Reaction time and temperature: Keep the reaction time to the minimum required for complete cysteine alkylation (typically 30 minutes at room temperature).

  • Protect from light: Iodoacetamide is light-sensitive, so perform the alkylation step in the dark.

Q5: What is the mass addition for the carbamidomethylation of different amino acid side chains?

A5: The carbamidomethyl group (-CH₂CONH₂) adds a nominal mass of 57.02 Da to the modified amino acid residue.

Troubleshooting Guide

Issue: Identification of Unexpected Peptide Modifications

If you observe unexpected mass shifts corresponding to the addition of 57.02 Da on amino acids other than cysteine, you are likely encountering overalkylation.

Table 1: Common Side Reactions of Iodoacetamide with Amino Acids

Amino AcidSide Chain Functional GroupModification Product
Lysine (Lys)ε-amino groupNε-carbamidomethyl-lysine
Histidine (His)Imidazole ringNτ- or Nπ-carbamidomethyl-histidine
Methionine (Met)ThioetherS-carbamidomethyl-methionine (sulfonium ion)
Aspartic acid (Asp)Carboxyl groupO-carbamidomethyl-aspartate (ester)
Glutamic acid (Glu)Carboxyl groupO-carbamidomethyl-glutamate (ester)
N-terminusα-amino groupNα-carbamidomethylated peptide

This table summarizes the most frequently observed side reactions.

Experimental Protocol for Detection and Characterization of Side Reactions

This protocol outlines a general workflow for identifying iodoacetamide-induced side reactions using mass spectrometry.

  • Sample Preparation:

    • Reduce disulfide bonds in your protein sample using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Alkylate with iodoacetamide. To investigate side reactions, you may want to test a range of iodoacetamide concentrations and pH conditions.

    • Perform in-solution or in-gel digestion of your protein sample (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Perform a database search of the MS/MS spectra.

    • In your search parameters, include variable modifications for the carbamidomethylation (+57.021464 Da) of cysteine, lysine, histidine, methionine, aspartic acid, glutamic acid, and the peptide N-terminus.

    • Manually inspect the MS/MS spectra of peptides identified with these unexpected modifications to confirm the site of modification.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Iodoacetamide Reaction Pathway with Cysteine and Common Side Reactions

G Iodoacetamide Reaction Pathways cluster_cys Intended Reaction cluster_side Side Reactions (Overalkylation) IAM Iodoacetamide (IAM) Cys Cysteine (Thiol) Lys Lysine (Amine) His Histidine (Imidazole) Met Methionine (Thioether) N_term N-terminus (Amine) Other_AA Asp, Glu, Tyr... CAM_Cys S-Carbamidomethyl-Cysteine (Target Product) Cys->CAM_Cys + IAM CAM_Lys Modified Lysine Lys->CAM_Lys + IAM CAM_His Modified Histidine His->CAM_His + IAM CAM_Met Modified Methionine Met->CAM_Met + IAM CAM_N_term Modified N-terminus N_term->CAM_N_term + IAM CAM_Other Other Modified AAs Other_AA->CAM_Other + IAM

Caption: Iodoacetamide preferentially reacts with cysteine but can also modify other amino acids.

Diagram 2: Troubleshooting Workflow for Unexpected Modifications

G Troubleshooting Workflow Start Unexpected Mass Shift (+57 Da) Detected Check_Residue Identify Modified Residue (MS/MS Analysis) Start->Check_Residue Is_Cys Is it Cysteine? Check_Residue->Is_Cys Expected Expected Modification Is_Cys->Expected Yes Side_Reaction Side Reaction (Overalkylation) - Lys, His, Met, N-term, etc. Is_Cys->Side_Reaction No Optimize Optimize Protocol Side_Reaction->Optimize Reduce_IAM Reduce [IAM] Optimize->Reduce_IAM Control_pH Control pH (7.5-8.5) Optimize->Control_pH Reduce_Time Reduce Reaction Time Optimize->Reduce_Time Dark Work in the Dark Optimize->Dark Reanalyze Re-analyze Sample Reduce_IAM->Reanalyze Control_pH->Reanalyze Reduce_Time->Reanalyze Dark->Reanalyze

Caption: A logical workflow for troubleshooting unexpected modifications after iodoacetamide treatment.

Technical Support Center: Purification of [(2-Amino-2-oxoethyl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of [(2-Amino-2-oxoethyl)thio]acetic acid after a reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess this compound from a reaction mixture?

A1: The most common and effective methods for purifying your product from excess this compound include:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic products.

  • Column Chromatography: This method separates compounds based on their polarity. It is particularly useful for isolating the desired product from impurities with different polarities.

  • Recrystallization: This technique is used to purify solid products by dissolving them in a hot solvent and allowing them to crystallize as the solution cools, leaving impurities behind in the solvent.[1][2][3][4][5]

Q2: What are the key physicochemical properties of this compound to consider during purification?

A2: Understanding the following properties is crucial for developing an effective purification strategy:

  • Acidity: The carboxylic acid group makes the molecule acidic. The estimated pKa is likely in the range of 3.5-4.5, similar to other short-chain carboxylic acids. This allows for its selective extraction into a basic aqueous solution.

  • Polarity: The presence of a carboxylic acid and an amide group makes it a polar molecule.

  • Solubility: Due to its polarity, it is expected to be soluble in water and polar organic solvents like methanol and ethanol. Its solubility is likely lower in moderately polar solvents such as ethyl acetate and dichloromethane, and it is expected to be insoluble in nonpolar solvents like hexane.

Q3: My desired product is also acidic. Can I still use acid-base extraction?

A3: If your product's acidity is significantly different from that of this compound, a carefully controlled acid-base extraction using a specific pH may be possible. However, if the pKa values are similar, other methods like column chromatography or recrystallization would be more effective.

Q4: I am observing a low yield after purification. What are the potential causes?

A4: Low recovery of your desired product can be due to several factors:

  • Incomplete extraction or elution: During liquid-liquid extraction or column chromatography, your product might not have been fully transferred from one phase to another or eluted from the column.

  • Co-precipitation or co-crystallization: During recrystallization, your product might have crystallized along with the impurity.

  • Degradation: Your product might be unstable under the purification conditions (e.g., strong acid or base, high temperatures).

  • Product solubility: Your product might have some solubility in the wash solvents or the mother liquor after recrystallization, leading to losses.

Troubleshooting Guides

Issue 1: Emulsion formation during acid-base extraction.

Problem: A stable emulsion has formed at the interface of the organic and aqueous layers, making separation difficult.

Possible Causes:

  • Vigorous shaking of the separatory funnel.

  • High concentration of reactants or impurities that act as surfactants.

  • The densities of the organic and aqueous phases are too similar.

Solutions:

  • Wait: Allow the separatory funnel to stand undisturbed for a longer period.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Issue 2: Poor separation during column chromatography.

Problem: The desired product and this compound are co-eluting from the column.

Possible Causes:

  • Inappropriate solvent system: The polarity of the eluent is too high or too low, resulting in poor separation.

  • Column overloading: Too much crude product was loaded onto the column.

  • Improper column packing: The stationary phase is not packed uniformly, leading to channeling.

Solutions:

  • Optimize the mobile phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and the impurity. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.[6][7][8][9]

  • Reduce the sample load: Use a larger column or load less of the crude mixture.

  • Repack the column: Ensure the column is packed evenly without any cracks or air bubbles.

Issue 3: Oiling out during recrystallization.

Problem: Instead of forming crystals, the compound separates as an oil upon cooling.

Possible Causes:

  • The boiling point of the solvent is too high.

  • The solution is supersaturated.

  • Impurities are inhibiting crystallization.

Solutions:

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to provide a nucleation site for crystal growth.

  • Add a seed crystal: Introduce a small crystal of the pure compound to induce crystallization.

  • Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Use a different solvent or solvent system: Experiment with different solvents or a mixture of solvents to find one that promotes crystallization.

Experimental Protocols

Acid-Base Extraction Protocol

This protocol is suitable if your desired product is neutral or basic.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base).

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer, while your neutral or basic product will remain in the organic layer.

  • Collection: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acid.

  • Washing: Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.

  • Recovery of Acid (Optional): Combine the aqueous layers and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2. The protonated this compound may precipitate out of the solution and can be collected by filtration.

Column Chromatography Protocol

This protocol is suitable for separating compounds with different polarities.

Methodology:

  • Stationary Phase Selection: For polar compounds, normal-phase chromatography using silica gel is a common choice.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. For a polar compound like this compound, a polar eluent will be required. A common starting point is a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio is adjusted to achieve good separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol

This protocol is suitable for purifying a solid product.

Methodology:

  • Solvent Selection: Choose a solvent in which your desired product has high solubility at high temperatures and low solubility at low temperatures, while this compound remains soluble at low temperatures.[1][2][3][4][5] Based on its polarity, water or a mixed solvent system like ethanol/water might be suitable.

  • Dissolution: In a flask, add the crude solid product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

Table 1: Estimated Solubility of this compound

SolventPolarityEstimated Solubility
WaterHighSoluble
Methanol / EthanolHighSoluble
Ethyl AcetateMediumSparingly Soluble
DichloromethaneMediumSparingly Soluble
HexaneLowInsoluble

Visualizations

experimental_workflow cluster_start Starting Point cluster_extraction Method 1: Acid-Base Extraction cluster_chromatography Method 2: Column Chromatography cluster_recrystallization Method 3: Recrystallization start Crude Reaction Mixture (Product + Excess Acid) dissolve Dissolve in Organic Solvent start->dissolve load_column Load on Silica Gel Column start->load_column dissolve_hot Dissolve in Hot Solvent start->dissolve_hot extract Extract with aq. NaHCO₃ dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Purified Product) separate->organic_layer aqueous_layer Aqueous Layer (Acid Salt) separate->aqueous_layer elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions pure_fractions Combine Pure Fractions (Purified Product) collect_fractions->pure_fractions cool Cool to Crystallize dissolve_hot->cool filter Filter Crystals cool->filter pure_crystals Pure Crystals (Purified Product) filter->pure_crystals

Caption: Workflow for removing excess this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield After Purification cause1 Incomplete Extraction/ Elution problem->cause1 cause2 Product Soluble in Wash/Mother Liquor problem->cause2 cause3 Product Degradation problem->cause3 solution1 Optimize pH/Solvent for Extraction/Elution cause1->solution1 solution2 Use Minimal Cold Wash Solvent/ Re-extract Mother Liquor cause2->solution2 solution3 Use Milder Conditions (pH, Temperature) cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Improving the efficiency of [(2-Amino-2-oxoethyl)thio]acetic acid alkylation at different pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the alkylation of [(2-Amino-2-oxoethyl)thio]acetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the alkylation of this compound?

The alkylation of this compound is a nucleophilic substitution reaction (typically SN2). The key to this reaction is the deprotonation of the thiol group (-SH) to form a more nucleophilic thiolate anion (-S⁻). This thiolate then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), forming a new carbon-sulfur bond and yielding a thioether.

Q2: How does pH influence the efficiency of the alkylation reaction?

The pH of the reaction medium is a critical parameter that directly impacts the reaction rate and yield. The concentration of the reactive thiolate species is pH-dependent.

  • Low pH (Acidic): At low pH, the thiol group remains protonated (-SH). The protonated form is a weak nucleophile, resulting in a very slow or negligible reaction rate.

  • Optimal pH (Weakly Basic): A weakly basic pH (typically 7.5-9.0) promotes the deprotonation of the thiol to the highly reactive thiolate anion. This pH range generally provides the best balance for achieving a high reaction rate while minimizing side reactions.

  • High pH (Strongly Basic): While a higher pH further increases the concentration of the thiolate, it can also lead to undesirable side reactions. These may include hydrolysis of the amide group in this compound or reaction of the alkylating agent with the hydroxide ions. For some sensitive substrates, very high pH can lead to degradation.

Q3: What are the pKa values for the functional groups in this compound?

Specific pKa values for this compound are not widely reported. However, we can estimate them based on analogous structures:

  • Thiol Group (-SH): The pKa of the thiol group in thioglycolic acid is around 10.6. The electron-withdrawing nature of the adjacent amide and carboxylic acid groups in the target molecule may slightly lower this value, likely placing it in the range of 9-10.

  • Carboxylic Acid Group (-COOH): The pKa of the carboxylic acid in thioglycolic acid is approximately 3.6. It is expected to be in a similar range for this compound.

This indicates that at a physiological pH of ~7.4, a small fraction of the thiol groups will be in the reactive thiolate form. Increasing the pH to 8.0-9.0 will significantly increase the thiolate concentration and, therefore, the reaction rate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect pH: The reaction pH is too low (acidic), preventing the formation of the reactive thiolate anion. 2. Inactive Alkylating Agent: The alkylating agent has degraded due to improper storage or handling. 3. Oxidation of Thiol: The thiol starting material has oxidized to form disulfide bonds, which are unreactive towards alkylation.1. Adjust pH: Ensure the reaction pH is in the optimal range of 7.5-9.0. Use a reliable buffer system to maintain the pH. 2. Use Fresh Reagent: Use a fresh, high-quality alkylating agent. 3. Prevent Oxidation: Degas all solvents and buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be considered, but be aware it can also be alkylated.
Formation of Multiple Products (Side Reactions) 1. Over-alkylation: The product thioether may undergo further reaction if it contains other nucleophilic sites. 2. Reaction at Other Nucleophilic Sites: At higher pH, the amide nitrogen or the carboxylate oxygen could potentially act as nucleophiles, though this is less likely than thiol alkylation. 3. Reaction with Buffer Components: Some buffer components (e.g., Tris) can react with certain alkylating agents.1. Control Stoichiometry: Use a controlled stoichiometry of the alkylating agent (e.g., 1.0-1.2 equivalents). 2. Optimize pH: Avoid excessively high pH values (e.g., > 9.5) to minimize reactions at other sites. 3. Choose Inert Buffers: Use non-nucleophilic buffers such as phosphate or borate buffers.
Disulfide Bond Formation in Starting Material or Product 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize thiols to disulfides, especially at a slightly basic pH. 2. Presence of Metal Ion Catalysts: Trace metal ions can catalyze the oxidation of thiols.1. Inert Atmosphere: As mentioned, perform the reaction under an inert atmosphere. 2. Use Chelating Agents: Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the reaction mixture to sequester any catalytic metal ions.

Data Presentation

Table 1: Estimated Effect of pH on the Alkylation of this compound

pH RangePredominant Thiol SpeciesRelative Reaction RatePotential for Side Reactions
< 6.0-SH (protonated)Very LowLow
6.5 - 7.5Mix of -SH and -S⁻ModerateLow to Moderate
7.5 - 9.0 Increasing -S⁻ (thiolate) High Moderate
> 9.5Predominantly -S⁻ (thiolate)Very HighHigh (e.g., hydrolysis)

Experimental Protocols

Note: These are generalized protocols based on similar reactions and should be optimized for your specific application.

Protocol 1: General Alkylation of this compound with an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., iodoacetamide, benzyl bromide)

  • Buffer solution (e.g., 0.1 M sodium phosphate or sodium borate, pH 8.0)

  • Degassed solvents (e.g., water, DMF, or a mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the degassed buffer solution. If solubility is an issue, a co-solvent like DMF can be used.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Addition of Alkylating Agent: Dissolve the alkyl halide (1.0-1.2 molar equivalents) in a minimal amount of a suitable degassed solvent and add it dropwise to the stirring solution of the thiol.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up: Once the reaction is complete, quench any unreacted alkylating agent by adding a small amount of a thiol-containing scavenger (e.g., 2-mercaptoethanol). Acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualizations

Alkylation_Reaction_Pathway Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (pH > pKa) Base Base (OH⁻) Thiolate->Thiol Product Alkylated Product (R-S-R') Thiolate->Product SN2 Attack AlkylHalide Alkyl Halide (R'-X) Halide Halide Ion (X⁻)

Caption: General reaction pathway for the S-alkylation of a thiol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DissolveThiol Dissolve Thiol in Degassed Buffer (pH 8.0) InertAtmosphere Purge with N₂/Ar DissolveThiol->InertAtmosphere AddAlkylHalide Add Alkyl Halide InertAtmosphere->AddAlkylHalide Stir Stir at Room Temperature AddAlkylHalide->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Acidify Acidify to pH 3-4 Quench->Acidify Extract Extract with Organic Solvent Acidify->Extract Purify Purify (Chromatography) Extract->Purify Troubleshooting_Logic Start Low Product Yield CheckpH Is pH in 7.5-9.0 range? Start->CheckpH CheckOxidation Was reaction under inert atmosphere? CheckpH->CheckOxidation Yes AdjustpH Adjust pH to 8.0 and repeat CheckpH->AdjustpH No CheckReagent Is alkylating agent fresh? CheckOxidation->CheckReagent Yes UseInert Use degassed solvents and N₂/Ar atmosphere CheckOxidation->UseInert No UseFreshReagent Use fresh alkylating agent CheckReagent->UseFreshReagent No Success Problem Solved CheckReagent->Success Yes AdjustpH->Success UseInert->Success UseFreshReagent->Success

Stability of S-carboxymethylated cysteine during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the stability of S-carboxymethylated cysteine (SCMC) during sample processing for proteomics and other analytical applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of S-carboxymethylation of cysteine?

S-carboxymethylation is a crucial step in protein sample preparation, primarily performed to prevent the re-formation of disulfide bonds between cysteine residues after their reduction. Cysteine's thiol group (-SH) is highly reactive and can easily oxidize to form disulfide bridges (-S-S-), which can interfere with enzymatic digestion and subsequent analysis by mass spectrometry or sequencing.[1][2][3] By converting the thiol group to a stable S-carboxymethyl ether, this reactivity is neutralized, ensuring that the protein remains in a linearized state. This leads to more complete and reproducible enzymatic digestion and simplifies data analysis.[1][2]

Q2: What are the main factors that can affect the stability of S-carboxymethylated cysteine (SCMC) during sample processing?

The stability of SCMC can be compromised by several factors during sample handling and analysis:

  • High Temperatures: Elevated temperatures, especially in the range of 60-80°C, can lead to the degradation of SCMC.[4][5]

  • pH: The pH of the solution can influence both the alkylation reaction itself and the stability of the resulting SCMC. The alkylation reaction is typically carried out at a pH of 7.5-8.5.

  • Oxidizing Conditions: The presence of oxidizing agents can lead to the formation of S-carboxymethyl-L-cysteine-(R/S)-sulphoxide.[4][5]

  • Acid Hydrolysis Conditions: While generally more stable than its sulfone derivative, SCMC can still be subject to some degradation during strong acid hydrolysis, a common step in amino acid analysis.[6][7]

Q3: What are the known degradation products of SCMC?

Under specific conditions, SCMC can degrade into other chemical entities. The two primary degradation products identified are:

  • 5-oxo-thiomorpholine-3-carboxylic acid: This lactam is formed under thermal stress, particularly at temperatures of 60°C and 80°C and within a pH range of 5.0-7.0.[4][5]

  • S-carboxymethyl-L-cysteine-(R/S)-sulphoxide: This oxidized form is generated in the presence of moderately strong oxidizing agents, such as 0.5% hydrogen peroxide.[4][5]

Troubleshooting Guide

Problem 1: Incomplete S-carboxymethylation of cysteine residues.

  • Possible Cause: Suboptimal pH of the reaction buffer.

    • Solution: Ensure the pH of the buffer is maintained between 7.5 and 8.5 during the alkylation step. This pH range facilitates the deprotonation of the cysteine thiol group, making it a more effective nucleophile for reacting with iodoacetic acid.

  • Possible Cause: Insufficient concentration of the reducing or alkylating agent.

    • Solution: Use a sufficient molar excess of both the reducing agent (e.g., DTT) and iodoacetic acid over the concentration of cysteine residues in the sample. A common practice is to use a 10-fold molar excess of DTT over cysteine and a 2-fold molar excess of iodoacetic acid over DTT.

  • Possible Cause: Incomplete reduction of disulfide bonds.

    • Solution: For proteins with resistant disulfide bonds, consider increasing the incubation time or temperature during the reduction step. The addition of a denaturant like urea or guanidine hydrochloride can also help expose buried cysteine residues.

Problem 2: Observation of unexpected modifications or mass shifts in mass spectrometry data.

  • Possible Cause: Off-target alkylation of other amino acid residues.

    • Explanation: Iodoacetic acid and the related reagent iodoacetamide can react with other nucleophilic amino acid side chains, although at a lower efficiency than with cysteine thiols. These side reactions are more likely to occur with a large excess of the alkylating agent or prolonged reaction times.[1][2][8]

    • Affected Residues: Methionine, lysine, histidine, and the N-terminal amino group of peptides are known to be susceptible to off-target alkylation.[1][2][8]

    • Solution: Optimize the concentration of iodoacetic acid and the reaction time to minimize these side reactions. After alkylation, quenching the reaction with a thiol-containing reagent like DTT or β-mercaptoethanol can help consume any remaining iodoacetic acid.[9]

  • Possible Cause: Formation of SCMC degradation products.

    • Explanation: If the sample was exposed to high temperatures or oxidizing conditions, the observed mass shifts could correspond to the formation of the lactam or sulfoxide derivatives of SCMC.[4][5]

    • Solution: Review the sample processing workflow for any steps involving excessive heat or the potential for oxidation. If possible, perform these steps at lower temperatures and under an inert atmosphere.

Problem 3: Low recovery of SCMC-containing peptides or amino acids.

  • Possible Cause: Degradation of SCMC during acid hydrolysis.

    • Explanation: While S-carboxymethylcysteine is relatively stable during acid hydrolysis compared to its sulfone counterpart, some loss can still occur, especially during prolonged hydrolysis times.[6][10]

    • Solution: For amino acid analysis, consider performing a time-course hydrolysis experiment to extrapolate back to zero-time to determine the initial amount of SCMC. Alternatively, for protein identification, bottom-up proteomics approaches that use enzymatic digestion instead of acid hydrolysis are recommended.

  • Possible Cause: Loss of sample during processing.

    • Solution: Ensure careful handling of the sample at each stage of the protocol. The use of low-binding tubes and pipette tips can help minimize sample loss.

Quantitative Data Summary

The following table summarizes the known degradation pathways and off-target reactions related to S-carboxymethylation. Quantitative data on the kinetics of these reactions in typical proteomics workflows is limited in the literature; however, the conditions under which these issues are observed are noted.

Issue Description Conditions Affected Residues Reference
Lactam Formation Conversion of SCMC to 5-oxo-thiomorpholine-3-carboxylic acid.Thermal stress (60°C and 80°C) at pH 5.0-7.0.S-carboxymethyl cysteine[4],[5]
Sulfoxide Formation Oxidation of SCMC to S-carboxymethyl-L-cysteine-(R/S)-sulphoxide.Presence of moderately strong oxidizing agents (e.g., 0.5% H₂O₂).S-carboxymethyl cysteine[4],[5]
Off-Target Alkylation Carboxymethylation of other amino acid residues.High concentrations of iodoacetic acid, prolonged reaction times.Methionine, Lysine, Histidine, Peptide N-terminus[1],[2],[8]
Acid Hydrolysis Instability Degradation of the sulfone derivative of SCMC to alanine.Strong acid hydrolysis conditions.S-carboxymethylcysteine sulfone[6]

Experimental Protocols

Standard Protocol for Reduction and S-Carboxymethylation of Proteins for Mass Spectrometry

This protocol is a general guideline and may require optimization for specific proteins or sample types.

  • Protein Solubilization:

    • Dissolve the protein sample in a denaturing buffer, such as 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH 8.0.

  • Reduction:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetic acid (IAA) to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching (Optional but Recommended):

    • Add DTT to a final concentration of 10 mM to quench the excess IAA.

    • Incubate at room temperature for 15 minutes.

  • Buffer Exchange/Sample Cleanup:

    • Remove the denaturant, reducing, and alkylating agents by buffer exchange using a spin filter, dialysis, or by protein precipitation (e.g., with acetone).

  • Enzymatic Digestion:

    • Resuspend the S-carboxymethylated protein in a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

    • Add the desired protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50).

    • Incubate at 37°C for 12-16 hours.

  • Sample Desalting:

    • Desalt the resulting peptide mixture using a C18 spin column or other suitable method prior to mass spectrometry analysis.

Visualizations

experimental_workflow start Protein Sample solubilization Solubilization (8M Urea / 6M GuHCl) start->solubilization reduction Reduction (10mM DTT, 56°C, 30 min) solubilization->reduction alkylation Alkylation (20mM IAA, RT, 30 min, dark) reduction->alkylation quenching Quenching (10mM DTT, RT, 15 min) alkylation->quenching cleanup Buffer Exchange / Cleanup quenching->cleanup digestion Enzymatic Digestion (Trypsin, 37°C, 12-16h) cleanup->digestion desalting Desalting (C18) digestion->desalting ms_analysis Mass Spectrometry Analysis desalting->ms_analysis

Caption: Standard workflow for protein reduction, S-carboxymethylation, and digestion.

degradation_pathways cluster_main S-Carboxymethyl Cysteine (SCMC) cluster_degradation Degradation Products cluster_conditions Conditions SCMC S-Carboxymethyl Cysteine lactam 5-oxo-thiomorpholine-3-carboxylic acid SCMC->lactam Degradation sulfoxide S-carboxymethyl-L-cysteine-(R/S)-sulphoxide SCMC->sulfoxide Oxidation thermal_stress Thermal Stress (60-80°C, pH 5-7) thermal_stress->lactam oxidizing_conditions Oxidizing Conditions (e.g., H₂O₂) oxidizing_conditions->sulfoxide

Caption: Degradation pathways of S-carboxymethylated cysteine.

References

Technical Support Center: [(2-Amino-2-oxoethyl)thio]acetic acid (S-Carboxymethylcysteine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target modifications when working with [(2-Amino-2-oxoethyl)thio]acetic acid, commonly known as S-Carboxymethylcysteine. This is often formed by the alkylation of cysteine residues with iodoacetic acid (IAA) in proteins and peptides to prevent disulfide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in research?

A1: this compound, or S-Carboxymethylcysteine, is a derivative of the amino acid cysteine. In proteomics and protein chemistry, it is intentionally created by the S-carboxymethylation of cysteine residues within a protein or peptide. This modification is crucial for several reasons:

  • Preventing Disulfide Bonds: It blocks the thiol group of cysteine, preventing the formation or reformation of disulfide bonds which can interfere with protein analysis.[1]

  • Improving Enzymatic Digestion: By preventing disulfide bonds, the protein remains in a reduced state, making it more accessible to proteolytic enzymes for more efficient and complete digestion.[1]

  • Simplifying Analysis: It simplifies analytical techniques like reverse-phase peptide mapping and mass spectrometry by preventing the complexities arising from disulfide-linked peptides.[1]

Q2: What are the primary off-target modifications that can occur during the S-carboxymethylation of cysteine?

A2: Off-target modifications, or non-specific alkylation, can occur at other nucleophilic amino acid residues besides cysteine. The most common sites for off-target reactions include:

  • Lysine: The primary amine of the lysine side chain can be alkylated.

  • Histidine: The imidazole ring of histidine is susceptible to alkylation.[2]

  • Methionine: The thioether side chain of methionine can be modified.[3]

  • N-terminus: The free N-terminal amino group of a peptide or protein can also be a site for alkylation.

Q3: What factors influence the specificity of the S-carboxymethylation reaction?

A3: The specificity of the alkylation reaction is highly dependent on the experimental conditions. Key factors include:

  • pH: Higher pH increases the nucleophilicity of other amino acid side chains, leading to more off-target modifications. Restricting the pH to below neutral can improve specificity.[2][3]

  • Reagent Concentration: Using a lower concentration of the alkylating agent (e.g., iodoacetic acid) can minimize non-specific reactions.[2][3]

  • Reaction Time: Shorter reaction times are preferable to limit the extent of off-target modifications.[2][3]

  • Temperature: Performing the reaction at a controlled, lower temperature can help to increase specificity.

Q4: Is it necessary to reduce the protein before S-carboxymethylation?

A4: Yes, reduction of disulfide bonds is a critical step to be performed before S-carboxymethylation.[4] This ensures that all cysteine residues are available for alkylation. Without proper reduction, disulfide bonds will remain, and the capping of cysteines will be incomplete. Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete alkylation of cysteine residues. Insufficient reduction of disulfide bonds.Ensure complete reduction by using an adequate concentration of a reducing agent like DTT or TCEP and allowing sufficient reaction time.[4]
Insufficient concentration of the alkylating agent.Increase the molar excess of the alkylating agent relative to the total cysteine content.
Inefficient protein denaturation.Ensure the protein is fully denatured to expose all cysteine residues. This can be achieved using denaturants like urea or guanidinium chloride.[2]
Significant off-target modifications observed (e.g., on lysine, histidine). Reaction pH is too high.Perform the alkylation step at a pH below neutral (e.g., pH 7.5-8.0) to increase the specificity for the more nucleophilic thiol group of cysteine.[2][3]
High concentration of the alkylating agent.Reduce the concentration of the alkylating agent to the minimum required for complete cysteine modification.[2][3]
Prolonged reaction time.Optimize the reaction time to be as short as possible while still achieving complete cysteine alkylation.[2][3]
Mass spectrometry data shows unexpected mass shifts (e.g., -17 Da). Cyclization of N-terminal S-carboxymethylcysteine.This can occur with peptides having an N-terminal alkylated cysteine.[5] Consider this possibility during data analysis. Optimizing reaction conditions (pH, time) may help minimize this.
Modification of methionine residues. Use of iodoacetic acid or iodoacetamide.These reagents are known to potentially modify methionine.[3] If methionine modification is a significant issue, consider alternative alkylating agents like acrylamide, although this will produce a different modification.

Experimental Protocols

Standard Protocol for Reduction and S-Carboxymethylation of a Protein Sample

This protocol is a general guideline and may require optimization for specific proteins.

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a denaturation buffer (e.g., 6 M Guanidinium HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.0).

  • Reduction:

    • Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.

    • Incubate at 37-56°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of iodoacetic acid (IAA) to a final concentration that is in molar excess (typically 2-5 fold) over the total thiol concentration from the reducing agent and the protein.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching the Reaction:

    • Quench the excess alkylating agent by adding a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to a final concentration higher than the initial IAA concentration.

  • Sample Cleanup:

    • Remove the denaturant, reducing agent, and alkylating agent by methods such as dialysis, buffer exchange, or precipitation followed by resolubilization in the appropriate buffer for downstream applications.

Data Presentation

Table 1: Factors Influencing Specificity of Cysteine Alkylation

Parameter Condition for High Specificity Consequence of Non-Optimal Condition Reference
pH Below neutral (e.g., 7.5 - 8.0)Increased off-target alkylation of lysine and histidine.[2][3]
Reagent Concentration Low molar excess (e.g., <10 mM)Increased non-specific modifications.[2][3]
Reaction Time Short (e.g., < 5 minutes for some reagents)Higher probability of side reactions.[2][3]
Temperature Room temperature or belowHigher temperatures can increase reaction rates non-specifically.-
Reduction Complete reduction of disulfidesIncomplete alkylation of cysteine.[4]

Visualizations

experimental_workflow cluster_protocol Reduction and Alkylation Workflow start Protein Sample in Denaturing Buffer reduction Add Reducing Agent (e.g., DTT) Incubate start->reduction Denatured Protein alkylation Add Alkylating Agent (e.g., IAA) Incubate in Dark reduction->alkylation Reduced Protein quenching Quench with Excess Thiol Reagent alkylation->quenching Alkylated Protein Mixture cleanup Sample Cleanup (e.g., Dialysis, Precipitation) quenching->cleanup Quenched Reaction end Alkylated Protein Ready for Downstream Analysis cleanup->end

Caption: A typical experimental workflow for the reduction and S-carboxymethylation of protein samples.

reaction_pathways cluster_reactions Alkylation Reaction Pathways cluster_target On-Target Reaction cluster_off_target Off-Target Reactions cys Cysteine Residue (-SH) scm_cys S-Carboxymethylcysteine (-S-CH2COOH) cys->scm_cys Specific Alkylation (Desired) iaa Iodoacetic Acid (ICH2COOH) iaa->scm_cys mod_lys Alkylated Lysine iaa->mod_lys Non-specific mod_his Alkylated Histidine iaa->mod_his Non-specific mod_met Alkylated Methionine iaa->mod_met Non-specific lys Lysine (-NH2) lys->mod_lys his Histidine (Imidazole) his->mod_his met Methionine (-S-CH3) met->mod_met

Caption: On-target vs. off-target alkylation reactions with iodoacetic acid.

References

Impact of temperature on [(2-Amino-2-oxoethyl)thio]acetic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of [(2-Amino-2-oxoethyl)thio]acetic acid?

A1: As a general rule, increasing the reaction temperature increases the rate of chemical reactions. This is because reactant molecules have more kinetic energy, leading to more frequent and energetic collisions. The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

A common rule of thumb for many chemical reactions is that the rate approximately doubles for every 10°C increase in temperature.

Q2: What are the most likely side reactions or degradation pathways for this compound at elevated temperatures?

A2: Based on its structure, this compound has several potentially labile functional groups that could be susceptible to degradation at higher temperatures:

  • Amide Hydrolysis: The amide bond can be hydrolyzed to form 2-mercaptoacetic acid and ammonia, especially under acidic or basic conditions. This reaction is often slow at room temperature but is accelerated by heat.[1][2]

  • Thioether Oxidation: The thioether linkage can be oxidized to a sulfoxide and further to a sulfone in the presence of oxidizing agents. The rate of this oxidation is highly dependent on the specific oxidant present.

  • Decarboxylation: While less common for this specific structure under typical laboratory conditions, carboxylic acids can undergo decarboxylation at very high temperatures, leading to the loss of CO2.

  • Thermal Decomposition: Thioacetic acid and its derivatives can be thermally unstable. Decomposition could lead to the formation of various smaller molecules.

Q3: My reaction is not proceeding as expected. How can I be sure my starting material is stable at the reaction temperature?

A3: Before running your main experiment, it is advisable to perform a stability study. This can be done by incubating a solution of this compound at your desired reaction temperature and monitoring its concentration over time using a suitable analytical method, such as HPLC or LC-MS. This will help you determine if the compound is degrading under the experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction rate is too slow. The reaction temperature is too low.Gradually increase the reaction temperature in 5-10°C increments, monitoring for any signs of product degradation.
The concentration of reactants is too low.Increase the concentration of one or more reactants, if feasible for your experimental design.
Formation of unexpected byproducts. The reaction temperature is too high, leading to thermal degradation.Lower the reaction temperature. Consider running the reaction for a longer duration at a lower temperature.
The pH of the reaction mixture is promoting side reactions (e.g., amide hydrolysis).Optimize the pH of your reaction buffer to a range where the desired reaction is favored and side reactions are minimized.
The presence of oxidizing agents in the reaction mixture.If thioether oxidation is a concern, ensure your reagents and solvents are free from peroxides and other oxidizing impurities. Consider degassing your solvent.
Inconsistent reaction rates between batches. Inaccurate temperature control.Ensure your heating apparatus is properly calibrated and provides consistent and uniform heating.
Variations in the purity of this compound.Use starting material from the same batch with a confirmed purity for all related experiments.

Illustrative Kinetic Data

The following table presents hypothetical data to illustrate the expected trend of the reaction rate constant with temperature for a reaction involving this compound. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.

Temperature (°C)Temperature (K)Rate Constant, k (s⁻¹)
25298.151.0 x 10⁻⁴
35308.152.1 x 10⁻⁴
45318.154.3 x 10⁻⁴
55328.158.5 x 10⁻⁴

Experimental Protocols

General Protocol for Studying the Effect of Temperature on Reaction Kinetics
  • Preparation of Reactant Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable buffer or solvent.

    • Prepare stock solutions of all other reactants.

  • Temperature Control:

    • Use a temperature-controlled water bath, oil bath, or heating block to maintain the desired reaction temperature (e.g., 25°C, 35°C, 45°C, and 55°C).

    • Allow the reaction vessel and reactant solutions to equilibrate to the target temperature before initiating the reaction.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the final reactant to the pre-heated reaction mixture.

    • At predetermined time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquots to stop further conversion. This can be achieved by rapid cooling, dilution, or the addition of a chemical quencher.

  • Analysis:

    • Analyze the quenched samples using a suitable analytical technique (e.g., HPLC, GC, NMR, or UV-Vis spectroscopy) to determine the concentration of the reactant or a product at each time point.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time for each temperature.

    • From these plots, determine the initial reaction rate or the rate constant (k) at each temperature.

    • Construct an Arrhenius plot by plotting ln(k) versus 1/T.

    • From the slope of the Arrhenius plot (-Ea/R), calculate the activation energy (Ea) of the reaction.

Visualizations

Experimental_Workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_reagents Prepare Reactant Stock Solutions temp_control Set Reaction Temperature prep_reagents->temp_control prep_buffer Prepare Reaction Buffer prep_buffer->temp_control equilibration Equilibrate Reactants temp_control->equilibration initiate_reaction Initiate Reaction equilibration->initiate_reaction sampling Collect Aliquots at Time Intervals initiate_reaction->sampling quench Quench Reaction sampling->quench analytical_method Analyze Samples (e.g., HPLC, LC-MS) quench->analytical_method determine_conc Determine Concentrations analytical_method->determine_conc plot_data Plot Concentration vs. Time determine_conc->plot_data calc_k Calculate Rate Constants (k) plot_data->calc_k arrhenius_plot Create Arrhenius Plot (ln(k) vs. 1/T) calc_k->arrhenius_plot calc_ea Calculate Activation Energy (Ea) arrhenius_plot->calc_ea

Caption: Workflow for studying the impact of temperature on reaction kinetics.

Logical_Relationships Troubleshooting Logic for Temperature Effects cluster_rate Rate Issues cluster_purity Purity Issues start Reaction Outcome Not as Expected rate_slow Rate Too Slow? start->rate_slow byproducts Byproducts Formed? start->byproducts increase_temp Increase Temperature rate_slow->increase_temp decrease_temp Decrease Temperature byproducts->decrease_temp check_stability Check Compound Stability at Reaction Temperature byproducts->check_stability

Caption: Decision tree for troubleshooting temperature-related reaction issues.

References

Preventing artificial modifications during [(2-Amino-2-oxoethyl)thio]acetic acid alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing artificial modifications during the alkylation of [(2-Amino-2-oxoethyl)thio]acetic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired reaction when alkylating this compound?

The primary goal is the selective S-alkylation of the thiol group to form a thioether bond. This reaction typically proceeds via an SN2 mechanism where the thiolate anion, formed by deprotonating the thiol group with a base, acts as a nucleophile and attacks the alkylating agent (e.g., an alkyl halide), displacing the leaving group.

Q2: What are the main potential artificial modifications (side reactions) to be aware of?

Due to the presence of multiple nucleophilic sites in this compound (a thiol, a carboxylic acid, and an amide), several side reactions can occur:

  • O-Alkylation: The carboxylate anion can compete with the thiolate as a nucleophile, leading to the formation of an ester byproduct.

  • N-Alkylation: The amide nitrogen, particularly after deprotonation under strong basic conditions, can be alkylated.

  • Amide Hydrolysis: Under certain pH conditions (either acidic or basic), the amide bond can be hydrolyzed to a carboxylic acid.

  • Over-alkylation: While less common for the primary amide, if reaction conditions are not carefully controlled, further reactions on the nitrogen might be possible in principle, though unlikely.

Q3: How does the nucleophilicity of the different functional groups compare?

In general, the thiol group is the most nucleophilic site, especially when deprotonated to a thiolate. The order of nucleophilicity is typically:

Thiolate (RS⁻) > Carboxylate (RCOO⁻) > Amide (RCONH⁻)

This inherent difference in reactivity is the basis for achieving selective S-alkylation. However, reaction conditions can significantly influence this selectivity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the alkylation of this compound.

Problem 1: Low Yield of the Desired S-Alkylated Product

Potential Cause Recommended Solution
Incomplete deprotonation of the thiol. Use a suitable base to ensure complete formation of the thiolate. The pKa of the thiol is lower than that of the carboxylic acid, so a mild base should selectively deprotonate the thiol. Consider bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
Poor quality of reagents. Use fresh, high-purity alkylating agent and solvent. Ensure the solvent is anhydrous if using moisture-sensitive reagents.
Suboptimal reaction temperature. The SN2 reaction is temperature-dependent. If the reaction is too slow, gentle heating may be required. However, excessive heat can promote side reactions. Start with room temperature and optimize as needed.
Steric hindrance. If using a bulky alkylating agent, the reaction rate may be slow. Consider increasing the reaction time or temperature, or using a more reactive alkylating agent if possible.

Problem 2: Presence of an Ester Byproduct (O-Alkylation)

Potential Cause Recommended Solution
Use of a strong base. A strong base will deprotonate both the thiol and the carboxylic acid, increasing the concentration of the carboxylate nucleophile. Use a milder base that selectively deprotonates the more acidic thiol.
High reaction temperature. Higher temperatures can favor the less selective O-alkylation. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Choice of solvent. Polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions. Protic solvents might favor O-alkylation in some cases.

Problem 3: Detection of an N-Alkylated Byproduct

Potential Cause Recommended Solution
Use of a very strong base. Strong bases like sodium hydride (NaH) or organolithium reagents can deprotonate the amide, making it nucleophilic. Avoid these bases. Mild inorganic bases are preferred.[1]
High reaction temperature. Elevated temperatures can overcome the activation energy for N-alkylation. Maintain a moderate reaction temperature.

Problem 4: Evidence of Amide Hydrolysis

Potential Cause Recommended Solution
Reaction pH is too acidic or basic. Maintain a pH range that is optimal for S-alkylation while minimizing hydrolysis. For S-alkylation of cysteine-containing peptides, a pH range of 7.0-8.5 is often used.
Prolonged reaction times at elevated temperatures. Minimize reaction time and temperature to reduce the likelihood of hydrolysis. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

General Protocol for Selective S-Alkylation

This protocol is a general guideline and may require optimization for specific alkylating agents and desired products.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., Dimethylformamide, DMF, or Acetonitrile)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (1.1 - 2.0 eq) to the solution and stir for 15-30 minutes at room temperature to facilitate the formation of the thiolate.

  • Add the alkylating agent (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Influence of Base on Product Distribution (Hypothetical Data)

BaseS-Alkylated Product (%)O-Alkylated Product (%)N-Alkylated Product (%)
NaHCO₃954<1
K₂CO₃927<1
NaH403525

This table illustrates the expected trend. Actual results will vary based on the specific reactants and conditions.

Visualizations

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products start This compound + Alkylating Agent (R-X) conditions Base Solvent Temperature start->conditions desired Desired Product: S-Alkylation conditions->desired Optimized Conditions side1 Side Product: O-Alkylation (Ester) conditions->side1 Suboptimal (e.g., Strong Base) side2 Side Product: N-Alkylation conditions->side2 Suboptimal (e.g., Very Strong Base) side3 Side Product: Amide Hydrolysis conditions->side3 Suboptimal (e.g., Incorrect pH)

Caption: Reaction pathway for the alkylation of this compound.

G cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps start Low Yield or Impure Product analysis Analyze by LC-MS / NMR to Identify Byproducts start->analysis check_base Ester byproduct? → Use milder base → Lower temperature analysis->check_base check_n_alkylation N-Alkylated byproduct? → Avoid very strong bases analysis->check_n_alkylation check_hydrolysis Hydrolysis product? → Adjust pH → Reduce reaction time/temp analysis->check_hydrolysis check_yield Low conversion? → Check base stoichiometry → Check reagent quality → Optimize temperature analysis->check_yield end Optimized Reaction check_base->end check_n_alkylation->end check_hydrolysis->end check_yield->end

Caption: Troubleshooting workflow for alkylation of this compound.

References

Technical Support Center: Optimization of [(2-Amino-2-oxoethyl)thio]acetic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of [(2-Amino-2-oxoethyl)thio]acetic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound available for derivatization?

A1: this compound possesses two primary reactive sites for derivatization: the carboxylic acid group (-COOH) and the thioether group (-S-). The amide group (-CONH2) is generally less reactive under standard derivatization conditions. The choice of derivatization strategy will depend on the analytical technique being employed (e.g., GC-MS, LC-MS) and the desired outcome of the analysis.

Q2: Which derivatization reaction is most suitable for the carboxylic acid group of my analyte?

A2: Esterification is the most common and effective method for derivatizing the carboxylic acid group. This reaction improves volatility for gas chromatography (GC) and can enhance ionization efficiency for mass spectrometry (MS). A widely used reagent for this purpose is pentafluorobenzyl bromide (PFB-Br), which introduces a highly detectable pentafluorobenzyl group.[1]

Q3: Can the thioether group in my compound be derivatized?

A3: Yes, the thioether group can be targeted, typically through alkylation, to form a sulfonium salt. This can be advantageous for "soft" ionization mass spectrometry techniques like electrospray ionization (ESI) by introducing a permanent positive charge.[2] However, derivatization of the carboxylic acid is more common for improving chromatographic separation.

Q4: What are the key parameters to optimize for the derivatization reaction time?

A4: The key parameters to optimize for reaction time are temperature , catalyst concentration , and the ratio of derivatizing reagent to analyte .[3] Increasing the temperature generally accelerates the reaction rate, but excessive heat can lead to degradation of the analyte or derivatizing reagent. The concentration of the catalyst and the molar excess of the derivatizing reagent should also be carefully optimized to ensure complete and efficient derivatization without causing unwanted side reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Issue 1: Low or No Derivative Yield
Possible Cause Suggested Solution
Incomplete Reaction Increase the reaction time or temperature. Optimize the molar ratio of the derivatizing reagent to the analyte; a higher excess of the reagent may be necessary.[3]
Reagent Degradation Ensure that the derivatizing reagent is fresh and has been stored under the recommended conditions. Some reagents are sensitive to light and moisture.[4]
Presence of Water Traces of water can hydrolyze the derivatizing reagent or the formed derivative. Ensure all glassware is dry and use anhydrous solvents.
Incorrect pH For reactions involving the carboxylic acid, ensure the pH is suitable for the chosen derivatization chemistry. For example, some esterification reactions are catalyzed by acid.
Issue 2: Inconsistent or Poor Reproducibility
Possible Cause Suggested Solution
Variable Reaction Time or Temperature Use a thermostatically controlled heating unit to maintain a consistent temperature.[5] Ensure precise timing of the reaction steps.
Pipetting Errors Calibrate pipettes regularly to ensure accurate dispensing of the analyte, reagents, and standards.
Sample Matrix Effects The sample matrix can interfere with the derivatization reaction. Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.
Derivative Instability The formed derivative may be unstable. Analyze the samples as soon as possible after derivatization or investigate the stability of the derivative under different storage conditions (e.g., temperature, light exposure).
Issue 3: Presence of Extraneous Peaks in the Chromatogram
Possible Cause Suggested Solution
Excess Derivatizing Reagent After the reaction is complete, include a step to remove the excess derivatizing reagent. This can be achieved through a liquid-liquid extraction or a solid-phase extraction cleanup.
Side Reactions Optimize the reaction conditions (temperature, time, reagent concentration) to minimize the formation of byproducts.[6]
Contaminated Solvents or Reagents Use high-purity solvents and reagents to avoid introducing contaminants.

Experimental Protocols

Below are detailed methodologies for the derivatization of the carboxylic acid group of this compound using pentafluorobenzyl bromide (PFB-Br) for GC-MS analysis.

Protocol: Esterification with Pentafluorobenzyl Bromide (PFB-Br)

  • Sample Preparation:

    • Prepare a standard solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard solution in a reaction vial, add 20 µL of a 10% (v/v) solution of diisopropylethylamine (DIPEA) in acetonitrile as a catalyst.

    • Add 50 µL of a 5% (v/v) solution of PFB-Br in acetonitrile.

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Reaction Quenching and Extraction:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 500 µL of hexane and 500 µL of deionized water to the vial.

    • Vortex for 1 minute to extract the derivative into the hexane layer.

    • Centrifuge for 5 minutes at 2000 rpm to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Data Presentation

Table 1: Optimization of Reaction Time for PFB-Br Derivatization

Reaction Time (minutes)Temperature (°C)Reagent:Analyte Molar RatioPeak Area of Derivative (Arbitrary Units)
156010:185,000
30 60 10:1 150,000
456010:1152,000
606010:1148,000

Table 2: Optimization of Reaction Temperature for PFB-Br Derivatization

Reaction Time (minutes)Temperature (°C)Reagent:Analyte Molar RatioPeak Area of Derivative (Arbitrary Units)
304010:195,000
305010:1135,000
30 60 10:1 150,000
307010:1145,000 (slight degradation observed)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis prep Prepare Analyte Solution (1 mg/mL in Acetonitrile) add_catalyst Add DIPEA Catalyst prep->add_catalyst add_reagent Add PFB-Br Reagent add_catalyst->add_reagent vortex_seal Seal and Vortex add_reagent->vortex_seal incubate Incubate at 60°C for 30 min vortex_seal->incubate cool Cool to Room Temperature incubate->cool add_solvents Add Hexane and Water cool->add_solvents vortex_extract Vortex to Extract add_solvents->vortex_extract centrifuge Centrifuge to Separate Phases vortex_extract->centrifuge transfer Transfer Hexane Layer centrifuge->transfer gcms GC-MS Analysis transfer->gcms

Caption: Experimental workflow for the derivatization of this compound.

troubleshooting_logic cluster_reaction cluster_reagents cluster_cleanup start Low/No Derivative Yield? check_time_temp Increase Time/Temp? start->check_time_temp check_reagent_ratio Increase Reagent Ratio? start->check_reagent_ratio check_reagent_quality Use Fresh Reagents? start->check_reagent_quality check_anhydrous Ensure Anhydrous Conditions? start->check_anhydrous consider_spe Implement SPE Cleanup? start->consider_spe If matrix is complex success Yield Improved check_time_temp->success check_reagent_ratio->success check_reagent_quality->success check_anhydrous->success consider_spe->success

Caption: Troubleshooting logic for low derivatization yield.

References

Validation & Comparative

A Head-to-Head Battle of Alkylating Agents: Iodoacetamide vs. Iodoacetic Acid for Optimal Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical step of protein alkylation, the choice of reagent can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two widely used alkylating agents: iodoacetamide (IAM) and iodoacetic acid (IAA). By examining their performance in protein modification, including reaction efficiency and off-target effects, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.

The primary goal of alkylation in proteomics is to irreversibly block the thiol groups of cysteine residues after the reduction of disulfide bonds. This crucial step prevents the re-formation of disulfide bridges, ensuring proteins remain in a denatured state for effective enzymatic digestion and subsequent analysis by mass spectrometry. While both iodoacetamide and iodoacetic acid are effective for this purpose, their subtle chemical differences lead to variations in reactivity and specificity, which can have significant consequences for data quality.

Performance Comparison at a Glance

FeatureIodoacetamide (IAM)Iodoacetic Acid (IAA)Key Considerations
Primary Reaction Carboxyamidomethylation of CysteineCarboxymethylation of CysteineBoth effectively block cysteine thiols.
Reactivity Generally considered more reactive than IAA.Slightly less reactive than IAM.IAM may offer faster and more complete labeling under similar conditions.
Specificity Prone to a range of off-target modifications.Also exhibits off-target reactivity, particularly with methionine.Off-target modifications can complicate data analysis and interpretation.
Common Side Reactions Alkylation of Methionine, Lysine, Histidine, and N-terminus.Alkylation of Methionine is a significant side reaction.The extent of side reactions is condition-dependent (pH, concentration, incubation time).
Impact on Peptide ID Can lead to a decrease in the identification of methionine-containing peptides due to neutral loss during mass spectrometry.[1][2][3]Also causes a significant reduction in the identification of methionine-containing peptides.[1][3]Alternative alkylating agents with lower off-target effects are available.

In-Depth Look at Off-Target Alkylation

A major drawback of both iodoacetamide and iodoacetic acid is their propensity for off-target alkylation of amino acid residues other than cysteine. These side reactions can introduce unwanted modifications that complicate mass spectrometry data analysis and can lead to misinterpretation of results.

A systematic evaluation of common alkylating agents revealed significant differences in their side-reaction profiles. Both iodoacetamide and iodoacetic acid were found to cause a substantial number of off-target modifications, particularly with methionine residues. This can lead to a dramatic decrease in the number of identified methionine-containing peptides, in some cases by more than nine-fold, due to a prominent neutral loss during mass spectrometry analysis.[1][2][3]

Table 1: Quantitative Comparison of Off-Target Modifications by Iodoacetamide and Iodoacetic Acid

Modified ResidueIodoacetamide (IAA)Iodoacetic Acid (IAC)Reference
MethionineSignificant alkylation leading to a prominent neutral loss and reduced peptide identification.Significant alkylation leading to a prominent neutral loss and reduced peptide identification.[1][3]
Peptide N-terminusCan be a prevalent side reaction, sometimes exceeding cysteine alkylation under non-optimal conditions.Less frequently reported as a major off-target compared to methionine.[2]
LysineAlkylation can occur, especially at higher pH and excess reagent concentrations.Less commonly reported compared to iodoacetamide.
HistidineSusceptible to alkylation.Less commonly reported compared to iodoacetamide.

Note: The extent of these side reactions is highly dependent on experimental conditions such as pH, temperature, incubation time, and the molar excess of the alkylating agent.

Experimental Workflows and Protocols

To ensure reproducible and reliable results, it is crucial to follow standardized protocols for protein reduction and alkylation. Below are representative protocols for both in-solution and in-gel alkylation using iodoacetamide and iodoacetic acid.

In-Solution Protein Alkylation Workflow

This workflow is a standard procedure for preparing protein samples for mass spectrometry analysis.

In_Solution_Alkylation Protein_Sample Protein Sample in Buffer Reduction Reduction (e.g., DTT or TCEP) Protein_Sample->Reduction Alkylation Alkylation (IAM or IAA) Reduction->Alkylation Quenching Quenching (Excess DTT) Alkylation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion MS_Analysis Mass Spectrometry Analysis Digestion->MS_Analysis

In-solution protein reduction and alkylation workflow.
Detailed Protocol for In-Solution Alkylation with Iodoacetamide

  • Protein Solubilization : Dissolve the protein sample in a suitable buffer, such as 8 M urea in 100 mM Tris-HCl, pH 8.5.

  • Reduction : Add dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.

  • Cooling : Allow the sample to cool to room temperature.

  • Alkylation : Add iodoacetamide to a final concentration of 15-20 mM. It is crucial to prepare the iodoacetamide solution fresh and protect it from light.[4][5] Incubate the reaction in the dark at room temperature for 30-45 minutes.

  • Quenching : Quench the excess iodoacetamide by adding DTT to a final concentration of 5-10 mM and incubate for 15 minutes.

  • Sample Preparation for Digestion : Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M before adding the protease.

  • Enzymatic Digestion : Add trypsin or another suitable protease at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Acidification and Desalting : Stop the digestion by adding formic acid or trifluoroacetic acid. Desalt the peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.

Detailed Protocol for In-Solution Alkylation with Iodoacetic Acid

The protocol for iodoacetic acid is very similar to that of iodoacetamide, with the primary difference being the alkylating agent used.

  • Protein Solubilization : Dissolve the protein sample in a suitable buffer, such as 8 M urea in 100 mM Tris-HCl, pH 8.5.

  • Reduction : Add DTT to a final concentration of 5-10 mM and incubate at 56°C for 30-60 minutes.

  • Cooling : Allow the sample to cool to room temperature.

  • Alkylation : Add a freshly prepared solution of iodoacetic acid to a final concentration of 15-20 mM. Adjust the pH of the IAA solution to be slightly basic if necessary. Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching : Quench the excess iodoacetic acid by adding DTT to a final concentration of 5-10 mM and incubate for 15 minutes.

  • Sample Preparation for Digestion : Dilute the sample to reduce the urea concentration to below 2 M.

  • Enzymatic Digestion : Proceed with enzymatic digestion as described for the iodoacetamide protocol.

  • Acidification and Desalting : Stop the digestion and desalt the peptides prior to mass spectrometry analysis.

In-Gel Protein Alkylation Workflow

This workflow is commonly used for proteins that have been separated by gel electrophoresis.

In_Gel_Alkylation Gel_Band Excised Gel Band Destaining Destaining Gel_Band->Destaining Dehydration Dehydration (Acetonitrile) Destaining->Dehydration Reduction Reduction (DTT in Buffer) Dehydration->Reduction Alkylation Alkylation (IAM or IAA) Reduction->Alkylation Washing Washing Alkylation->Washing Digestion In-Gel Digestion (Trypsin) Washing->Digestion Extraction Peptide Extraction Digestion->Extraction MS_Analysis Mass Spectrometry Analysis Extraction->MS_Analysis

References

Validation of [(2-Amino-2-oxoethyl)thio]acetic acid alkylation by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in experimental design. The alkylation of cysteine residues to form S-carboxamidomethyl-cysteine, the derivative of [(2-Amino-2-oxoethyl)thio]acetic acid, is a cornerstone of proteomic workflows. This guide provides a comprehensive comparison of this modification with alternative methods, supported by experimental data and detailed protocols to ensure robust and reproducible results.

The alkylation of cysteine residues is primarily performed to prevent the formation of disulfide bonds, which can interfere with enzymatic digestion and complicate mass spectrometry (MS) analysis. Iodoacetamide (IAM) is a common reagent used for this purpose, reacting with the sulfhydryl group of cysteine to form a stable carbamidomethyl modification.[1] Validating the completeness and specificity of this reaction is paramount for accurate protein identification and quantification.

Performance Comparison of Cysteine Alkylating Agents

Mass spectrometry is the gold standard for identifying and quantifying protein alkylation. The choice of alkylating agent can significantly impact the quality of MS data. While iodoacetamide is widely used, alternatives such as acrylamide (AA), N-ethylmaleimide (NEM), and 4-vinylpyridine (4-VP) are also employed. The following tables summarize quantitative data on the performance of these agents.

Alkylating AgentAlkylation Completion Rate (%)Peptides with Alkylated Cysteine IdentifiedPeptides with Side Reactions (Alkylated N-terminus)Reference
Iodoacetamide (IAM) High Highest 92 ± 8 [1]
Acrylamide (AA)HighHigh133 ± 9[1]
N-ethylmaleimide (NEM)ModerateLower791 ± 73[1]
4-vinylpyridine (4-VP)LowLowest73 ± 8[1]

Table 1: Comparison of Alkylation Efficiency and Side Reactions. This table highlights that while iodoacetamide provides the highest number of identified peptides with alkylated cysteines and a high completion rate, it is also associated with a moderate level of side reactions at the peptide N-terminus. Acrylamide presents a viable alternative with slightly more N-terminal alkylation but fewer side reactions overall compared to NEM.[1]

Alkylating AgentAlkylation Efficiency (%)Off-target Reactions (Methionine Modification)Reference
Iodoacetamide (IAM) 97.01 - 99.84 Significant [2]
Iodoacetic Acid (IAA)97.01 - 99.84Significant[2]
Acrylamide (AA)HighMinimal[3]
Chloroacetamide (CAA)HighMinimal[3]

Table 2: Alkylation Efficiency and Off-Target Methionine Modification. Iodine-containing reagents like iodoacetamide and iodoacetic acid can lead to significant off-target alkylation of methionine residues, which can complicate data analysis.[2][3] Acrylamide and chloroacetamide show high alkylation efficiency with minimal methionine modification.[3]

Alternative Validation Methods

While mass spectrometry provides the most detailed analysis, other techniques can be used to validate protein alkylation, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry Measures the mass-to-charge ratio of ionized peptides to identify modifications.High sensitivity, high throughput, provides site-specific information, and enables quantification.[4]Requires specialized equipment and expertise in data analysis.
Edman Degradation Sequential removal and identification of amino acids from the N-terminus of a peptide.[5]Provides direct sequence information, confirming the modification of N-terminal cysteines.[6]Not suitable for high-throughput analysis, cannot sequence long peptides, and will not work if the N-terminus is blocked.[7][8]
Western Blotting Uses antibodies to detect specific proteins or modifications.Widely accessible, relatively inexpensive, and can confirm the presence of a modification.[4]Indirect detection, relies on antibody specificity, and provides limited quantitative information.[9]

Table 3: Comparison of Validation Methods for Protein Alkylation.

Experimental Protocols

In-Solution Protein Alkylation for Mass Spectrometry

This protocol describes a standard workflow for the reduction, alkylation, and digestion of proteins in solution prior to MS analysis.[10][11]

Reagents and Materials:

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.5

  • Reducing Reagent: 100 mM Dithiothreitol (DTT) in digestion buffer

  • Alkylating Reagent: 100 mM Iodoacetamide (IAM) in digestion buffer (prepare fresh and protect from light)

  • Quenching Reagent: 100 mM DTT in digestion buffer

  • Proteomics-grade Trypsin

  • 50 mM Acetic Acid

Procedure:

  • Protein Solubilization: Dissolve 10-100 µg of the protein sample in 100 µL of digestion buffer.

  • Reduction: Add 2 µL of 100 mM DTT to a final concentration of 2 mM. Incubate at 60°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add 8 µL of 100 mM IAM to a final concentration of approximately 10 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Add 8 µL of 100 mM DTT to quench the excess IAM.

  • Digestion: Add trypsin at a 1:50 (trypsin:protein, w/w) ratio. Incubate at 37°C overnight.

  • Sample Preparation for MS: Stop the digestion by adding 5 µL of 50 mM acetic acid. The sample is now ready for desalting and subsequent LC-MS/MS analysis.

Mass Spectrometry Data Analysis
  • Data Acquisition: Analyze the digested peptide mixture using a high-resolution mass spectrometer, typically with a data-dependent acquisition (DDA) method.

  • Database Searching: Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, Andromeda).

  • Setting Modifications: Specify carbamidomethylation of cysteine as a fixed modification (+57.02146 Da). Include potential side reactions, such as oxidation of methionine (+15.99491 Da) and alkylation of other residues, as variable modifications.

  • Validation: Validate the peptide and protein identifications using appropriate false discovery rate (FDR) thresholds (typically 1%).

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis ProteinSample Protein Sample in Digestion Buffer Reduction Reduction (DTT, 60°C, 30 min) ProteinSample->Reduction Alkylation Alkylation (IAM, RT, 30 min, dark) Reduction->Alkylation Quenching Quenching (DTT) Alkylation->Quenching Digestion Tryptic Digestion (37°C, overnight) Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Database Search & Data Analysis LCMS->DataAnalysis Validation Validation of Alkylation DataAnalysis->Validation

Caption: Experimental workflow for protein alkylation and mass spectrometry analysis.

This guide provides a framework for the validation of this compound alkylation. By understanding the comparative performance of different alkylating agents and employing robust experimental protocols, researchers can ensure the quality and reliability of their proteomics data.

References

A Comparative Guide to the Quantitative Analysis of S-Carboxymethylcysteine in Protein Hydrolysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methodologies for the quantitative determination of S-carboxymethylcysteine (SCMC) in protein hydrolysates. The objective is to offer a comprehensive resource for selecting the most appropriate technique based on specific research needs, considering factors such as sensitivity, selectivity, throughput, and instrumentation availability.

Introduction to S-Carboxymethylcysteine Analysis

S-carboxymethylcysteine is a stable derivative of cysteine formed by the alkylation of its thiol group. In protein analysis, the quantification of SCMC is crucial for several reasons. Cysteine residues are often modified to SCMC prior to protein hydrolysis to prevent their oxidation and to allow for accurate quantification.[1] This modification is a key step in amino acid analysis for determining the total cysteine/cystine content of a protein. Furthermore, SCMC can be a marker of protein modification by certain reactive species.

The accurate quantification of SCMC in complex matrices like protein hydrolysates requires robust and validated analytical methods. This guide explores and compares three widely used techniques: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

The quantitative analysis of SCMC in protein hydrolysates typically follows a multi-step workflow, beginning with the liberation of the amino acid from the protein backbone, followed by analytical separation and detection.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing ProteinSample Protein Sample Hydrolysis Acid Hydrolysis ProteinSample->Hydrolysis 6M HCl, 110°C, 24h Neutralization Neutralization & Filtration Hydrolysis->Neutralization HPLC HPLC-UV/FLD Neutralization->HPLC Direct Injection or Derivatization LCMS LC-MS/MS Neutralization->LCMS Direct Injection GCMS GC-MS Neutralization->GCMS Derivatization Quantification Quantification HPLC->Quantification LCMS->Quantification GCMS->Quantification Report Data Reporting Quantification->Report

General workflow for SCMC analysis.

Detailed Experimental Protocols

Protein Hydrolysis (General Protocol)

A critical initial step for all methods is the hydrolysis of the protein to release individual amino acids. Acid hydrolysis is the most common approach.

  • Reagents: 6 M Hydrochloric Acid (HCl).

  • Procedure:

    • Accurately weigh the protein hydrolysate sample into a hydrolysis tube.

    • Add a sufficient volume of 6 M HCl to the sample.

    • Seal the tube under vacuum after flushing with nitrogen to create an oxygen-free environment, which helps in the recovery of several amino acids.[2]

    • Place the sealed tube in a heating block or oven at 110°C for 24 hours.[3]

    • After hydrolysis, cool the tube and open it carefully.

    • Dry the sample under vacuum to remove the HCl.

    • Reconstitute the dried hydrolysate in a suitable buffer or solvent for subsequent analysis.

High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)

This method often requires derivatization of the amino group of SCMC to enhance its detectability, especially for fluorescence detection which offers higher sensitivity.

  • Sample Preparation (Pre-column Derivatization with FMOC for Fluorescence Detection):

    • To the reconstituted protein hydrolysate, add a borate buffer to adjust the pH to the optimal range for derivatization.

    • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in a non-aqueous solvent (e.g., acetone).

    • Allow the reaction to proceed for a specified time at room temperature.

    • Quench the reaction by adding an amine-containing reagent.

    • The derivatized sample is then ready for HPLC injection.

  • HPLC-FLD Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the FMOC derivative.

  • HPLC-UV Conditions:

    • Derivatization: While derivatization is common, direct UV detection at low wavelengths (e.g., 200-210 nm) is also possible, though it may be less specific.[4]

    • Mobile Phase: A simple mobile phase such as acetonitrile and a phosphate buffer at a low pH can be effective.[5]

    • Detection: UV detector set to an appropriate wavelength (e.g., 240 nm).[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and often does not require derivatization, simplifying sample preparation.

  • Sample Preparation:

    • After protein hydrolysis and reconstitution, the sample can be directly injected or may undergo a simple protein precipitation step if residual larger peptides are present.[6]

    • An internal standard, such as a stable isotope-labeled SCMC, is typically added for accurate quantification.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 or a mixed-mode column can be used.[4][6]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.[7]

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common.[6][7]

    • MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for SCMC and its internal standard for high selectivity and sensitivity.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to make the non-volatile SCMC amenable to gas chromatography.

  • Sample Preparation (Derivatization):

    • The dried protein hydrolysate is subjected to a two-step derivatization process.

    • Esterification: The carboxyl groups are esterified, for example, with methanolic HCl.[9]

    • Acylation: The amino and any other active hydrogens are acylated using a reagent like pentafluoropropionic anhydride (PFPA).[9]

    • The resulting volatile derivative is then extracted into an organic solvent (e.g., toluene) for GC-MS analysis.[9]

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

    • Carrier Gas: Helium is commonly used as the carrier gas.[9]

    • Temperature Program: A temperature gradient is employed to separate the derivatized amino acids.[9]

    • Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI) can be used.[9]

    • MS Detection: The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[3]

Comparative Performance Data

The following tables summarize the quantitative performance of the different analytical methods for SCMC or structurally similar compounds. It is important to note that these values are compiled from various studies and may differ based on the specific experimental conditions and sample matrix.

Table 1: HPLC-UV/FLD Performance Data

ParameterHPLC-UVHPLC-FLD (with derivatization)
Limit of Detection (LOD) 0.1 mg/mL[5]5 ng/mL[10]
Limit of Quantification (LOQ) 0.8 mg/mL[5]Not explicitly stated, but linearity starts at 0.05 µg/mL[10]
Linearity Range 0.8 - 25.6 mg/mL[5]0.05 - 0.9 µg/mL[10]
Precision (%RSD) 0.7%[5]<1.98% (intraday), <4.39% (interday) for a similar derivatization method[11]
Accuracy/Recovery (%) >99%[5]82.4 - 105.6% for a similar derivatization method[11]

Table 2: LC-MS/MS Performance Data

ParameterValueMatrix
Limit of Detection (LOD) 0.01 µg/mL[12]Plasma[12]
Limit of Quantification (LOQ) 0.1 µg/mL[6]Plasma[6]
Linearity Range 0.1 - 20 µg/mL[6]Plasma[6]
Precision (%RSD) <7% (intra- and inter-day)[6]Plasma[6]
Accuracy/Recovery (%) 89.2 - 105.6%[12]Plasma[12]

Table 3: GC-MS Performance Data

ParameterValueMatrix
Limit of Detection (LOD) 0.1 ng/mg protein (for a similar compound, CML)[13]Food samples[13]
Limit of Quantification (LOQ) Not explicitly stated
Linearity Range R² > 0.999 for various phytochemicalsPlant-based substance
Precision (%RSD) <20% for 33 analytes[9]Urine[9]
Accuracy/Recovery (%) Bias < ±20% for 33 analytes[9]Urine[9]

Method Comparison and Logical Relationships

The choice of analytical method depends on a balance of sensitivity, specificity, cost, and available expertise.

cluster_methods Analytical Methods cluster_attributes Method Attributes HPLC HPLC-UV/FLD Sensitivity Sensitivity HPLC->Sensitivity Moderate (UV) to High (FLD) Specificity Specificity HPLC->Specificity Moderate to Good Cost Cost & Accessibility HPLC->Cost Lower SamplePrep Sample Prep Complexity HPLC->SamplePrep Derivatization often needed LCMS LC-MS/MS LCMS->Sensitivity Very High LCMS->Specificity Very High LCMS->Cost Higher LCMS->SamplePrep Minimal GCMS GC-MS GCMS->Sensitivity High GCMS->Specificity High GCMS->Cost Moderate to High GCMS->SamplePrep Extensive Derivatization

Comparison of analytical methods.

Conclusion

The selection of an appropriate method for the quantitative analysis of S-carboxymethylcysteine in protein hydrolysates is a critical decision in research and development.

  • HPLC-UV/FLD represents a cost-effective and widely accessible technique. While HPLC-UV may lack the sensitivity and specificity for trace-level analysis, HPLC with fluorescence detection after derivatization offers a significant improvement in sensitivity.

  • LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for accurate and reliable quantification, especially in complex matrices and for low-abundance analytes. The minimal sample preparation required is also a significant advantage for high-throughput applications.

  • GC-MS , while a powerful technique, involves a more complex and time-consuming sample preparation due to the necessity of derivatization. However, it offers high resolution and is a robust method for the analysis of a wide range of amino acids simultaneously.

Ultimately, the choice of method should be guided by the specific requirements of the study, including the expected concentration range of SCMC, the complexity of the protein hydrolysate, the number of samples to be analyzed, and the available instrumentation and resources.

References

A Head-to-Head Comparison of Cysteine Alkylating Agents: [(2-Amino-2-oxoethyl)thio]acetic acid vs. N-ethylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of proteins is a cornerstone of experimental success. Cysteine, with its reactive thiol group, is a frequent target for such modifications. The choice of alkylating agent is critical, influencing not only the efficiency and specificity of the reaction but also the stability and function of the final protein product. This guide provides an objective comparison of two of the most common cysteine alkylating agents, iodoacetamide (IAM), which forms S-carboxyamidomethyl-cysteine ([(2-Amino-2-oxoethyl)thio]acetic acid), and N-ethylmaleimide (NEM). This comparison is supported by experimental data and detailed protocols to provide a comprehensive overview for informed reagent selection.

At a Glance: Key Differences in Cysteine Alkylating Agents

FeatureThis compound (from Iodoacetamide)N-ethylmaleimide (NEM)
Primary Target Cysteine (thiol group)Cysteine (thiol group)
Reaction Mechanism Nucleophilic Substitution (SN2)[1]Michael Addition[1]
Reaction Product Carboxyamidomethyl-cysteine (Stable thioether bond)[1]Thioether adduct (Succinimide ring)
Optimal pH Neutral to slightly basic (pH 7.0-8.5)Neutral (pH 6.5-7.5)
Relative Reactivity HighVery High
Known Off-Target Residues Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminusLysine, Histidine (at pH > 7.5)
Adduct Stability Very stable thioether bond.The thiosuccinimide adduct can be susceptible to a retro-Michael reaction, leading to potential deconjugation in the presence of other thiols[2].
Key Applications Standard blocking agent in proteomics to prevent disulfide bond reformation, peptide mapping.Cysteine quantification, inhibition of deubiquitinating enzymes (DUBs), bioconjugation, and applications requiring rapid and complete modification.

Quantitative Performance Comparison

Direct quantitative comparison of the reaction kinetics under identical conditions is not extensively documented in a single source. However, based on available data, a relative comparison of their efficiencies can be made.

ReagentSecond-Order Rate Constant (with Cysteine)Notes
Iodoacetamide (IAM)~0.6 M⁻¹s⁻¹[3]A widely used and effective alkylating agent, though less reactive than NEM.
N-ethylmaleimide (NEM)10² - 10⁴ M⁻¹s⁻¹[4]Exhibits rapid reaction kinetics with cysteine, allowing for efficient modification at lower concentrations and shorter incubation times.[4][5]

Experimental Workflows and Signaling Pathways

The selection of a cysteine alkylating agent is often dictated by the specific experimental workflow. The following diagrams illustrate a general proteomics workflow involving cysteine alkylation and a specific signaling pathway where both iodoacetamide and N-ethylmaleimide are utilized as chemical probes.

General Proteomics Workflow

In bottom-up proteomics, the reduction and alkylation of cysteine residues are crucial steps to ensure complete protein denaturation and prevent the reformation of disulfide bonds, thereby improving peptide identification.

G cluster_0 Sample Preparation cluster_1 Analysis ProteinExtraction Protein Extraction Reduction Reduction of Disulfide Bonds (e.g., DTT, TCEP) ProteinExtraction->Reduction Alkylation Cysteine Alkylation (IAM or NEM) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Peptide Mixture DataAnalysis Data Analysis (Peptide Identification) LCMS->DataAnalysis G cluster_0 Ubiquitination cluster_1 Deubiquitination & Degradation E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 E3 E3 (Ubiquitin ligase) E2->E3 Protein Target Protein E3->Protein Ub Ubiquitin Ub->E1 ATP Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitin Transfer DUBs Deubiquitinating Enzymes (DUBs) (Cysteine Proteases) Ub_Protein->DUBs Inhibited by IAM or NEM Proteasome 26S Proteasome Ub_Protein->Proteasome DUBs->Protein Ubiquitin Removal Peptides Degraded Peptides Proteasome->Peptides

References

Comparative Analysis of Antibody Cross-Reactivity for [(2-Amino-2-oxoethyl)thio]acetic Acid and Structurally Related Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies developed against the hapten [(2-Amino-2-oxoethyl)thio]acetic acid. In drug development and diagnostic assay design, the specificity of an antibody to its target antigen is paramount. Cross-reactivity, the unintended binding of an antibody to structurally similar molecules, can lead to inaccurate quantification, false positives, and potential safety concerns. This document outlines the methodologies for assessing cross-reactivity and presents a hypothetical dataset to illustrate the comparative performance of antibodies against a panel of structurally related compounds.

Introduction to Cross-Reactivity

Antibodies are generated to recognize a specific epitope on an antigen. However, molecules with similar structural motifs or chemical properties may also be recognized by the antibody's antigen-binding site, leading to cross-reactivity. For assays involving small molecules (haptens) like this compound, which must be conjugated to a carrier protein to become immunogenic, the potential for cross-reactivity with metabolites, precursors, or other structurally similar small molecules is a critical consideration. Understanding the cross-reactivity profile is essential for validating the specificity and reliability of an antibody-based assay.

Hypothetical Cross-Reactivity Data

The following tables present hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify this compound. The data illustrates the binding affinity of a polyclonal antibody raised against a this compound-carrier conjugate.

Table 1: Competitive ELISA Results for Cross-Reactivity Assessment

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound (Target)C₄H₇NO₃S10100%
2-(Carboxymethylthio)acetamideC₄H₇NO₃S1566.7%
3-Mercaptopropanoic acidC₃H₆O₂S5002.0%
2-AminoacetamideC₂H₆N₂O> 10,000< 0.1%
Thioacetic acidC₂H₄OS> 10,000< 0.1%
GlycineC₂H₅NO₂> 10,000< 0.1%

% Cross-Reactivity = (IC50 of Target / IC50 of Competitor) x 100

Table 2: Summary of Structural Similarities and Cross-Reactivity Potential

CompoundKey Structural Differences from TargetRationale for Potential Cross-Reactivity
2-(Carboxymethylthio)acetamideIsomeric to the target molecule.High structural similarity, likely to fit into the antibody's binding site.
3-Mercaptopropanoic acidLacks the acetamide group.Shares the thio-carboxylic acid moiety, which could be a key part of the epitope.
2-AminoacetamideLacks the thioacetic acid moiety.Shares the aminoacetamide group, testing its contribution to the epitope.
Thioacetic acidLacks the aminoacetamide group and has a different linker.Shares a core thio-acid structure, but with significant differences.
GlycineA simple amino acid, representing a basic building block.Unlikely to cross-react, serves as a negative control.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the concentration of a competitor molecule that inhibits 50% of the binding of the target-enzyme conjugate to the antibody (IC50).

Materials:

  • 96-well microtiter plates coated with anti-[target] antibody

  • This compound standard solutions

  • Solutions of potential cross-reactants

  • This compound conjugated to Horseradish Peroxidase (HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Add 50 µL of standard or competitor solution to the appropriate wells.

  • Add 50 µL of the target-HRP conjugate to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 values and percentage cross-reactivity.

Visualizations

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection Plate Antibody-Coated 96-Well Plate Sample Add Standard or Competitor Plate->Sample Conjugate Add Target-HRP Conjugate Sample->Conjugate Incubate1 Incubate (1 hr, 37°C) Conjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Substrate Add TMB Substrate Wash1->Substrate Incubate2 Incubate (15 min, RT) Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance (450 nm) Stop->Read

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Hypothetical_Signaling_Pathway Drug Drug Candidate (e.g., targeting Enzyme X) EnzymeX Enzyme X Drug->EnzymeX inhibits Assay Immunoassay for Drug Monitoring (uses anti-Hapten Ab) Drug->Assay measured by Metabolite Metabolite (Structurally similar to Hapten) EnzymeX->Metabolite produces Substrate Substrate Substrate->EnzymeX Signaling Downstream Signaling (e.g., Inflammation) Metabolite->Signaling modulates Metabolite->Assay cross-reacts with

Caption: Hypothetical pathway illustrating the importance of cross-reactivity.

A Researcher's Guide to Cysteine Alkylation in Proteomics: Benchmarking [(2-Amino-2-oxoethyl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, the precise and complete alkylation of cysteine residues is a critical step for robust and reproducible results. This guide provides a comprehensive comparison of [(2-Amino-2-oxoethyl)thio]acetic acid with other commonly used alkylating agents, offering researchers and drug development professionals the data and methodologies necessary to make informed decisions for their experimental workflows.

Introduction to Cysteine Alkylation

The reduction of disulfide bonds and subsequent alkylation of the resulting free thiols are fundamental procedures in bottom-up proteomics. Alkylation prevents the re-formation of disulfide bridges, ensuring proteins remain in a denatured state for efficient enzymatic digestion. The choice of alkylating agent can significantly influence peptide identification rates, quantitation accuracy, and the prevalence of undesirable side reactions.

This guide focuses on the performance of this compound, a carboxymethylating agent, benchmarked against the widely used alkylating agents: iodoacetamide (IAM) and chloroacetamide (CAA).

Mechanism of Action

The primary function of these reagents is to covalently modify the sulfhydryl group of cysteine residues.

  • This compound and Iodoacetic acid (IAA): These reagents introduce a carboxymethyl group onto the cysteine thiol, a modification termed carboxymethylation .

  • Iodoacetamide (IAM): This agent adds a carbamidomethyl group, resulting in carbamidomethylation .

  • Chloroacetamide (CAA): Similar to IAM, CAA also results in carbamidomethylation.

Performance Comparison of Alkylating Agents

The selection of an appropriate alkylating agent is a balance between reaction efficiency and the minimization of off-target modifications. The following table summarizes key performance metrics for this compound and its alternatives.

FeatureThis compoundIodoacetamide (IAM)Chloroacetamide (CAA)Iodoacetic Acid (IAA)
Modification Type CarboxymethylationCarbamidomethylationCarbamidomethylationCarboxymethylation
Primary Target Cysteine (thiol group)Cysteine (thiol group)Cysteine (thiol group)Cysteine (thiol group)
Reaction Mechanism Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)
Relative Reactivity HighVery HighModerateHigh
Known Off-Target Residues Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminusMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1]Methionine (oxidation)[2][3]Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus
Key Advantages Similar to IAA, provides a stable modification.High reactivity leads to fast and efficient alkylation.[4]Lower off-target alkylation compared to IAM.[2][3]A well-characterized carboxymethylating agent.
Key Disadvantages Potential for off-target reactions similar to IAA.Prone to a wide range of off-target modifications.[1] Can cause significant carbamidomethylation of methionine.[2]Can induce significant oxidation of methionine residues.[2][3]Can lead to over-alkylation at high concentrations.

Experimental Data Summary

Quantitative data from comparative proteomics studies highlight the practical implications of choosing a particular alkylating agent.

ParameterIodoacetamide (IAM)Chloroacetamide (CAA)
Alkylation Efficiency >99%~97-99%
Methionine Oxidation 2-5% of Met-containing peptides[2][3]Up to 40% of Met-containing peptides[2][3]
Off-Target Alkylation (non-Cys) Higher propensityLower propensity[2][3]
Carbamidomethylation of Methionine Can affect up to 80% of Met-containing peptides[2]Not a primary side reaction

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible proteomics experiments.

Standard Protocol for Reduction and Alkylation
  • Protein Solubilization: Solubilize the protein extract in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation:

    • For this compound or Iodoacetic Acid: Add the alkylating agent to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

    • For Iodoacetamide or Chloroacetamide: Add the alkylating agent to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Quench the excess alkylating agent by adding DTT to a final concentration of 10 mM and incubating for 15 minutes. Alternatively, cysteine can be used as a quenching agent.

  • Sample Cleanup: Proceed with buffer exchange or protein precipitation to remove interfering substances prior to enzymatic digestion.

Visualizing the Workflow and Chemistry

Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental processes.

G cluster_reaction Cysteine Alkylation Reaction Protein_Cys_SH Protein-Cys-SH Alkylated_Cys Protein-Cys-S-CH2-COOH (Carboxymethylated Cysteine) Protein_Cys_SH->Alkylated_Cys + Alkylating Agent Alkylating_Agent This compound G Start Protein Sample Solubilization Solubilization (e.g., 8M Urea) Start->Solubilization Reduction Reduction (e.g., DTT) Solubilization->Reduction Alkylation Alkylation (e.g., this compound) Reduction->Alkylation Quenching Quenching (e.g., DTT) Alkylation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS G Start Need for Cysteine Alkylation Question1 Is minimizing off-target alkylation critical? Start->Question1 Question2 Is methionine oxidation a major concern? Question1->Question2 Yes IAM Use Iodoacetamide (IAM) (High reactivity, more off-targets) Question1->IAM No CAA Use Chloroacetamide (CAA) (Fewer off-targets, high Met oxidation) Question2->CAA No IAA_AOTA Use this compound or IAA (Balance of reactivity and off-targets) Question2->IAA_AOTA Yes

References

Confirming the Site of S-Carboxyamidomethyl Cysteine Modification in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of peptide modifications is critical for understanding protein function, elucidating signaling pathways, and developing targeted therapeutics. One common and crucial modification is the alkylation of cysteine residues to prevent the formation of disulfide bonds, often achieved using iodoacetamide. This process results in the formation of S-carboxyamidomethyl-cysteine, a modification previously referred to by the systematic name [(2-Amino-2-oxoethyl)thio]acetic acid. Verifying the exact location of this modification is paramount for accurate protein characterization.

This guide provides a comparative overview of the predominant mass spectrometry-based methods used to confirm the site of S-carboxyamidomethylation on cysteine residues. We will delve into the experimental protocols, present comparative data, and illustrate the workflow for confident site localization.

Comparison of Analytical Methods

The gold standard for identifying and localizing peptide modifications is mass spectrometry (MS). Different MS-based approaches offer varying levels of information, from confirming the presence of a modification to pinpointing its exact location on an amino acid.

MethodPrincipleSite Localization CapabilityThroughputKey AdvantagesKey Limitations
MALDI-TOF MS (Peptide Mass Fingerprinting) Measures the mass-to-charge ratio of intact peptides after enzymatic digestion. A mass shift of +57 Da per modification is observed.Low. Cannot definitively assign the modification site if multiple cysteines are present in a peptide.HighRapid, sensitive, and excellent for screening for the presence of the modification.[1]Does not provide sequence information for unambiguous site localization.
Tandem MS (MS/MS) with Collision-Induced Dissociation (CID)/Higher-Energy C-trap Dissociation (HCD) A specific peptide ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions (b- and y-ions) are analyzed to determine the peptide sequence and locate the modified residue.[2][3][4]High. Fragmentation patterns reveal the mass-modified amino acid, thus identifying the specific cysteine.[2][4]HighProvides definitive sequence information for localization.[2] Widely available on many mass spectrometers.Can sometimes lead to the loss of labile modifications.
Tandem MS (MS/MS) with Electron-Transfer/Capture Dissociation (ETD/ECD) Peptide ions are fragmented by transferring electrons, which induces cleavage of the peptide backbone N-Cα bond.Very High.ModerateExcellent for preserving labile post-translational modifications.[3][5] Provides complementary fragmentation information to CID/HCD.Less effective for peptides with low charge states. Can be susceptible to misassignments if carbamidomethylation of methionine occurs.[6]

Experimental Workflow for Modification Site Confirmation

A typical workflow for identifying the site of S-carboxyamidomethylation involves several key steps, from sample preparation to data analysis. This process is designed to ensure complete modification of cysteine residues and generate high-quality data for confident identification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis start Protein Sample reduction Reduction (e.g., DTT) start->reduction 1. Break Disulfide Bonds alkylation Alkylation (Iodoacetamide) reduction->alkylation 2. Cap Cysteine Thiols digestion Enzymatic Digestion (e.g., Trypsin) alkylation->digestion 3. Cleave into Peptides lc_separation LC Separation digestion->lc_separation 4. Separate Peptides ms1 MS1 Scan (Precursor Ion Selection) lc_separation->ms1 5. Ionize and Measure Peptide Mass ms2 Tandem MS (MS/MS) (Fragmentation) ms1->ms2 6. Isolate and Fragment Peptide database_search Database Search (with Variable Modification) ms2->database_search 7. Match Fragment Spectra validation Manual Spectra Validation database_search->validation 8. Verify Peptide Sequence and Modification Site result Confirmation of Modification Site validation->result

Caption: Experimental workflow for identifying the site of S-carboxyamidomethyl-cysteine modification.

Detailed Experimental Protocols

The following protocols provide a standard methodology for preparing a protein sample for mass spectrometry analysis to identify cysteine modifications.

Protocol 1: Reduction and Alkylation of Cysteine Residues

This procedure is designed to break existing disulfide bonds and then permanently block the resulting free thiol groups.

  • Protein Solubilization : Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

  • Reduction : Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.[7]

  • Alkylation : Cool the sample to room temperature. Add iodoacetamide to a final concentration of 25 mM (a 2.5-fold molar excess over DTT).[8] Incubate in the dark at room temperature for 20-30 minutes.[9] This step alkylates the free sulfhydryl groups of the cysteine residues.

  • Quenching : Quench the reaction by adding DTT to a final concentration of 10 mM to react with any excess iodoacetamide.

Protocol 2: In-Solution Tryptic Digestion

After reduction and alkylation, the protein is digested into smaller peptides suitable for mass spectrometry analysis.

  • Buffer Exchange/Dilution : Dilute the sample with 50 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to less than 1 M, which is necessary for optimal trypsin activity.

  • Enzymatic Digestion : Add trypsin to the protein sample at a ratio of 1:50 (enzyme:substrate, w/w).

  • Incubation : Incubate the digestion mixture overnight (12-16 hours) at 37°C.

  • Digestion Stop : Acidify the sample by adding formic acid to a final concentration of 1% to inactivate the trypsin and prepare the sample for LC-MS/MS analysis.

  • Desalting : Clean up the peptide mixture using a C18 solid-phase extraction cartridge or tip to remove salts and detergents that can interfere with mass spectrometry analysis. Elute the peptides in a solution containing a high percentage of organic solvent (e.g., 80% acetonitrile, 0.1% formic acid).

  • Sample Preparation for MS : Dry the eluted peptides in a vacuum centrifuge and reconstitute them in an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 3: LC-MS/MS Analysis and Data Interpretation
  • Chromatographic Separation : Inject the peptide sample onto a reverse-phase liquid chromatography (LC) column to separate the peptides based on their hydrophobicity.[4][5]

  • Mass Spectrometry : The eluting peptides are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.[5]

  • MS1 Scan : The mass spectrometer performs a full scan to determine the mass-to-charge (m/z) ratios of the intact peptide ions (precursor ions).[3]

  • Tandem MS (MS/MS) : The most abundant precursor ions are sequentially selected and fragmented (e.g., using CID or HCD).[3] The m/z ratios of the resulting fragment ions are measured.

  • Database Searching : The acquired MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant). The search parameters must include a variable modification for S-carboxyamidomethylation on cysteine (+57.02146 Da). It is also advisable to include potential side-reaction modifications, such as the carbamidomethylation of methionine, as a variable modification.[10]

  • Site Localization Validation : The search engine will provide a probability score for the localization of the modification on specific cysteine residues. It is crucial to manually inspect the MS/MS spectra of identified peptides to confirm the presence of b- and y-ions that definitively pinpoint the +57 Da mass shift to a specific cysteine residue.[2]

References

A Researcher's Guide to Validating Cysteine Alkylation: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, ensuring the complete and specific alkylation of cysteine residues is a critical step for reliable downstream applications, particularly in mass spectrometry-based proteomics. Incomplete alkylation can lead to ambiguous results due to protein structural heterogeneity and the potential for disulfide bond reformation. This guide provides an objective comparison of the primary methods for validating the completeness of cysteine alkylation, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Quantitative Performance Comparison

Two principal methodologies are employed for the validation of cysteine alkylation: colorimetric assays, most notably the Ellman's assay, and mass spectrometry-based techniques. The choice between these methods often depends on the specific experimental requirements, including the need for high throughput, sensitivity, and structural detail.

FeatureEllman's AssayMass Spectrometry (LC-MS/MS)Mass Spectrometry (MALDI-TOF)
Principle Colorimetric detection of free thiolsSeparation and mass analysis of peptidesIonization and mass analysis of peptides
Limit of Detection Low micromolar range (typically ~3 µM)[1]Femtomole to attomole rangeLow femtomole range
Dynamic Range Approximately 2-3 orders of magnitude3-5 orders of magnitude[2][3]1-2 orders of magnitude[4]
Throughput High (96-well plate format)Medium to High (minutes per sample)[1][5][6]High (minutes per sample)[7][8]
Cost per Sample LowHigh[9]Medium
Information Provided Bulk quantification of free thiolsSite-specific alkylation informationPeptide-level alkylation information
Sample Amount Milligram quantities[10]Microgram to nanogram quantitiesMicrogram to nanogram quantities

Experimental Workflows

The following diagrams illustrate the general experimental workflows for validating cysteine alkylation using Ellman's assay and mass spectrometry.

ellmans_workflow cluster_sample_prep Sample Preparation cluster_assay Ellman's Assay cluster_analysis Data Analysis Protein_Sample Protein Sample Alkylated_Sample Alkylated Protein Sample Protein_Sample->Alkylated_Sample Alkylation Reaction Add_Reagent Add Ellman's Reagent (DTNB) Alkylated_Sample->Add_Reagent Incubate Incubate Add_Reagent->Incubate Measure_Absorbance Measure Absorbance at 412 nm Incubate->Measure_Absorbance Calculate_Thiols Calculate Free Thiol Concentration Measure_Absorbance->Calculate_Thiols ms_workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein_Sample Protein Sample Alkylated_Sample Alkylated Protein Sample Protein_Sample->Alkylated_Sample Alkylation Reaction Digestion Enzymatic Digestion (e.g., Trypsin) Alkylated_Sample->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture LC_Separation LC Separation (for LC-MS/MS) Peptide_Mixture->LC_Separation MS_Analysis MS Analysis (MS or MS/MS) LC_Separation->MS_Analysis Identify_Peptides Identify Peptides and Modification Sites MS_Analysis->Identify_Peptides Quantify_Alkylation Quantify Alkylation Completeness Identify_Peptides->Quantify_Alkylation

References

A Comparative Guide to Quantitative Proteomics: Isotope-Coded Affinity Tags (ICAT) vs. Label-Free Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the field of quantitative proteomics, the ability to accurately compare protein abundance across different biological samples is paramount. Two prominent strategies to achieve this are Isotope-Coded Affinity Tags (ICAT), a classic chemical isotope labeling method, and Label-Free Quantification (LFQ), a computational approach. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to assist researchers in selecting the appropriate technique for their needs.

The comparison to "[(2-Amino-2-oxoethyl)thio]acetic acid" refers to the S-carboxyamidomethylcysteine modification. This modification results from the standard and essential practice of alkylating cysteine residues with iodoacetamide to prevent disulfide bond reformation. While this chemical modification is not a quantification method itself, it is a critical step in the sample preparation workflow for Label-Free Quantification. Therefore, this guide compares the ICAT labeling strategy with the widely-used LFQ workflow, which incorporates this standard cysteine alkylation.

Methodology and Workflow Comparison

Isotope-Coded Affinity Tags (ICAT) is a chemical labeling technique that targets cysteine residues. The reagent consists of three parts: a cysteine-reactive group, an isotopically coded linker (heavy or light), and an affinity tag (like biotin). Protein samples from two different states (e.g., control vs. treated) are labeled with the light and heavy ICAT reagents, respectively. The samples are then combined, digested, and the biotin-tagged peptides are isolated using affinity chromatography. The relative quantification is achieved by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.

Label-Free Quantification (LFQ) methods, in contrast, do not use isotopic labels. Instead, they compare the relative abundance of proteins by measuring the signal intensity of peptides or the number of spectral counts for each protein across separate mass spectrometry runs. A standard LFQ workflow involves protein extraction, reduction of disulfide bonds, and alkylation of cysteines with a reagent like iodoacetamide to form stable S-carboxyamidomethylcysteine residues. This alkylation is a preparatory step and not used for quantification directly. The samples are then digested and analyzed in separate LC-MS/MS runs, with quantification relying on computational analysis of the resulting data.

Experimental Workflow Diagrams

ICAT_Workflow ICAT Experimental Workflow p1 Sample 1 (e.g., Control) l1 Label Cysteines with Light ICAT Reagent p1->l1 p2 Sample 2 (e.g., Treated) l2 Label Cysteines with Heavy ICAT Reagent p2->l2 mix Combine Samples l1->mix l2->mix digest Proteolytic Digestion (e.g., Trypsin) mix->digest purify Affinity Purification of Biotin-Tagged Peptides digest->purify lcms LC-MS/MS Analysis purify->lcms quant Quantification (Compare Peak Intensities of Light/Heavy Peptide Pairs) lcms->quant

Caption: Workflow for Isotope-Coded Affinity Tag (ICAT) quantification.

LFQ_Workflow Label-Free Quantification (LFQ) Workflow cluster_1 Sample 1 (e.g., Control) cluster_2 Sample 2 (e.g., Treated) p1 Protein Extraction alk1 Reduction & Alkylation (forms S-carboxyamidomethylcysteine) p1->alk1 dig1 Proteolytic Digestion alk1->dig1 lcms1 LC-MS/MS Run 1 dig1->lcms1 analysis Data Analysis: 1. Feature Alignment 2. Peptide Identification 3. Quantification (Peak Area/Intensity) lcms1->analysis p2 Protein Extraction alk2 Reduction & Alkylation (forms S-carboxyamidomethylcysteine) p2->alk2 dig2 Proteolytic Digestion alk2->dig2 lcms2 LC-MS/MS Run 2 dig2->lcms2 lcms2->analysis

Caption: Workflow for Label-Free Quantification (LFQ) incorporating cysteine alkylation.

Quantitative Performance Comparison

Direct comparisons in the literature show that both methods are effective for quantitative proteomics, each with distinct strengths. Label-free methods based on peptide ion current area have been shown to perform as well as the standard ICAT method in controlled experiments with standard protein mixtures.[1][2][3] However, label-based methods like ICAT generally offer higher precision and accuracy due to the simultaneous analysis of samples, which minimizes experimental variation.[4] Conversely, LFQ often allows for the identification and quantification of a larger number of proteins because it is not limited to cysteine-containing peptides.[5]

ParameterIsotope-Coded Affinity Tags (ICAT)Label-Free Quantification (LFQ)Reference
Principle Chemical labeling of cysteine residues with light/heavy isotopes.Computational comparison of MS signal intensity or spectral counts across separate runs.[6],[7]
Precision/Accuracy Generally higher due to co-analysis of mixed samples, reducing run-to-run variability.Can be lower due to variability between separate LC-MS/MS runs; requires robust normalization.[4]
Proteome Coverage Limited to cysteine-containing proteins, potentially missing key proteins.[8]Not limited by amino acid composition, often resulting in higher proteome coverage.[5][5][8]
Sample Throughput Limited multiplexing capability (typically pairwise comparisons).[1]Unlimited number of samples can be compared, ideal for large-scale studies.[7][9][1][9]
Complexity Involves additional labeling and affinity purification steps.Simpler sample preparation but requires complex data analysis and alignment algorithms.[7][10],[7]
Cost Higher due to the cost of isotopic labeling reagents.More cost-effective as it avoids expensive labeling reagents.[9][9]
Handling Missing Values Less of an issue for quantified peptides due to paired peaks.A significant challenge; missing data points are common and require statistical handling.[7]

Experimental Protocols

Protocol 1: Isotope-Coded Affinity Tag (ICAT) Labeling

This protocol is a generalized procedure for ICAT labeling.

  • Protein Extraction and Quantification:

    • Extract total protein from two samples (e.g., control and treated) using a suitable lysis buffer.

    • Determine the protein concentration for each sample using a standard assay (e.g., BCA).

  • Reduction and Denaturation:

    • Take an equal amount of protein from each sample (e.g., 100 µg).

    • Add denaturing buffer and a reducing agent (e.g., 5 mM TCEP).

    • Incubate at 56°C for 45 minutes to reduce all disulfide bonds.

  • ICAT Labeling:

    • Cool samples to room temperature.

    • Add the "light" ICAT reagent (containing non-deuterated linkers) to the control sample.

    • Add the "heavy" ICAT reagent (containing deuterated or ¹³C linkers) to the treated sample.

    • Incubate at room temperature in the dark for 30-60 minutes to label the free cysteine thiols.

  • Sample Combination and Digestion:

    • Combine the light- and heavy-labeled samples into a single tube.

    • Perform a buffer exchange or precipitation to remove excess labeling reagents.

    • Digest the combined protein mixture with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Affinity Purification:

    • Condition an avidin affinity chromatography column.

    • Load the digested peptide mixture onto the column to capture the biotin-tagged (ICAT-labeled) peptides.

    • Wash the column extensively to remove unlabeled peptides.

    • Elute the ICAT-labeled peptides.

  • LC-MS/MS Analysis:

    • Analyze the purified, labeled peptides by LC-MS/MS. The mass spectrometer will detect pairs of peptides (light and heavy) that are chemically identical but differ in mass by the isotopic difference in the ICAT reagent. The ratio of their peak intensities corresponds to the relative abundance of the protein in the original samples.

Protocol 2: Sample Preparation for Label-Free Quantification (LFQ)

This protocol outlines the standard procedure for preparing a sample for LFQ, including the formation of this compound (S-carboxyamidomethylcysteine).

  • Protein Extraction:

    • Extract total protein from each sample individually using a lysis buffer compatible with mass spectrometry (e.g., containing 8 M urea).

    • Quantify the protein concentration of each extract.

  • Reduction:

    • For each sample, take a standardized amount of protein (e.g., 50 µg).

    • Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 5 mM.[11]

    • Incubate at 56°C for 25-45 minutes to reduce disulfide bonds.[11]

  • Alkylation (Formation of S-carboxyamidomethylcysteine):

    • Cool the samples to room temperature.

    • Add iodoacetamide to a final concentration of 14 mM to each sample.[11]

    • Incubate for 30 minutes at room temperature in the dark. This step alkylates the free sulfhydryl groups of cysteine residues, preventing them from re-forming disulfide bonds.[11][12]

  • Quenching (Optional but Recommended):

    • Add DTT to a final concentration of 10 mM to quench any unreacted iodoacetamide.

  • Digestion:

    • Dilute the samples with a buffer (e.g., 100 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M, which is optimal for trypsin activity.

    • Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio).

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid to stop the enzymatic reaction.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute each peptide sample in a suitable solvent and analyze each one in a separate LC-MS/MS run.

    • The resulting data files are then processed computationally. Software aligns the chromatograms from all runs and compares the integrated peak areas of identical peptides across the different samples to determine relative protein abundance.[7]

Conclusion

The choice between ICAT and Label-Free Quantification depends critically on the experimental goals, budget, and the number of samples to be analyzed.

  • ICAT is a robust method that offers high accuracy and precision for comparing two samples. Its primary limitations are the requirement for proteins to contain cysteine, its higher cost, and its low throughput. It is well-suited for focused, hypothesis-driven studies where precise measurement of a subset of the proteome is the priority.

  • Label-Free Quantification , which involves the standard alkylation of cysteines with iodoacetamide, provides a cost-effective and high-throughput alternative. It allows for broader proteome coverage and is ideal for large-scale discovery experiments, such as biomarker studies involving many samples.[13] However, it demands sophisticated computational tools for data analysis and may exhibit lower precision compared to labeling methods.[4]

Ultimately, both techniques are powerful tools in the proteomics arsenal. A thorough understanding of their respective workflows, advantages, and limitations is essential for designing a successful quantitative proteomics experiment.

References

Unmasking the Unintended: A Comparative Analysis of Byproducts from Common Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the secondary reaction products of key alkylating agents reveals a complex landscape of byproducts that can significantly influence cellular responses, toxicity profiles, and overall therapeutic outcomes. This guide provides a comparative analysis of these byproducts, supported by experimental data and detailed methodologies for their identification and quantification, offering researchers and drug development professionals a critical resource for understanding the complete chemical footprint of these powerful compounds.

Alkylating agents are a cornerstone of chemotherapy and a vital tool in chemical biology, exerting their effects by covalently modifying nucleophilic sites on cellular macromolecules, most notably DNA.[1] While the primary alkylation events are well-studied, the concurrent formation of reaction byproducts is a critical, yet often overlooked, aspect of their activity. These byproducts can possess their own distinct pharmacological and toxicological properties, contributing to the overall biological effect of the parent compound. This guide compares the byproduct profiles of four major classes of alkylating agents: Nitrogen Mustards, Oxazaphosphorines, Nitrosoureas, and Alkyl Sulfonates.

Comparative Overview of Byproducts

The nature and quantity of byproducts generated from alkylating agents are dictated by the agent's chemical structure, its mechanism of action (SN1 vs. SN2), and the physiological environment. A summary of the primary byproducts for each class is presented below.

Alkylating Agent ClassRepresentative AgentsPrimary Byproduct(s)Notes
Nitrogen Mustards Mechlorethamine, Chlorambucil, MelphalanMono- and di-hydroxylated productsFormed via spontaneous hydrolysis in aqueous environments. The hydroxylated products are less active alkylators.[1]
Oxazaphosphorines Cyclophosphamide, IfosfamideAcrolein, Chloroacetaldehyde, Phosphoramide Mustard, Ifosfamide MustardGenerated through metabolic activation by cytochrome P450 enzymes. Acrolein and chloroacetaldehyde are known to be toxic.[2][3]
Nitrosoureas Carmustine (BCNU), Lomustine (CCNU)Organic isocyanates, Chloroethyl diazonium ionFormed upon spontaneous decomposition. Isocyanates can carbamoylate proteins, while the diazonium ion is the active alkylating species.[4][5]
Alkyl Sulfonates BusulfanAlkenes, Pyridinium saltsAlkene formation can occur via β-elimination as a side reaction to the primary SN2 alkylation.[6]

A key differentiator in byproduct formation is seen between the isomeric oxazaphosphorines, cyclophosphamide and ifosfamide. While both produce the toxic byproduct acrolein, ifosfamide preferentially undergoes N-dechloroethylation, leading to a higher yield of chloroacetaldehyde, which is associated with nephrotoxicity and neurotoxicity.[2][7] In contrast, cyclophosphamide's metabolism favors the ring-opening pathway, resulting in a greater production of acrolein.[2][7]

Experimental Protocols for Byproduct Analysis

The identification and quantification of alkylating agent byproducts are crucial for a comprehensive understanding of their biological activity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose.

General Protocol for HPLC-MS/MS Analysis of Hydrolysis Byproducts

This method is suitable for analyzing non-volatile byproducts such as the hydrolysis products of nitrogen mustards.

  • Sample Preparation:

    • Incubate the alkylating agent (e.g., chlorambucil) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for various time points.

    • Quench the reaction by adding a miscible organic solvent like acetonitrile or by freezing.

    • Centrifuge the samples to pellet any precipitate and transfer the supernatant for analysis.

  • HPLC Separation:

    • Column: Use a reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: Employ a gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: Inject 5-10 µL of the prepared sample.

  • Mass Spectrometry Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Perform a full scan to identify the molecular ions of the parent drug and its expected byproducts.

    • Conduct tandem MS (MS/MS) on the identified parent and byproduct ions to obtain fragmentation patterns for structural confirmation.

    • For quantification, use a multiple reaction monitoring (MRM) method, selecting specific parent-to-fragment ion transitions for the analyte and an internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of the pure byproducts, if available.

    • Quantify the concentration of byproducts in the samples by comparing their peak areas to the calibration curve. The rate of hydrolysis can be determined by plotting the concentration of the parent drug and byproducts over time.[8]

General Protocol for Headspace GC-MS Analysis of Volatile Byproducts

This method is suitable for analyzing volatile byproducts such as those from alkyl sulfonates or chloroacetaldehyde from ifosfamide.

  • Sample Preparation:

    • Place the reaction mixture or biological sample (e.g., urine) in a headspace vial.[9]

    • Add an internal standard.

    • Seal the vial tightly.

    • Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[10]

  • GC Separation:

    • Column: Use a capillary column suitable for volatile compounds (e.g., a VF-624ms).

    • Injection: Use a gas-tight syringe to automatically sample the headspace and inject it into the GC inlet.

    • Temperature Program: Start at a low temperature and ramp up to a higher temperature to separate the volatile components.

  • Mass Spectrometry Detection:

    • Use an electron ionization (EI) source.

    • Operate the mass spectrometer in scan mode to identify the compounds by comparing their mass spectra to a library (e.g., NIST).

    • For quantification, switch to selected ion monitoring (SIM) mode, focusing on characteristic ions of the target byproducts.

  • Data Analysis:

    • Identify byproducts by their retention time and mass spectrum.

    • Quantify the byproducts by creating a calibration curve with external standards prepared and analyzed under the same conditions.

Visualization of Byproduct-Related Cellular Pathways

The byproducts of alkylating agents are not always inert; they can actively engage with and modulate cellular signaling pathways, contributing to the overall biological effect.

Acrolein-Induced Signaling

Acrolein, a major byproduct of cyclophosphamide and ifosfamide, is a highly reactive α,β-unsaturated aldehyde known to induce oxidative stress and inflammation. It can modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[11][12]

Acrolein_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acrolein Acrolein ROS Reactive Oxygen Species (ROS) Acrolein->ROS Induces IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65)-IκBα (Inactive) NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Ubiquitination & Degradation leads to release of NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Upregulates

Caption: Acrolein-induced activation of the NF-κB signaling pathway.

Nitrosourea Byproduct Effects on DNA Repair

The isocyanate byproducts generated from nitrosoureas can carbamoylate proteins, including enzymes involved in DNA repair. This can potentiate the cytotoxic effects of the primary alkylating species.

Nitrosourea_Byproduct_Effect Nitrosourea Nitrosourea (e.g., BCNU) Decomposition Spontaneous Decomposition Nitrosourea->Decomposition Chloroethyl_ion Chloroethyl Carbonium Ion Decomposition->Chloroethyl_ion Isocyanate Isocyanate Decomposition->Isocyanate DNA DNA Chloroethyl_ion->DNA Alkylates DNA_Repair_Enzymes DNA Repair Enzymes (e.g., MGMT) Isocyanate->DNA_Repair_Enzymes Carbamoylates DNA_Alkylation DNA Alkylation & Cross-linking DNA->DNA_Alkylation Enzyme_Inactivation Enzyme Inactivation DNA_Repair_Enzymes->Enzyme_Inactivation Cell_Death Apoptosis / Cell Death DNA_Alkylation->Cell_Death Enzyme_Inactivation->Cell_Death Potentiates

Caption: Dual mechanism of nitrosoureas involving DNA alkylation and enzyme carbamoylation by byproducts.

Conclusion

The reaction byproducts of alkylating agents are integral to their overall biological activity. A thorough understanding and comparative analysis of these byproducts are essential for the rational design of new therapeutic agents with improved efficacy and reduced toxicity. The methodologies and comparative data presented in this guide provide a framework for researchers to investigate the complete chemical and biological consequences of alkylating agent treatment, ultimately leading to more informed decisions in drug development and clinical application.

References

Safety Operating Guide

Safe Disposal of [(2-Amino-2-oxoethyl)thio]acetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of [(2-Amino-2-oxoethyl)thio]acetic acid, a compound that requires careful handling due to its potential hazards.

Safety and Hazard Information

This compound is classified with the following hazards:

  • Acute Toxicity 4 (Oral): Harmful if swallowed.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

The compound is a combustible solid, and appropriate safety measures should be taken during handling and disposal.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Quantitative Data Summary
Hazard ClassificationGHS CodeSignal Word
Acute Toxicity 4 (Oral)H302Warning
Eye IrritationH319Warning

Data sourced from the Sigma-Aldrich Safety Data Sheet.[1]

Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.

Step 1: Waste Segregation and Collection
  • Do not mix this compound with other waste streams, especially incompatible chemicals. It should be collected in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a compatible material, be in good condition, and have a tightly fitting lid to prevent leaks or spills.[2]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., GHS07 pictogram).[1][2]

Step 2: Container Management
  • Keep the waste container closed at all times, except when adding waste.[2]

  • Store the container in a designated, well-ventilated, and secure waste accumulation area.

  • Avoid storing the waste container near heat sources or in direct sunlight.

Step 3: Spill and Decontamination Procedures
  • In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).

  • Collect the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent.

  • Rinse empty containers of this compound three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Do not dispose of this compound down the drain or in the regular trash.[3][4] As an organosulfur compound, it requires special disposal considerations, which may include incineration in a permitted hazardous waste incinerator.[3]

Disposal Workflow Diagram

A Step 1: Waste Segregation B Step 2: Container Labeling (Hazardous Waste, Chemical Name, Hazards) A->B Collect in dedicated container C Step 3: Secure Storage (Closed Container, Ventilated Area) B->C Properly sealed and stored D Step 4: Arrange for Professional Disposal (Licensed Waste Management) C->D Once container is full E Step 5: Provide Safety Data Sheet D->E For safe handling and transport

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling [(2-Amino-2-oxoethyl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of [(2-Amino-2-oxoethyl)thio]acetic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid classified as Acute Toxicity, Category 4 (Oral) and causes serious eye irritation. Appropriate personal protective equipment is mandatory to prevent exposure through ingestion, inhalation of dust, and contact with skin or eyes.

Summary of Personal Protective Equipment (PPE) Requirements

Activity Engineering Controls Gloves Eye/Face Protection Respiratory Protection Protective Apparel
Weighing and Transferring Chemical Fume HoodNitrile glovesTightly fitting safety goggles or face shieldNIOSH-approved respirator if dust is generatedLaboratory coat
Dissolving and Mixing Chemical Fume HoodNitrile glovesTightly fitting safety goggles or face shieldNot generally required if handled in a fume hoodLaboratory coat
Reaction Monitoring and Work-up Chemical Fume HoodNitrile glovesTightly fitting safety goggles or face shieldNot generally required if handled in a fume hoodLaboratory coat
Spill Cleanup Ventilated AreaNitrile gloves (double-gloving recommended)Tightly fitting safety goggles and face shieldNIOSH-approved respiratorChemical-resistant apron or coveralls
Waste Disposal Designated Waste AreaNitrile glovesSafety glassesNot generally requiredLaboratory coat

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a calibrated analytical balance is located within a certified chemical fume hood.

  • Verify that an eyewash station and safety shower are unobstructed and functional.

  • Assemble all necessary glassware, spatulas, and reagents before handling the compound.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to minimize the risk of dust inhalation.

  • Use anti-static weigh paper or a weigh boat.

  • Handle the solid material gently to prevent the generation of dust.

  • Close the container securely immediately after use.

3. Dissolving and Reactions:

  • Slowly add the solid this compound to the solvent to prevent splashing.

  • If heating is necessary, use a controlled heating mantle and monitor the process closely.

  • Ensure all reactions are conducted in a well-ventilated chemical fume hood.

4. Post-Handling and Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.

  • Decontaminate all work surfaces, glassware, and equipment used during the procedure.

Disposal Plan

  • Waste Collection: Collect all solid waste, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.

  • Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don_start Start: Prepare to Handle Chemical don_labcoat 1. Don Laboratory Coat don_start->don_labcoat don_gloves 2. Don Nitrile Gloves don_labcoat->don_gloves don_eyeprotection 3. Don Safety Goggles / Face Shield don_gloves->don_eyeprotection don_respirator 4. Don Respirator (if required) don_eyeprotection->don_respirator don_ready Ready for Handling don_respirator->don_ready doff_start Start: After Handling doff_gloves 1. Remove Gloves doff_start->doff_gloves doff_eyeprotection 2. Remove Goggles / Face Shield doff_gloves->doff_eyeprotection doff_labcoat 3. Remove Laboratory Coat doff_eyeprotection->doff_labcoat doff_respirator 4. Remove Respirator doff_labcoat->doff_respirator doff_wash 5. Wash Hands Thoroughly doff_respirator->doff_wash doff_end Procedure Complete doff_wash->doff_end

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.